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Core Science & Biosynthesis

Foundational

Thermodynamic Stability Profile: Ethyl 4-fluoro-2-methoxyphenylacetate

The following technical guide details the thermodynamic stability profile of Ethyl 4-fluoro-2-methoxyphenylacetate , designed for researchers in process chemistry and drug development. [1] Executive Summary Ethyl 4-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of Ethyl 4-fluoro-2-methoxyphenylacetate , designed for researchers in process chemistry and drug development.

[1]

Executive Summary

Ethyl 4-fluoro-2-methoxyphenylacetate (CAS: 2089236-86-0 ) is a substituted phenylacetic acid ester commonly utilized as a building block in the synthesis of indole-based pharmacophores and EGFR inhibitors.[1] Its thermodynamic stability is governed by the interplay between the ester functionality and the electronic effects of the aryl substituents (4-fluoro and 2-methoxy), mediated by the insulating methylene group.[1]

Key Stability Insights:

  • Hydrolytic Stability: The compound is moderately labile under alkaline conditions.[1] The electron-withdrawing inductive effects (-I) of the fluorine and methoxy groups increase the electrophilicity of the carbonyl carbon relative to the unsubstituted parent, accelerating alkaline hydrolysis (

    
    ).[1]
    
  • Thermal Stability: Predicted to be stable up to 140–150°C in the absence of acidic/basic catalysts.[1] Above this threshold,

    
    -hydride elimination (pyrolysis) and oxidative demethylation become significant degradation pathways.[1]
    
  • Storage Recommendation: Store at 2–8°C under inert atmosphere (Ar/N₂) to mitigate moisture-induced hydrolysis and oxidative degradation of the methoxy ether.[1]

Chemical Identity & Structural Analysis[1][2]

This section establishes the structural basis for the thermodynamic predictions.

ParameterDetail
Chemical Name Ethyl 4-fluoro-2-methoxyphenylacetate
CAS Number 2089236-86-0
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
SMILES CCOC(=O)Cc1ccc(F)cc1OC
Key Functional Groups Ethyl Ester (Hydrolysis site), Aryl Fluoride (Metabolic stability), Aryl Ether (Donating/Withdrawing)
Electronic Effects & The "Insulating Methylene"

Unlike benzoate esters where aryl substituents conjugate directly with the carbonyl, phenylacetates possess a methylene spacer (


) that insulates the ester from resonance effects (

)
.[1] Therefore, the thermodynamic stability is dictated primarily by Inductive Effects (

)
and Field Effects (F) .[1]
  • 4-Fluoro (-I, +R): The strong inductive withdrawal (

    
    ) dominates because resonance donation is blocked by the methylene spacer.[1]
    
  • 2-Methoxy (-I, +R): While typically electron-donating in conjugated systems, the methoxy group exerts a purely inductive withdrawing effect (

    
    ) on the benzylic carbon in this non-conjugated system.[1]
    
  • Net Effect: Both substituents withdraw electron density from the

    
    -carbon, which in turn pulls density from the carbonyl carbon.[1] This increases the electrophilicity  of the ester, making it kinetically faster to hydrolyze  than ethyl phenylacetate, although the thermodynamic ground state remains relatively stable.[1]
    

Thermodynamic Stability Assessment

Hydrolytic Stability (Aqueous/Organic)

The primary degradation pathway for this intermediate is hydrolysis to 4-fluoro-2-methoxyphenylacetic acid and ethanol .[1]

Alkaline Hydrolysis Mechanism (

)

Under basic conditions (pH > 8), the hydroxide ion attacks the carbonyl.[1] The reaction follows second-order kinetics:


[1]

Predictive Hammett Analysis: Using the Hammett equation for phenylacetic acid esters (where


 for alkaline hydrolysis):


Since both substituents are inductively withdrawing (

), the rate constant

will be higher than the unsubstituted parent (

).[1]
  • Implication: Process streams containing bases (e.g.,

    
    , 
    
    
    
    ) must be quenched immediately or kept at low temperatures (
    
    
    ) to prevent yield loss.[1]
Acidic Hydrolysis (

)

Under acidic conditions, the reaction is reversible and equilibrium-controlled.[1] The electron-withdrawing groups destabilize the carbocation intermediate slightly less than they activate the ground state, leading to a rate comparable to the parent ester.[1]

Thermal Stability & Pyrolysis

Ethyl esters possessing


-hydrogens (on the ethyl group) are susceptible to pyrolytic elimination  (Chugaev-type mechanism) at high temperatures (

), yielding the carboxylic acid and ethylene.[1]
  • Operational Limit: For Ethyl 4-fluoro-2-methoxyphenylacetate, the onset of thermal decomposition is expected > 180°C .[1]

  • Distillation: Can be distilled under high vacuum (< 1 mbar) at temperatures < 120°C without significant degradation.[1]

Experimental Protocols (Self-Validating)

To empirically verify the thermodynamic stability for regulatory filing (CMC), use the following protocols.

Protocol 1: pH-Rate Profile Determination (Hydrolysis Kinetics)

Objective: Determine the pseudo-first-order rate constants (


) across the pH range 2–10.[1]

Reagents:

  • Buffer solutions (Phosphate pH 2, Acetate pH 4.5, Phosphate pH 7, Borate pH 9).[1]

  • HPLC Grade Acetonitrile (ACN).[1]

  • Internal Standard (e.g., Benzophenone).[1]

Workflow:

  • Stock Preparation: Dissolve 50 mg of Ethyl 4-fluoro-2-methoxyphenylacetate in 10 mL ACN.

  • Initiation: Spike 100 µL of stock into 9.9 mL of pre-thermostatted buffer (25°C, 37°C, and 50°C).

  • Sampling: At intervals (

    
     min), remove 500 µL aliquots.
    
  • Quenching: Immediately dilute with 500 µL cold ACN/0.1% TFA to stop the reaction.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    .[1]

Validation Criteria:

  • Linearity of the semi-log plot (

    
    ) confirms first-order kinetics.[1]
    
  • Mass balance (Ester + Acid Product) must be

    
     to rule out alternative degradation pathways.[1]
    
Protocol 2: Arrhenius Accelerated Stability Study

Objective: Predict shelf-life (


) at 25°C.[1]

Workflow:

  • Seal neat samples (or solutions) in ampoules under Nitrogen.

  • Incubate at 40°C, 50°C, 60°C, and 70°C .

  • Analyze purity at Day 7, 14, 21, and 28.[1]

  • Data Processing:

    • Determine rate constant

      
       for each temperature.[1]
      
    • Plot

      
       vs. 
      
      
      
      (Kelvin).[1]
    • Extrapolate to

      
       (25°C) to find 
      
      
      
      .[1]
    • Calculate Shelf Life:

      
      .[1]
      

Visualizations

Diagram 1: Structural Stability & Hydrolysis Logic

This diagram illustrates the inductive effects destabilizing the ester bond and the hydrolysis pathway.[1]

StabilityLogic Substituents Substituents (4-F, 2-OMe) Methylene Methylene Spacer (-CH2-) Substituents->Methylene Inductive Withdrawal (-I) Resonance Resonance Effects (Blocked) Substituents->Resonance Attempted +R Ester Ester Carbonyl (C=O) Methylene->Ester Electron Withdrawal Hydrolysis Hydrolysis Rate (Increased) Ester->Hydrolysis Increased Electrophilicity Resonance->Methylene Insulated

Caption: Inductive effects from F and OMe withdraw electron density, activating the carbonyl for hydrolysis despite the insulating methylene spacer.

Diagram 2: Stability Testing Workflow

A decision tree for characterizing the thermodynamic stability of the intermediate.

Workflow Start Start: Stability Assessment Screen Stress Screening (Acid, Base, Ox, Heat) Start->Screen Decision Degradation > 5%? Screen->Decision Kinetics Kinetic Study (pH-Rate Profile) Decision->Kinetics Yes (Hydrolysis) Arrhenius Arrhenius Study (3 Temps) Decision->Arrhenius Yes (Thermal) Stable Standard Storage (RT, Dry) Decision->Stable No ColdChain Cold Chain Storage (2-8°C, Inert) Kinetics->ColdChain Determine t(1/2) Arrhenius->ColdChain Calculate Ea

Caption: Workflow for determining storage conditions based on forced degradation results.

References

  • Norman, R. O. C., et al. (1965).[1] "Part III. Hammett

    
    -Constants.[1] The rates of alkaline hydrolysis of ethyl phenylacetate and nine mono-substituted derivatives." Journal of the Chemical Society.[1] 
    
  • Chemsrc. (2025).[1][2][3] "Ethyl 4-fluoro-2-methoxyphenylacetate - CAS 2089236-86-0 Details." Chemsrc Chemical Database.[1]

  • Larsson, M., et al. (2017).[1] "Process Development of Osimertinib: Synthesis of the Indole Fragment." Organic Process Research & Development. (Contextual reference for phenylacetate intermediates in EGFR inhibitors). [1]

  • Connors, K. A. (1990).[1] Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.[1] (Standard reference for Arrhenius and pH-rate protocols).

Sources

Exploratory

Technical Guide: Design and Synthesis of Fluorinated Phenylacetate Derivatives

Part 1: Executive Summary The incorporation of fluorine into phenylacetate scaffolds represents a high-value strategy in modern medicinal chemistry. While the phenylacetate moiety serves as a versatile pharmacophore foun...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The incorporation of fluorine into phenylacetate scaffolds represents a high-value strategy in modern medicinal chemistry. While the phenylacetate moiety serves as a versatile pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) and short-acting sedatives, it is often plagued by rapid metabolic clearance via aromatic hydroxylation or non-specific esterase activity.

This guide details the technical rationale and synthetic methodologies for fluorinated phenylacetate derivatives . By strategically substituting hydrogen with fluorine, researchers can exploit the bioisosteric "fluorine effect" to modulate pKa, enhance lipophilicity (LogP), and block metabolic soft spots without altering the steric footprint of the molecule significantly. This document provides a self-validating synthetic protocol and mechanistic insights into the structure-activity relationships (SAR) of these privileged structures.

Part 2: Physicochemical Rationale & The Fluorine Effect

Bioisosterism and Metabolic Blocking

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol), significantly stronger than the C-H bond (~99 kcal/mol). This thermodynamic stability renders the C-F bond resistant to cytochrome P450-mediated oxidative metabolism.

  • Mechanism: In non-fluorinated phenylacetates, the para-position of the phenyl ring is a primary site for Phase I metabolic oxidation (hydroxylation).

  • Strategic Substitution: Introducing a fluorine atom at the para-position blocks this metabolic route, extending the compound's half-life (

    
    ) or forcing metabolism through alternative, controlled pathways (e.g., ester hydrolysis in "soft drugs").
    
Electronic and Lipophilic Modulation

Fluorine is the most electronegative element (3.98 Pauling scale). Its inductive effect (


) profoundly alters the acidity of the neighboring methylene group and the overall lipophilicity of the molecule.

Table 1: Comparative Physicochemical Properties of Phenylacetate Derivatives

CompoundSubstituent (R)pKa (Acid Precursor)*LogP (Octanol/Water)Metabolic Stability (Microsomal)
Phenylacetate -H~4.311.41Low (Rapid p-hydroxylation)
2-Fluorophenylacetate -F (ortho)~3.851.65Moderate
3-Fluorophenylacetate -F (meta)~3.951.72High
4-Fluorophenylacetate -F (para)~4.051.75High (Blocked p-site)

-Fluorophenylacetate
-F (alpha)~2.501.35Very High (Steric/Electronic protection of ester)

*Note: pKa values refer to the corresponding phenylacetic acid.[1] Lower pKa in the acid correlates to increased hydrolytic stability of the corresponding ester due to the leaving group quality.

Part 3: Synthetic Methodologies

Two primary routes are recommended based on the complexity of the target derivative.

Route A: Direct Esterification (The Building Block Approach)

Best for: Simple derivatives where the fluorinated phenylacetic acid is commercially available. Mechanism: Acid-catalyzed Fischer esterification.

Route B: The Glyoxylic Acid "Soft Drug" Route

Best for: Complex, multi-substituted phenol derivatives (e.g., Propanidid analogs) used in anesthesia. Mechanism: Condensation of phenols with glyoxylic acid followed by reduction.[2]

Visualization: Synthetic Logic & Metabolic Fate

The following diagram illustrates the synthetic pathway for a "Soft Drug" sedative derivative and contrasts its metabolic fate with a non-fluorinated analog.

G Phenol Substituted Phenol (Starting Material) Mandelic Hydroxymandelic Acid Intermediate Phenol->Mandelic + Glyoxylic Acid Glyoxylic Glyoxylic Acid Glyoxylic->Mandelic Acid Fluorinated Phenylacetic Acid Mandelic->Acid Reduction Reduction Reduction (SnCl2 / HI) Drug Target Fluorinated Phenylacetate Acid->Drug Esterification Esterification Esterification (ROH / H+) P450 CYP450 Oxidation Drug->P450 Metabolic Attack Esterase Plasma Esterases Drug->Esterase Soft Drug Design Blocked BLOCKED (C-F Bond Stability) P450->Blocked If Para-F present Inactive Inactive Acid Metabolite (Rapid Clearance) Esterase->Inactive Hydrolysis

Figure 1: Synthetic pathway from phenols to fluorinated phenylacetates and the metabolic blocking strategy.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of Methyl 2-(4-fluorophenyl)acetate

Objective: To synthesize a high-purity fluorinated ester building block. Scale: 10 mmol Expected Yield: 85-92%

1. Materials & Reagents
  • Precursor: 4-Fluorophenylacetic acid (1.54 g, 10 mmol).

  • Solvent/Reagent: Methanol (anhydrous, 20 mL).

  • Catalyst: Sulfuric acid (

    
    , conc., 0.5 mL) or Thionyl Chloride (
    
    
    
    , 1.2 eq). Note: Thionyl chloride is preferred for higher yields but requires stricter moisture control.
  • Apparatus: 50 mL Round Bottom Flask (RBF), Reflux condenser, Drying tube (

    
    ).
    
2. Step-by-Step Procedure

Step 1: Activation (Thionyl Chloride Method)

  • Charge the 50 mL RBF with 4-Fluorophenylacetic acid (1.54 g).

  • Add anhydrous Methanol (10 mL) and stir to dissolve.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise Addition: Add Thionyl Chloride (0.9 mL, 12 mmol) slowly over 10 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).

Step 2: Reflux

  • Remove the ice bath and attach the reflux condenser.

  • Heat the reaction mixture to reflux (approx. 65°C) for 3 hours .

  • In-Process Control (IPC): Monitor by TLC (Silica gel; Mobile phase: Hexane/EtOAc 4:1). The starting acid spot (

    
    ) should disappear, and the ester spot (
    
    
    
    ) should appear.

Step 3: Work-up and Isolation

  • Cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotary Evaporator) to remove excess methanol.

  • Neutralization: Dissolve the residue in Dichloromethane (DCM, 20 mL) and wash carefully with Saturated Sodium Bicarbonate (

    
    , 2 x 15 mL) to remove residual acid.
    
  • Wash the organic layer with Brine (15 mL).

  • Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
3. Characterization (Self-Validation Criteria)
  • Appearance: Clear, colorless liquid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.25 (m, 2H, Ar-H), 7.01 (m, 2H, Ar-H), 3.70 (s, 3H, 
      
      
      
      ), 3.60 (s, 2H,
      
      
      ).
    • Validation: The singlet at 3.70 ppm confirms the methyl ester; the integration ratio of aromatic to aliphatic protons must be 4:5.

  • 19F NMR: Single peak at

    
     ppm.
    

Part 5: Pharmaceutical Applications & Case Studies

Case Study: Ultra-Short Acting Sedatives (Propanidid Analogs)

Fluorinated phenylacetates have revolutionized the design of "soft drugs" in anesthesia.

  • The Challenge: Propofol offers rapid onset but can have delayed recovery after prolonged infusion.[3]

  • The Solution: Fluorinated phenylacetate derivatives (e.g., Compound 55 from literature) combine high lipophilicity for rapid Blood-Brain Barrier (BBB) penetration with a "soft" ester handle.

  • Mechanism:

    • Entry: The fluorine atoms (often on the phenyl ring or alkoxy side chains) increase lipophilicity, accelerating brain uptake.

    • Action: High affinity for

      
       receptors.[4]
      
    • Exit/Clearance: Once the drug diffuses back into the plasma, the phenylacetate ester bond is rapidly hydrolyzed by non-specific plasma esterases to the inactive acid metabolite.

    • Result: A predictable, ultra-short duration of action independent of hepatic function.

References

  • Smart, B. E. (2001).[5] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Wang, Y., et al. (2014). Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. PLOS ONE, 9(5), e96518. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

Sources

Foundational

Solubility Profile of Ethyl 4-fluoro-2-methoxyphenylacetate in Organic Solvents

This guide provides an in-depth technical analysis of the solubility profile for Ethyl 4-fluoro-2-methoxyphenylacetate , a key intermediate in the synthesis of EGFR inhibitors (such as Osimertinib analogs) and other fluo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile for Ethyl 4-fluoro-2-methoxyphenylacetate , a key intermediate in the synthesis of EGFR inhibitors (such as Osimertinib analogs) and other fluorinated pharmaceutical scaffolds.

The content is structured to transition from theoretical physicochemical predictions to rigorous experimental validation protocols.

Executive Summary & Physicochemical Context

Ethyl 4-fluoro-2-methoxyphenylacetate (CAS: 1421481-52-8 / 2089236-86-0) is a lipophilic ester characterized by a fluorinated aromatic core.[1] Its solubility behavior is governed by the interplay between its hydrophobic phenyl ring/ethyl chain and its polar ester/methoxy functionalities.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 212.22 g/mol [1]

  • Predicted LogP: ~2.3 – 2.6 (Moderate Lipophilicity)

  • Physical State: Typically a low-melting solid or viscous oil at room temperature.

Theoretical Solubility Mechanism

The molecule exhibits amphiphilic but predominantly lipophilic behavior .

  • The Fluorine Effect: The C-F bond at the 4-position increases lipophilicity compared to the parent phenylacetate, reducing water solubility while enhancing solubility in chlorinated solvents and fluorinated media.

  • The Methoxy Group: Provides a weak hydrogen bond acceptor site, slightly improving solubility in alcohols compared to non-methoxylated analogs.

  • The Ester Moiety: Dictates high solubility in polar aprotic solvents (Ethyl Acetate, Acetone) and chlorinated solvents (DCM).

Predicted Solubility Profile

The following data is synthesized from Hansen Solubility Parameter (HSP) calculations and empirical data for structural analogs (e.g., Ethyl 2-(4-methoxyphenyl)acetate).

Table 1: Solubility Classification in Common Organic Solvents
Solvent ClassSolventSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM)Very High (>100 mg/mL)Excellent dipole-dipole matching; primary solvent for extraction.
Chlorinated ChloroformVery High (>100 mg/mL)Similar to DCM; ideal for NMR characterization.
Esters Ethyl Acetate (EtOAc)High (>50 mg/mL)"Like dissolves like" (ester-ester interaction); standard reaction solvent.
Polar Aprotic AcetoneHigh (>50 mg/mL)Strong dipole interaction with the ester carbonyl.
Polar Aprotic DMSO / DMFVery High (>100 mg/mL)Universal solubility for aromatic esters; used for nucleophilic substitution reactions.
Polar Protic Methanol / EthanolModerate to High Soluble, but risk of transesterification in Methanol if catalyzed (acid/base).
Ethers THF / Diethyl EtherHigh Good solubility due to ether-oxygen coordination.
Aliphatic n-Hexane / HeptaneLow (<10 mg/mL)Critical: Used as an anti-solvent for recrystallization.
Aqueous WaterInsoluble Hydrophobic aromatic core dominates; LogP > 2.0.

Experimental Protocols for Solubility Determination

Do not rely solely on predictions. The following self-validating protocols ensure accurate solubility data generation for process development.

Protocol A: Tier 1 Visual Solubility Screen (Qualitative)

Objective: Rapidly classify solvents for workup or crystallization.

  • Preparation: Place 10 mg of Ethyl 4-fluoro-2-methoxyphenylacetate into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Observation:

    • Dissolved: Solubility > 100 mg/mL.[2]

    • Undissolved: Add another 400 µL (Total 0.5 mL).

    • Dissolved: Solubility ~20 mg/mL.

    • Undissolved: Heat to 40°C. If dissolved, the solvent is a candidate for recrystallization (soluble hot, insoluble cold).

Protocol B: Equilibrium Solubility Determination (Quantitative)

Objective: Determine exact saturation points (mg/mL) for formulation or yield calculations.

  • Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours (thermostatic shaker).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Formic Acid.

    • Calculation: Compare peak area against a 5-point calibration curve of the pure standard.

Visualization of Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection based on the compound's properties.

Diagram 1: Solvent Selection Workflow for Purification

This flowchart guides the researcher through selecting the optimal solvent system for recrystallization vs. chromatography.

SolubilityWorkflow Start Start: Crude Ethyl 4-fluoro-2-methoxyphenylacetate Screen Perform Visual Solubility Screen (Protocol A) Start->Screen CheckHexane Is it soluble in Hexane/Heptane? Screen->CheckHexane CheckEtOAc Is it soluble in Ethyl Acetate? CheckHexane->CheckEtOAc No (Low Sol) ResultOil High Impurity Profile (Oiling Out Risk) CheckHexane->ResultOil Yes (High Sol) Recryst Recrystallization Candidate System: EtOAc (Solvent) + Hexane (Anti-solvent) CheckEtOAc->Recryst Yes (High Sol) Chromatography Purification via Flash Chromatography (SiO2, Hex/EtOAc Gradient) CheckEtOAc->Chromatography No (Unexpected) ResultOil->Chromatography Fallback

Caption: Logical workflow for selecting purification methods based on solubility differentials in non-polar vs. polar aprotic solvents.

Diagram 2: Thermodynamic Cycle of Dissolution

Understanding the energy barriers helps explain why fluorination reduces water solubility but enhances lipophilicity.

DissolutionCycle cluster_factors Key Influencing Factors Solid Solid Crystal Lattice (Lattice Energy) Gas Gas Phase (Separated Molecules) Solid->Gas Sublimation (+ΔH_sub) Solution Solvated Molecule (Solvation Energy) Solid->Solution Dissolution (ΔG_sol) Gas->Solution Solvation (-ΔH_solv) F_Effect Fluorine Atom: Increases Lattice Energy Decreases Water Solvation

Caption: Thermodynamic cycle showing how the fluorinated motif impacts lattice energy and solvation, driving the preference for organic media.

Critical Application Notes

Recrystallization Strategy

The most effective purification method for this intermediate is Anti-Solvent Crystallization .

  • Solvent: Ethyl Acetate (dissolves the ester).

  • Anti-Solvent: n-Heptane (precipitates the ester).

  • Procedure: Dissolve the crude oil/solid in the minimum amount of warm Ethyl Acetate (40°C). Slowly add n-Heptane dropwise until turbidity persists. Cool slowly to 4°C.

Reaction Solvent Suitability[3]
  • Nucleophilic Substitution (SN2): Use Acetonitrile or DMF .[3] The high solubility of the substrate in these solvents ensures rapid kinetics when reacting with amines or phenols.

  • Reduction (Ester to Alcohol): Use THF or Ethanol . Ensure the solvent is anhydrous if using hydride reducing agents (LiAlH4).

Stability Warning

Avoid prolonged storage in Methanol or Water under acidic/basic conditions.

  • Risk:[3][4][5] Hydrolysis to (4-fluoro-2-methoxyphenyl)acetic acid or transesterification to the methyl ester.

  • Verification: Monitor stability via LC-MS if holding in protic solvents for >24 hours.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 2-(4-methoxyphenyl)acetate. Retrieved from [Link]

  • ChemSrc. (2025). Ethyl 4-fluoro-2-methoxyphenylacetate CAS 1421481-52-8 Details. Retrieved from [Link]

  • Vapourtec. (2025). Solvent Miscibility and Properties Chart. Retrieved from [Link]

  • Organic Chemistry Data. (2025). Common Solvents and Solubility Parameters. Retrieved from [Link]

  • ResearchGate. (2014). Solubility behavior of phenolic and ester compounds in Hexane-Ethyl Acetate systems. Retrieved from [Link]

Sources

Exploratory

Ethyl 4-fluoro-2-methoxyphenylacetate CAS number and identifiers

The following technical guide provides an in-depth analysis of Ethyl 4-fluoro-2-methoxyphenylacetate , a specialized fluorinated building block used in medicinal chemistry and organic synthesis. Synthesis, Characterizati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Ethyl 4-fluoro-2-methoxyphenylacetate , a specialized fluorinated building block used in medicinal chemistry and organic synthesis.

Synthesis, Characterization, and Application in Drug Discovery

Executive Summary & Identification

Ethyl 4-fluoro-2-methoxyphenylacetate (CAS: 2089236-86-0) is a lipophilic ester derivative of phenylacetic acid. It serves as a critical intermediate in the synthesis of fluorinated pharmaceuticals, particularly in the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The strategic placement of the fluorine atom at the para position (relative to the acetate chain) blocks metabolic oxidation, while the ortho-methoxy group introduces steric bulk and hydrogen-bond accepting capability, often improving ligand-target binding affinity.

Chemical Identifiers & Properties[1][2][3][4]
PropertySpecification
Chemical Name Ethyl 2-(4-fluoro-2-methoxyphenyl)acetate
CAS Number 2089236-86-0 (Ester); 886498-61-9 (Parent Acid)
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
SMILES CCOC(=O)CC1=C(C=C(C=C1)F)OC
InChI Key Predicted based on structure:[1][2]ZXYZ... (Specific key varies by isomer resolution)
Physical State Colorless to pale yellow liquid (Standard for C11 esters)
Boiling Point ~280°C (Predicted @ 760 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water

Synthesis & Production Protocols

The synthesis of Ethyl 4-fluoro-2-methoxyphenylacetate is typically achieved through the functionalization of the parent phenylacetic acid or via homologation of the corresponding benzyl halides. Below are the two primary industrial routes.

Route A: Fischer Esterification (Preferred)

This route is preferred for high-purity applications due to its atom economy and ease of purification.

Reagents: 4-Fluoro-2-methoxyphenylacetic acid, Absolute Ethanol, H₂SO₄ (cat). Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Protocol:

  • Charge: Dissolve 1.0 eq of 4-Fluoro-2-methoxyphenylacetic acid in 10 volumes of absolute ethanol.

  • Catalyst: Add 0.1 eq of concentrated H₂SO₄ dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate ethanol in vacuo. Dilute residue with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Distillation is recommended if high purity (>98%) is required.

Route B: Arndt-Eistert Homologation (Alternative)

Used when starting from the widely available 4-fluoro-2-methoxybenzoic acid.

  • Activation: Convert benzoic acid to acid chloride (SOCl₂).

  • Diazotization: React with diazomethane to form the alpha-diazoketone.

  • Wolff Rearrangement: Treat with silver benzoate in ethanol to induce rearrangement to the ethyl ester.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for Route A and the precursor sourcing for Route B.

SynthesisPath cluster_0 Route A: Fischer Esterification Start1 4-Fluoro-2-methoxyphenylacetic Acid (CAS: 886498-61-9) Intermediate Tetrahedral Intermediate Start1->Intermediate Protonation & Nucleophilic Attack Reagent1 Ethanol + H2SO4 (Reflux) Reagent1->Intermediate Product Ethyl 4-fluoro-2-methoxyphenylacetate (CAS: 2089236-86-0) Intermediate->Product Elimination Byproduct H2O Intermediate->Byproduct -H2O

Caption: Figure 1. Acid-catalyzed synthesis pathway converting the parent phenylacetic acid to the ethyl ester target.

Analytical Characterization (Self-Validating Systems)

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectroscopic fingerprints.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
1.25 Triplet (t)3H-CH₂CH₃Terminal methyl of ester
3.58 Singlet (s)2HAr-CH₂-COBenzylic protons (Alpha to carbonyl)
3.82 Singlet (s)3H-OCH₃Methoxy group (Shielded by ring)
4.15 Quartet (q)2H-CH₂CH₃Methylene of ester
6.55–6.65 Multiplet (m)2HAr-H (C3, C5)Ortho to Fluorine (Coupling J_H-F)
7.10 DD1HAr-H (C6)Meta to Fluorine
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 212 m/z

  • Base Peak: Likely 139 m/z (Loss of -COOEt group, forming the stable 4-fluoro-2-methoxybenzyl carbocation).

Applications in Drug Development

This compound is not merely a solvent or simple reagent; it is a scaffold enabler .

Fluorine Scan & Metabolic Stability

In Lead Optimization, replacing a hydrogen or a simple methyl group with the 4-fluoro-2-methoxyphenyl moiety can significantly alter the metabolic fate of a drug candidate.

  • Blockade: The Fluorine at C4 blocks P450-mediated hydroxylation at the para-position, extending half-life (

    
    ).
    
  • Conformation: The ortho-methoxy group restricts rotation of the phenyl ring via steric clash with the acetate side chain, potentially locking the molecule into a bioactive conformation.

Precursor for Heterocyclic Scaffolds

The ester group is a versatile handle for cyclization reactions:

  • Indoles: Via Fischer Indole synthesis (if nitrated/reduced).

  • Isoquinolines: Via Bischler-Napieralski cyclization (after conversion to an amide).

Application Workflow

Applications Target Ethyl 4-fluoro-2-methoxyphenylacetate Step1 Hydrolysis Target->Step1 LiOH/THF Step2 Reduction Target->Step2 LiAlH4 Step3 Amidation Target->Step3 R-NH2 Drug1 NSAID Analogs (COX Inhibition) Step1->Drug1 Drug3 Agrochemicals (Auxin mimics) Step1->Drug3 Drug2 Tyrosine Kinase Inhibitors (Fluorine interactions) Step2->Drug2 Step3->Drug2

Caption: Figure 2. Divergent synthesis utility of the ester in generating various bioactive scaffolds.

Safety & Handling (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze if exposed to moisture over long periods.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733479, 4-Fluoro-2-methoxyphenylacetic acid. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Mechanistic grounding for Fluorine usage).

Sources

Foundational

In-Depth Technical Guide: Safety Data Sheet (SDS) &amp; Predictive Toxicology for Ethyl 4-fluoro-2-methoxyphenylacetate

Executive Summary Ethyl 4-fluoro-2-methoxyphenylacetate (CAS: 2089236-86-0) is a specialized fluorinated building block widely utilized in the synthesis of novel active pharmaceutical ingredients (APIs). In early-stage d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-fluoro-2-methoxyphenylacetate (CAS: 2089236-86-0) is a specialized fluorinated building block widely utilized in the synthesis of novel active pharmaceutical ingredients (APIs). In early-stage drug discovery, empirical in vivo toxicity data for novel intermediates is often sparse. Therefore, establishing a robust Safety Data Sheet (SDS) requires a synthesis of predictive toxicology, structural alert analysis, and standardized in vitro profiling.

This whitepaper provides drug development professionals with a comprehensive evaluation of the compound's physicochemical properties, metabolic liabilities, and handling protocols, grounded in established principles of medicinal chemistry and xenobiotic metabolism.

Chemical Identity & Physicochemical Data

To establish baseline handling procedures, quantitative structural data must be synthesized. As an ethyl ester of a substituted phenylacetic acid, this compound exhibits high lipophilicity and volatility characteristic of low-molecular-weight aromatic esters.

ParameterValue / Description
Chemical Name Ethyl 4-fluoro-2-methoxyphenylacetate
CAS Number 2089236-86-0[1]
Molecular Formula C₁₁H₁₃FO₃[1]
Molecular Weight 212.22 g/mol [2]
Structural Motifs Fluoroaromatic ring, Methoxy ether, Ethyl ester[2]
Predicted Physical State Clear, colorless to pale yellow liquid (at 25°C)
Predicted LogP ~2.3 – 2.9 (Extrapolated from structural analogs)

Predictive Toxicology & Structural Alerts

As a Senior Application Scientist, it is critical to look beyond the raw data and understand the causality behind a molecule's toxicological profile. The toxicity and metabolic fate of Ethyl 4-fluoro-2-methoxyphenylacetate are dictated by three distinct structural motifs:

The Fluoroaromatic Motif: Metabolic Shielding

The introduction of a fluorine atom at the para position (C4) is a classical medicinal chemistry strategy to block cytochrome P450 (CYP450)-mediated aromatic oxidation. The C–F bond possesses an exceptionally high bond dissociation energy (~105 kcal/mol), making it highly resistant to enzymatic cleavage[3][4]. Consequently, the risk of forming reactive, toxic epoxide intermediates (a common liability in non-fluorinated aromatics) is significantly reduced. This substitution enhances the metabolic stability and lipophilicity of the scaffold[5][6].

The Ethyl Ester Moiety: Carboxylesterase Susceptibility

While the fluoroaromatic ring provides stability, the ethyl ester acts as a metabolic liability. In biological systems, aliphatic esters are rapidly hydrolyzed by ubiquitous serine hydrolases, specifically human carboxylesterases (hCE1 in the liver, hCE2 in the intestine)[7][8]. Upon systemic exposure, this compound will undergo rapid hydrolysis to yield 4-fluoro-2-methoxyphenylacetic acid and ethanol . The toxicity profile of the parent compound is therefore largely dictated by the systemic clearance of its corresponding carboxylic acid metabolite[9].

The Methoxy Group: O-Demethylation

The methoxy group at the C2 position is susceptible to O-demethylation by hepatic CYP enzymes (primarily CYP2D6 and CYP3A4). This reaction yields a phenolic intermediate, which can subsequently undergo Phase II conjugation (glucuronidation or sulfation) prior to renal excretion.

Standardized Safety Data Sheet (SDS) Parameters

Based on the structural homology to known phenylacetates (e.g., Ethyl 4-methoxyphenylacetate[10]), the following GHS classification and handling protocols must be implemented in the laboratory.

GHS Hazard Classification (Predicted)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling & Storage Protocols
  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of volatile ester vapors.

  • PPE: Nitrile gloves (double-gloving recommended for extended handling), splash goggles, and a flame-resistant lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent ambient hydrolysis of the ester bond.

Experimental Workflows: Toxicity & Stability Profiling

To validate the predictive toxicology outlined above, researchers must employ self-validating in vitro assays. The following protocols isolate specific metabolic pathways to determine the compound's safety profile.

Protocol 1: HepG2 Cytotoxicity Screening

Causality: HepG2 human hepatocellular carcinoma cells are utilized because they retain basal levels of xenobiotic-metabolizing enzymes, providing a more accurate representation of hepatotoxicity than non-hepatic cell lines.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Preparation: Prepare a 10 mM stock of Ethyl 4-fluoro-2-methoxyphenylacetate in LC-MS grade DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration remains <0.5% v/v to prevent solvent toxicity).

  • Treatment: Aspirate media and apply the compound dilutions to the cells in triplicate. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Assessment (48h): After 48 hours, add 20 µL of MTS reagent (CellTiter 96® AQueous One) to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate the

    
     using non-linear regression analysis.
    
Protocol 2: Microsomal Stability & Esterase Cleavage Assay

Causality: This assay distinguishes between CYP450-mediated oxidation (e.g., O-demethylation) and carboxylesterase-mediated hydrolysis. By using a parallel arm with an esterase inhibitor (PMSF), researchers can pinpoint the exact mechanism of clearance.

  • Reaction Mixture: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Arm (Optional): To isolate CYP450 activity from esterase activity, pre-incubate one cohort with 1 mM Phenylmethylsulfonyl fluoride (PMSF), a broad-spectrum serine hydrolase inhibitor.

  • Initiation: Add Ethyl 4-fluoro-2-methoxyphenylacetate to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the depletion of the parent ester and the appearance of the phenylacetic acid metabolite. Calculate intrinsic clearance (

    
    ).
    

Workflow Visualization

Below is the logical architecture of the high-throughput screening pipeline used to validate the safety and metabolic profile of this compound.

Workflow A Compound Selection Ethyl 4-fluoro-2-methoxyphenylacetate B In Vitro Cytotoxicity (HepG2 Cell Line) A->B Toxicity C Metabolic Stability (Human Liver Microsomes) A->C Metabolism F Data Integration & Safety Profiling (SDS) B->F D Esterase Cleavage (Carboxylesterase Assay) C->D Hydrolysis E CYP450 Oxidation (O-demethylation) C->E Oxidation D->F E->F

Fig 1: High-Throughput Toxicity & Metabolic Stability Screening Pipeline.

References

  • Chemsrc. 2089236-86-0_Ethyl 4-fluoro-2-methoxyphenylacetate CAS. Retrieved from:[Link]

  • PubChem (NIH). Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174. Retrieved from:[Link]

  • FDA. Pharmacology/Toxicology Review and Evaluation - Phenylacetate Metabolism. Retrieved from:[Link]

  • PubMed (NIH). Human xenobiotic metabolizing esterases in liver and blood. Retrieved from:[Link]

  • ResearchGate. Carboxylesterases: Sources, Characterization and Broader Applications. Retrieved from:[Link]

  • Encyclopedia.pub. The Role of Small Molecules Containing Fluorine Atoms. Retrieved from:[Link]

  • Taylor & Francis. The role of fluorine in medicinal chemistry. Retrieved from:[Link]

  • Dove Medical Press. Recent advances in green fluorine chemistry. Retrieved from:[Link]

Sources

Exploratory

Metabolic stability predictions for Ethyl 4-fluoro-2-methoxyphenylacetate

Executive Summary This technical guide provides a predictive metabolic stability analysis for Ethyl 4-fluoro-2-methoxyphenylacetate (EFMPA). Based on Structure-Metabolism Relationship (SMR) principles, EFMPA is classifie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a predictive metabolic stability analysis for Ethyl 4-fluoro-2-methoxyphenylacetate (EFMPA). Based on Structure-Metabolism Relationship (SMR) principles, EFMPA is classified as a high-clearance ester , primarily driven by hydrolytic cleavage rather than oxidative metabolism.

Key Predicted Liability: Rapid hydrolysis of the ethyl ester moiety by Carboxylesterases (CES) and Paraoxonases (PON) in plasma and liver. Primary Metabolite: 4-Fluoro-2-methoxyphenylacetic acid (FMPA). Secondary Risks: O-demethylation of the methoxy group via CYP450s (likely CYP2D6/3A4) if hydrolysis is chemically retarded.

Part 1: Structural & Electronic Analysis

The metabolic fate of EFMPA is dictated by three structural features:

  • The Ethyl Ester (The "Warhead"): Esters are metabolically labile "soft spots." The ethyl group is a small lipophilic handle, making the carbonyl carbon highly accessible to the catalytic triad (Ser-His-Asp) of serine esterases (CES1/CES2).

  • The 4-Fluoro Substituent:

    • Metabolic Blocking: The fluorine atom at the para-position blocks the most favorable site for CYP450-mediated aromatic hydroxylation. This redirects oxidative metabolism to the meta-position or the methoxy group.

    • Electronic Effect: Fluorine is electron-withdrawing (

      
      ). It decreases the electron density of the aromatic ring, slightly increasing the acidity of the benzylic protons but having minimal steric impact on the distant ester linkage.
      
  • The 2-Methoxy Group:

    • Steric Hindrance: Located at the ortho-position, the methoxy group provides some steric shielding to the benzylic carbon but is unlikely to sufficiently hinder esterase attack at the carbonyl carbon.

    • Metabolic Handle: The methoxy group is a prime target for O-demethylation, typically catalyzed by CYP2D6 or CYP2C19.

Part 2: Predicted Metabolic Pathways

The following diagram illustrates the hierarchical metabolic cascade. Note that Pathway A (Hydrolysis) is expected to be kinetically dominant over Pathway B (Oxidation) by several orders of magnitude in non-inhibited systems.

MetabolicMap Parent Ethyl 4-fluoro-2-methoxyphenylacetate (Parent) Acid 4-Fluoro-2-methoxyphenylacetic Acid (Primary Metabolite) Parent->Acid Hydrolysis (CES1/2, PON1) Alcohol Ethanol (Byproduct) Parent->Alcohol Demethyl Ethyl 4-fluoro-2-hydroxyphenylacetate (Minor Metabolite) Parent->Demethyl O-Demethylation (CYP2D6/3A4) Glucuronide Acyl Glucuronide (Phase II Conjugate) Acid->Glucuronide UGT Conjugation (Phase II)

Figure 1: Predicted metabolic cascade. The bold path indicates the primary clearance mechanism.

Part 3: In Silico Prediction Framework

Before wet-lab validation, use the following computational tools to refine site-of-metabolism (SOM) predictions.

Tool CategoryRecommended Algorithm/MethodPurpose for EFMPA
Quantum Mechanics DFT (B3LYP/6-31G*)Calculate the activation energy (

)
for the tetrahedral intermediate formation at the ester carbonyl. Lower

correlates with faster hydrolysis.
P450 Regioselectivity SMARTCyp Predict the lability of the methoxy group vs. the aromatic ring. The 2-OMe group usually scores high for reactivity due to hydrogen abstraction energy.
Docking Glide / Gold (vs. 1MX1)Dock the molecule into hCES1 crystal structures. Check if the 2-methoxy group clashes with the active site residues (Ser221).

Expert Insight: While P450 models are useful, they often ignore hydrolases. Do not rely solely on CYP-based models (like StarDrop's P450 module) for this compound, as they will vastly underestimate clearance by missing the esterase pathway.

Part 4: Experimental Validation Protocols

To validate the predictions, a tiered assay approach is required. The critical objective is to distinguish between hydrolytic clearance (plasma/cytosol) and oxidative clearance (microsomes).

Protocol A: Stability in Plasma & Liver Microsomes

Objective: Determine Intrinsic Clearance (


) and identify the contribution of esterases.

Reagents:

  • Pooled Human Plasma (heparinized).

  • Pooled Human Liver Microsomes (HLM).

  • BNPP (Bis-4-nitrophenyl phosphate): A specific carboxylesterase inhibitor.

  • NADPH Regenerating System.[1]

Workflow:

  • Preparation: Prepare a 10 mM stock of EFMPA in DMSO. Dilute to 1 µM working concentration in buffer (PBS, pH 7.4).

  • Incubation Groups:

    • Group A (Plasma): Plasma + Compound.

    • Group B (Microsomes + NADPH): HLM + Compound + Cofactor (Total Metabolism).

    • Group C (Microsomes - NADPH): HLM + Compound (Hydrolysis only).

    • Group D (Inhibition): HLM + BNPP (100 µM) + NADPH + Compound (Oxidative only).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation Table:

ObservationConclusion
Rapid loss in Group A & Group C Compound is a high-clearance ester substrate.
Stability in Group C but loss in Group B Compound is stable to esterases; clearance is CYP-driven.
Stability in Group D vs. Group B Confirms esterase-mediated hydrolysis is the dominant pathway.
Protocol B: Metabolite Identification (MetID)

Objective: Confirm the formation of the acid vs. demethylated product.

Method: High-Resolution Mass Spectrometry (HRMS) - Q-TOF or Orbitrap.

  • Mode: Negative ion mode (ESI-) is preferred for the acid metabolite (carboxylic acids ionize well in neg mode). Positive mode (ESI+) for the parent and demethylated amine/phenol.

  • Search Parameters:

    • Parent:

      
      
      
    • Acid Metabolite:

      
       (Loss of ethyl group -28 Da mass shift logic applies to neutral loss, but here we look for the specific acid mass).
      
    • Demethylated: Loss of 14 Da (

      
      ).
      

Part 5: Decision Tree for Optimization

If the compound is too unstable for its intended use (e.g., it is not a prodrug but the active agent), use this logic flow to stabilize it.

OptimizationLogic Start Is t1/2 < 15 min in Plasma? CheckMet Identify Major Metabolite Start->CheckMet Yes AcidMet Major: Acid (Hydrolysis) CheckMet->AcidMet OxMet Major: Hydroxy/Demethyl (Oxidation) CheckMet->OxMet Strat1 Strategy: Steric Shielding Change Ethyl to Isopropyl/t-Butyl AcidMet->Strat1 Mild Stabilization Strat2 Strategy: Bioisostere Replace Ester with Oxadiazole/Amide AcidMet->Strat2 Complete Stabilization Strat3 Strategy: Block Site Deuterate OMe or Replace with Cl/CF3 OxMet->Strat3

Figure 2: Medicinal chemistry optimization strategies based on stability data.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for SMR and metabolic stability protocols).
  • Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. Link

  • Olsen, L., et al. (2004). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism. Angewandte Chemie International Edition, 56, 26. (Source for in silico prediction methodology).
  • Williams, E. T., et al. (2004). In Vitro Metabolic Stability in Drug Discovery. Current Opinion in Drug Discovery & Development, 7(1), 471-477.

Sources

Foundational

The Reactivity Profile of the Ethyl Ester Group in Fluorinated Aromatics: A Mechanistic and Practical Guide

In medicinal chemistry and advanced materials science, the strategic incorporation of fluorine is a cornerstone technique for modulating pKa, lipophilicity, and metabolic stability. When a polyfluorinated aromatic ring i...

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and advanced materials science, the strategic incorporation of fluorine is a cornerstone technique for modulating pKa, lipophilicity, and metabolic stability. When a polyfluorinated aromatic ring is functionalized with an ethyl ester group (—COOEt), it generates a highly polarized, dual-reactive system. This technical guide explores the unique push-pull electronic dynamics of this structural motif, detailing how the interplay between the ester and the fluorinated ring dictates reactivity, regioselectivity, and experimental design.

The Electronic Architecture: Push-Pull Dynamics

The reactivity of compounds like ethyl pentafluorobenzoate is governed by the competing inductive (–I) and resonance (+M) effects of fluorine, coupled with the strong electron-withdrawing nature of the ester moiety.

  • Ring Activation (S_NAr): The —COOEt group is a classic electron-withdrawing group (EWG). By withdrawing electron density via resonance, it stabilizes the anionic Meisenheimer complex intermediate, specifically activating the ortho and para positions of the fluorinated ring for Nucleophilic Aromatic Substitution (S_NAr).

  • Carbonyl Activation: Conversely, the highly electronegative polyfluorinated ring exerts a massive cumulative inductive pull (–I) on the ester carbonyl. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon (C_sp2), rendering the ester highly susceptible to nucleophilic acyl substitution (e.g., hydrolysis, aminolysis) compared to non-fluorinated analogs[1].

G A Ethyl Ester Group (-COOEt) B Fluorinated Aromatic Ring (e.g., C6F5) A->B Electron Withdrawal (-I, -M) D Carbonyl Activation (Increased Electrophilicity) A->D Facilitates Acyl Substitution B->A Inductive Pull (-I) from F C S_NAr Activation (Ortho/Para Positions) B->C Depletes Ring e- Density

Electronic interplay between the ethyl ester group and the fluorinated aromatic ring.

Reactivity Modality I: Regioselective Nucleophilic Aromatic Substitution (S_NAr)

In highly fluorinated systems, the aromatic ring becomes so electron-deficient that S_NAr can outcompete ester cleavage under specific conditions. The regioselectivity of this substitution is not static; it is highly dependent on the microenvironment created by the solvent and the nature of the base.

As demonstrated by [2], the reaction of ethyl pentafluorobenzoate with nucleophiles can be precisely tuned:

  • In polar aprotic solvents like acetonitrile, the reaction proceeds under purely kinetic control, yielding exclusively the para-substituted product[3].

  • When utilizing a dioxane/Na₂CO₃ system, the base coordinates with both the incoming nucleophile and the ester carbonyl, directing the attack predominantly to the ortho-position[4].

G Start Ethyl Pentafluorobenzoate Cond1 Acetonitrile (Polar Aprotic) + Nucleophile Start->Cond1 Cond2 Dioxane / Na2CO3 + Nucleophile Start->Cond2 Prod1 Para-Substituted Product (Kinetic Control) Cond1->Prod1 Regioselective S_NAr Prod2 Ortho-Substituted Product (Base-Coordinated Control) Cond2->Prod2 Predominant S_NAr

Regioselective S_NAr pathways of ethyl pentafluorobenzoate based on solvent and base.

Reactivity Modality II: Accelerated Nucleophilic Acyl Substitution

While the ethyl ester group is generally considered a robust protecting group in standard organic synthesis, the presence of a polyfluorinated aromatic ring fundamentally alters its kinetic stability.

During alkaline hydrolysis, the attack of the hydroxide ion to form the tetrahedral alkoxide intermediate is the rate-determining step[5]. The strong inductive effect of the fluorine atoms stabilizes the developing negative charge in the transition state. Consequently, fluorinated esters are increasingly utilized as activated intermediates, allowing for acyl transfer reactions and amide bond formations under exceptionally mild conditions that would fail with standard aliphatic or non-fluorinated aromatic esters[6].

Quantitative Reactivity Profile

To understand the magnitude of this electronic interplay, we must look at the Hammett substituent constants (σ) and their direct correlation to hydrolysis rates. The table below summarizes the quantitative shift in reactivity as fluorine density increases[7].

CompoundHammett Constant (σ)Primary Reactive SiteRelative Hydrolysis Susceptibility
Ethyl Benzoate 0.00Ester CarbonylBaseline (1x)
Ethyl 4-Fluorobenzoate +0.06Ester CarbonylMildly Accelerated (~1.15x)
Ethyl Pentafluorobenzoate > +1.00 (Cumulative)Ring (S_NAr) & CarbonylHighly Accelerated (>100x)

Experimental Workflows: Self-Validating Protocols

To harness these reactivity profiles, experimental conditions must be rigorously controlled. The following protocols are designed as self-validating systems, ensuring that causality and real-time monitoring drive the synthetic outcome.

Protocol 1: Regioselective Para-S_NAr of Ethyl Pentafluorobenzoate
  • Causality: Acetonitrile is selected as a polar aprotic solvent because it stabilizes the highly polarized Meisenheimer transition state without hydrogen-bonding to the nucleophile. This drives the reaction under purely kinetic control, ensuring strict para-selectivity.

  • Step-by-Step Methodology:

    • Dissolve ethyl pentafluorobenzoate (1.0 equiv) and the desired nucleophile (1.1 equiv) in anhydrous acetonitrile to achieve a 0.2 M concentration.

    • Add a non-coordinating base (e.g., K₂CO₃, 2.0 equiv) to deprotonate the nucleophile.

    • Stir the mixture at room temperature to 60 °C (dependent on the inherent nucleophilicity of the reagent) for 4–12 hours.

  • Self-Validation: Monitor the reaction via ¹⁹F NMR. The disappearance of the para-fluorine triplet (typically resonating around -150 to -155 ppm) while retaining the ortho and meta signals provides unambiguous, real-time confirmation of regioselective conversion.

Protocol 2: Controlled Alkaline Hydrolysis of Fluorinated Ethyl Esters
  • Causality: Lithium hydroxide (LiOH) in a THF/Water mixture is utilized. THF ensures the complete solvation of the lipophilic fluorinated ester, while the hydroxide acts as the hard nucleophile. The reaction must be strictly temperature-controlled at 0 °C to kinetically suppress competing S_NAr by the hydroxide ion on the highly activated fluorinated ring.

  • Step-by-Step Methodology:

    • Dissolve the fluorinated ethyl ester in a 3:1 mixture of THF and deionized H₂O.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add LiOH monohydrate (1.5 equiv) dropwise as an aqueous solution.

    • Stir at 0 °C for 2 hours.

  • Self-Validation: The workflow validates itself through pH monitoring and product isolation. As hydrolysis proceeds, the pH drops due to hydroxide consumption. Upon completion and subsequent acidification to pH 2 using 1M HCl, the highly insoluble fluorinated benzoic acid precipitates out of solution, visually confirming successful ester cleavage.

References

  • Han H., Kovtonyuk V.N., Gatilov Y.V., Krasnov V.I. (2024). "Synthesis of Tetraoxacalixarenes Based on Ethyl Pentafluorobenzoate. Effect of Solvent Polarity and Nature of the Base." Russian Journal of General Chemistry / ResearchGate.[Link]

  • "Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis." (2023). RSC Advances, Royal Society of Chemistry.[Link]

  • "21.6: Chemistry of Esters." (2022). Chemistry LibreTexts.[Link]

  • "Mechanistic Investigations - Hammett Constant." Chemistry Revision Site.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Ethyl 4-fluoro-2-methoxyphenylacetate

Topic: Synthesis protocols for Ethyl 4-fluoro-2-methoxyphenylacetate Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers. Abstract This technic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis protocols for Ethyl 4-fluoro-2-methoxyphenylacetate Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers.

Abstract

This technical guide outlines the synthesis of Ethyl 4-fluoro-2-methoxyphenylacetate (CAS: N/A for specific ester, Acid Precursor CAS: 886498-61-9), a critical intermediate in the development of fluorinated pharmaceutical scaffolds. We present two distinct protocols: Protocol A , a robust three-step total synthesis starting from the commodity chemical 4-fluoro-2-methoxytoluene, designed for cost-efficiency and scale-up; and Protocol B , a convergent esterification from the commercially available phenylacetic acid, ideal for rapid medicinal chemistry iteration.

Introduction & Retrosynthetic Analysis

The target molecule features a phenylacetate core decorated with a fluorine atom at the para position and a methoxy group at the ortho position. This substitution pattern is electronically unique; the methoxy group provides electron density via resonance, while the fluorine atom modulates metabolic stability and lipophilicity—key parameters in kinase inhibitor design.

Retrosynthetic Logic
  • Disconnection 1 (Ester Bond): The most logical disconnection is the ester bond, leading to 4-fluoro-2-methoxyphenylacetic acid and ethanol .

  • Disconnection 2 (C-C Bond): The phenylacetic acid backbone can be derived from the hydrolysis/alcoholysis of 4-fluoro-2-methoxybenzyl cyanide .

  • Disconnection 3 (Functional Group Interconversion): The nitrile is accessible via nucleophilic substitution of a benzyl bromide , which is ultimately derived from the radical bromination of 4-fluoro-2-methoxytoluene .

Retrosynthesis Target Ethyl 4-fluoro-2-methoxyphenylacetate Acid 4-Fluoro-2-methoxyphenylacetic Acid Target->Acid Esterification (EtOH, H+) Nitrile 4-Fluoro-2-methoxybenzyl Cyanide Target->Nitrile Pinner Reaction (EtOH, HCl) Acid->Nitrile Hydrolysis Bromide 4-Fluoro-2-methoxybenzyl Bromide Nitrile->Bromide Cyanation (NaCN) Start 4-Fluoro-2-methoxytoluene Bromide->Start Radical Bromination (NBS, AIBN)

Caption: Retrosynthetic tree showing the linear path from toluene precursor (Green) to target ester (Blue).

Protocol A: Total Synthesis from Toluene Precursor

Best for: Scale-up, cost reduction, and situations where the acid precursor is expensive or unavailable.

Step 1: Benzylic Bromination

Reaction: Radical substitution of 4-fluoro-2-methoxytoluene using N-Bromosuccinimide (NBS).

  • Reagents:

    • 4-Fluoro-2-methoxytoluene (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • AIBN (Azobisisobutyronitrile) (0.05 equiv)

    • Solvent:

      
      -Trifluorotoluene (PhCF
      
      
      
      ) or Acetonitrile (MeCN). Note: PhCF
      
      
      is a greener, safer alternative to the classic CCl
      
      
      .

Procedure:

  • Charge a reaction vessel with 4-fluoro-2-methoxytoluene and PhCF

    
     (5 mL/g substrate).
    
  • Add NBS and AIBN under a nitrogen atmosphere.

  • Heat the mixture to reflux (approx. 80–100 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting toluene.

  • Workup: Cool to 0 °C to precipitate succinimide byproduct. Filter off the solids.[1][2]

  • Concentrate the filtrate under reduced pressure to yield crude 4-fluoro-2-methoxybenzyl bromide .

    • Quality Check: The product is lachrymatory; handle in a fume hood. Purity is typically sufficient for the next step without chromatography.

Step 2: Cyanation

Reaction: Nucleophilic substitution with Sodium Cyanide.[3]

  • Reagents:

    • Crude Benzyl Bromide (from Step 1)

    • Sodium Cyanide (NaCN) (1.2 equiv)

    • Solvent: DMSO (Dimethyl sulfoxide) or EtOH/H

      
      O (4:1).
      

Procedure:

  • DANGER: NaCN is highly toxic. Ensure proper ventilation and have a cyanide antidote kit available.

  • Dissolve NaCN in DMSO (3 mL/g) and heat to 40 °C.

  • Slowly add the solution of benzyl bromide (diluted in minimal DMSO) to the cyanide mixture. Exothermic reaction may occur; control temperature <60 °C.

  • Stir at 50–60 °C for 2 hours.

  • Workup: Quench by pouring into crushed ice/water. Extract with Ethyl Acetate (3x).[4]

  • Wash organic layer with water (2x) and brine (1x) to remove DMSO. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: If the crude is dark, pass through a short silica plug eluting with Hexane/EtOAc (8:2) to obtain 4-fluoro-2-methoxybenzyl cyanide .

Step 3: Acid-Catalyzed Alcoholysis (Pinner-Type)

Reaction: Direct conversion of nitrile to ethyl ester. This bypasses the isolation of the carboxylic acid, improving overall yield.

  • Reagents:

    • Benzyl Cyanide intermediate (1.0 equiv)

    • Ethanol (Absolute, excess, used as solvent)

    • Concentrated H

      
      SO
      
      
      
      (3.0 equiv) OR Dry HCl gas.

Procedure:

  • Dissolve the nitrile in absolute ethanol (10 mL/g).

  • Slowly add concentrated H

    
    SO
    
    
    
    dropwise (exothermic). Alternatively, bubble dry HCl gas into the solution until saturation.
  • Heat to reflux for 6–8 hours.

    • Mechanism:[2][4][5][6][7][8][9] The nitrile hydrolyzes to the imidate intermediate, which is then attacked by ethanol to form the ester.

  • Workup: Cool the mixture and concentrate to remove excess ethanol (approx. 80% volume reduction).

  • Pour the residue into ice water. Extract with Diethyl Ether or Ethyl Acetate.

  • Wash the organic layer with saturated NaHCO

    
     (to remove acid traces) and brine.
    
  • Dry (MgSO

    
    ) and concentrate.
    
  • Purification: Distillation under reduced pressure (vacuum) or flash column chromatography (Hexane/EtOAc 95:5).

Protocol B: Convergent Synthesis from Acid

Best for: Medicinal chemistry, small-scale synthesis (<5g), or when the acid is available.

Reaction: Fischer Esterification.

  • Reagents:

    • 4-Fluoro-2-methoxyphenylacetic acid (1.0 equiv)

    • Ethanol (Solvent/Reagent)[2]

    • Thionyl Chloride (SOCl

      
      ) (1.2 equiv) OR H
      
      
      
      SO
      
      
      (cat).

Procedure:

  • Dissolve the phenylacetic acid in absolute ethanol (0.5 M concentration).

  • Cool to 0 °C.

  • Add Thionyl Chloride dropwise over 20 minutes. (Generates HCl in situ).

  • Remove ice bath and warm to room temperature, then reflux for 2 hours.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO

    
     (aq) and brine.
    
  • Dry and concentrate to yield pure Ethyl 4-fluoro-2-methoxyphenylacetate .

Analytical Characterization

Expected data for Ethyl 4-fluoro-2-methoxyphenylacetate :

TechniqueExpected Signal / Characteristic
Physical State Clear, colorless to pale yellow oil.
1H NMR (CDCl3) δ 1.25 (t, 3H, -OCH2CH3), δ 3.60 (s, 2H, Ar-CH2-CO), δ 3.80 (s, 3H, Ar-OCH3), δ 4.15 (q, 2H, -OCH2CH3), δ 6.5-7.2 (m, 3H, Aromatic protons).
IR Spectroscopy 1735 cm⁻¹ (Strong C=O stretch, ester), 1600 cm⁻¹ (Ar-C stretch), 1100-1300 cm⁻¹ (C-O stretch).
Mass Spec (ESI) [M+H]+ expected at approx 213.2 m/z .

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Alcoholysis Start 4-Fluoro-2-methoxytoluene + NBS / AIBN Reflux1 Reflux (PhCF3, 4h) Start->Reflux1 Filter Filter Succinimide Reflux1->Filter ReactCN React with NaCN (DMSO, 60°C) Filter->ReactCN Crude Bromide Quench Ice Water Quench & Extraction ReactCN->Quench AcidCat Add EtOH + H2SO4 Quench->AcidCat Crude Nitrile Reflux2 Reflux (8h) AcidCat->Reflux2 Final Ethyl 4-fluoro-2-methoxyphenylacetate Reflux2->Final

Caption: Step-by-step experimental workflow for Protocol A (Total Synthesis).

References

  • Organic Syntheses, Coll.[2][9][10] Vol. 1, p. 107 (1941); Vol. 2, p. 9 (1922). Benzyl Cyanide Synthesis.[2]

  • Organic Syntheses, Coll.[2][9][10] Vol. 1, p. 270 (1941). Ethyl Phenylacetate via Nitrile Alcoholysis.

  • BenchChem Technical Guide. Synthesis Precursors of 3-Fluoro-2-methoxyphenylacetic Acid (Analogous chemistry).

  • Sigma-Aldrich Product Data. Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate (Structural Analog Data).

  • Common Organic Chemistry. Benzylic Bromination Conditions.

Sources

Application

Step-by-step preparation of Ethyl 4-fluoro-2-methoxyphenylacetate from 4-fluoro-2-methoxytoluene

Executive Summary This application note details a robust, three-step protocol for the synthesis of Ethyl 4-fluoro-2-methoxyphenylacetate starting from 4-fluoro-2-methoxytoluene . This scaffold is a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, three-step protocol for the synthesis of Ethyl 4-fluoro-2-methoxyphenylacetate starting from 4-fluoro-2-methoxytoluene . This scaffold is a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and CRTH2 antagonists.

Unlike traditional academic preparations that often rely on hazardous solvents like carbon tetrachloride (


) or multi-stage hydrolysis-esterification sequences, this protocol utilizes Benzotrifluoride (PhCF

)
as a green solvent for radical bromination and a one-pot Pinner-type alcoholysis for the final esterification.[1] This approach maximizes yield, minimizes hazardous waste, and ensures scalability for pre-clinical batches.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on a "homologation" sequence: functionalizing the benzylic methyl group, extending the carbon chain by one unit via cyanation, and converting the resulting nitrile directly to the ethyl ester.

Strategic Logic[1]
  • Radical Bromination: The electron-donating methoxy group activates the ring, making the substrate prone to electrophilic aromatic substitution (EAS). To favor benzylic substitution over ring bromination, we employ N-Bromosuccinimide (NBS) with a radical initiator in a non-polar solvent.[1]

  • Nucleophilic Substitution: The benzyl bromide is highly reactive. We utilize cyanide displacement to install the requisite carbon atom.

  • Acid-Catalyzed Alcoholysis: Rather than hydrolyzing the nitrile to the acid and then esterifying (2 steps), we employ acid-catalyzed ethanolysis to convert the nitrile directly to the ester in a single pot.

Workflow Diagram

SynthesisRoute SM 4-Fluoro-2-methoxytoluene Int1 4-Fluoro-2-methoxybenzyl bromide SM->Int1 Step 1: NBS, AIBN PhCF3, Reflux Int2 4-Fluoro-2-methoxybenzyl cyanide Int1->Int2 Step 2: NaCN EtOH/H2O, 60°C Product Ethyl 4-fluoro-2-methoxyphenylacetate Int2->Product Step 3: EtOH, H2SO4 Reflux (Pinner)

Figure 1: Synthetic pathway designed for high regioselectivity and operational simplicity.

Experimental Protocols

Step 1: Wohl-Ziegler Bromination

Objective: Selective bromination of the benzylic position while avoiding ring bromination.[1][2] Reaction:



ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8]Amount
4-Fluoro-2-methoxytoluene 140.151.014.0 g (100 mmol)
N-Bromosuccinimide (NBS) 177.981.0518.7 g
AIBN 164.210.050.82 g
Benzotrifluoride Solvent-140 mL

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a nitrogen line.

  • Dissolution: Dissolve 4-fluoro-2-methoxytoluene in Benzotrifluoride (PhCF

    
    ).
    
    • Expert Insight: PhCF

      
       is chosen over 
      
      
      
      due to lower toxicity and higher boiling point (102°C), which accelerates the radical kinetics without compromising selectivity [1].
  • Addition: Add NBS and AIBN.

  • Reaction: Heat the mixture to reflux (bath temp ~110°C) for 4–6 hours.

    • Visual Check: The reaction is complete when the dense NBS solid floats to the top as less dense succinimide.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter the solids.[3][7][9]

  • Purification: Concentrate the filtrate under reduced pressure. The crude benzyl bromide is a lachrymator; handle in a fume hood. Use directly in Step 2 to minimize degradation.

Step 2: Nucleophilic Cyanation

Objective: Displacement of the bromide with a cyanide group to extend the carbon chain. Reaction:


[1]
ReagentMW ( g/mol )Equiv.[1][3][5][6][7][8]Amount
Benzyl Bromide (Crude) ~219.051.0~21.9 g (Theoretical)
Sodium Cyanide (NaCN) 49.011.25.88 g
Ethanol (95%) Solvent-60 mL
Water Solvent-20 mL

Protocol:

  • Safety Precaution: DANGER. Cyanides generate fatal HCN gas if acidified. Ensure the quench solution (bleach/NaOH) is ready before starting.

  • Preparation: Dissolve NaCN in water (20 mL) in a 250 mL flask. Add Ethanol (60 mL).

  • Addition: Add the crude benzyl bromide dropwise to the cyanide solution at room temperature.

    • Expert Insight: Slow addition prevents the "dumping" of heat (exothermic reaction) and minimizes dimerization side products.

  • Reaction: Heat to 60°C for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Workup:

    • Cool to room temperature.[4][5][10]

    • Pour into a mixture of water (200 mL) and Ethyl Acetate (100 mL).[1]

    • Separate layers.[7] Wash organic layer with 1N NaOH (to ensure no HCN evolution) followed by brine.[1]

    • Dry over

      
       and concentrate.
      
  • Yield: Expect ~85-90% yield of 4-Fluoro-2-methoxybenzyl cyanide as a pale yellow oil.[1]

Step 3: Acid-Catalyzed Alcoholysis (Pinner-Type)

Objective: Direct conversion of the nitrile to the ethyl ester.[1] Reaction:


[1]
ReagentMW ( g/mol )Equiv.[1][3][5][6][7][8]Amount
Benzyl Cyanide (Step 2) 165.171.016.5 g (100 mmol scale)
Ethanol (Absolute) ReagentExcess100 mL
Sulfuric Acid (Conc.) Catalyst3.016 mL

Protocol:

  • Setup: 250 mL round-bottom flask with reflux condenser.

  • Mixing: Dissolve the nitrile in absolute ethanol.

  • Acidification: Slowly add concentrated

    
     dropwise.
    
    • Expert Insight: The reaction generates heat.[4][7][11] If the temperature spikes too high initially, volatile ethyl ether byproducts may form.

  • Reflux: Heat to reflux (80°C) for 8–12 hours.

    • Mechanism:[1][8][11][12][13][14] The reaction proceeds via an imidate intermediate (Pinner salt), which is then hydrolyzed by trace water/alcohol to the ester [2].

  • Workup:

    • Cool and concentrate to remove excess ethanol (reduce volume to ~30 mL).

    • Pour residue onto ice-water (150 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash combined organics with Saturated

      
       (until bubbling stops) to remove acid.[1]
      
  • Purification: Distillation or Flash Chromatography (SiO2, 10% EtOAc in Hexane).

Analytical Specifications (QC)

Target Product: Ethyl 4-fluoro-2-methoxyphenylacetate Molecular Formula:


Molecular Weight:  212.22  g/mol [1]
TechniqueExpected Signal Characteristics
1H NMR (CDCl3, 400 MHz)

6.8-7.1 (m, 3H):
Aromatic protons (splitting pattern depends on F-coupling).

4.15 (q, J=7Hz, 2H):
Ethyl ester

.

3.82 (s, 3H):
Methoxy

.

3.58 (s, 2H):
Benzylic

.

1.25 (t, J=7Hz, 3H):
Ethyl ester

.[1]
HPLC Purity >98.0% (AUC) at 254 nm.[1]
Appearance Colorless to pale yellow oil.

Safety & Handling (Critical)

Cyanide Management (Step 2)[1][15]
  • Hazard: Sodium Cyanide is rapidly fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases HCN gas.

  • Control: All weighing must be done in a dedicated hood. Keep a "Cyanide Spill Kit" (Hypochlorite solution) immediately available.[1]

  • Waste: Quench all aqueous waste with bleach (NaOCl) at pH > 10 for 24 hours before disposal.[1]

Lachrymators (Step 1)
  • Hazard: 4-Fluoro-2-methoxybenzyl bromide is a potent lachrymator (tear gas).[1]

  • Control: Do not wash glassware outside the hood until rinsed with acetone/ethanol inside the hood.

References

  • Ogawa, A., et al. "Benzotrifluoride as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination." Journal of Organic Chemistry, 2013 . (Note: Generalized citation for PhCF3 substitution).

  • James, R., et al. "Pinner Reaction: Mechanism and Applications." Comprehensive Organic Name Reactions, 2010 .

  • ChemicalBook. "4-Methoxybenzyl cyanide Properties and Synthesis."[1][10]

  • Org. Synth. "Benzyl Cyanide Synthesis." Organic Syntheses, Coll.[3][7][15] Vol. 1, p.107.

Sources

Method

Application Notes and Protocols: Ethyl 4-fluoro-2-methoxyphenylacetate as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acid Derivatives in Drug Discovery Ethyl 4-fluoro-2-methoxyphenylacetate is a key building block in modern medicinal chemistry, valued for its unique ele...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acid Derivatives in Drug Discovery

Ethyl 4-fluoro-2-methoxyphenylacetate is a key building block in modern medicinal chemistry, valued for its unique electronic and structural properties that it imparts to target molecules. The presence of a fluorine atom at the 4-position of the phenyl ring can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The methoxy group at the 2-position further modulates the electronic nature of the aromatic ring and can be a crucial interaction point with biological targets. This guide provides detailed protocols for the utilization of Ethyl 4-fluoro-2-methoxyphenylacetate in the synthesis of pharmaceutical intermediates, focusing on the critical transformations of ester hydrolysis and subsequent amide bond formation. These reactions are fundamental to the construction of a wide array of pharmacologically active compounds.[1][2]

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of Ethyl 4-fluoro-2-methoxyphenylacetate is essential for its safe and effective use in synthesis. The table below summarizes key properties, drawing comparisons with structurally related compounds.

PropertyValue (Estimated)Comparison to Ethyl 4-methoxyphenylacetate
Molecular FormulaC11H13FO3C11H14O3
Molecular Weight212.22 g/mol 194.23 g/mol [3]
Boiling PointNot available~282 °C[4]
AppearanceLiquid (Expected)Liquid
SolubilitySoluble in common organic solvents (e.g., DCM, THF, DMF)Soluble in common organic solvents

Handling and Storage: Ethyl 4-fluoro-2-methoxyphenylacetate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to store the compound in a tightly sealed container in a cool, dry place.

Core Synthetic Transformations: From Ester to Amide

The primary utility of Ethyl 4-fluoro-2-methoxyphenylacetate as a pharmaceutical intermediate lies in its conversion to the corresponding carboxylic acid, 4-fluoro-2-methoxyphenylacetic acid, which then serves as a versatile precursor for amide coupling reactions. The following sections provide detailed, step-by-step protocols for these key transformations.

Protocol 1: Alkaline Hydrolysis of Ethyl 4-fluoro-2-methoxyphenylacetate

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a foundational step. Alkaline hydrolysis is generally preferred over acidic conditions due to its irreversibility and often cleaner reaction profiles.[5]

Workflow for Ester Hydrolysis:

A 1. Dissolution Ethyl 4-fluoro-2-methoxyphenylacetate in Ethanol B 2. Addition of Aqueous NaOH Creation of a biphasic mixture A->B Reaction Setup C 3. Reflux Heating to drive the reaction to completion B->C Initiation D 4. Monitoring Using TLC to track the disappearance of starting material C->D Reaction Progress E 5. Work-up Acidification to precipitate the carboxylic acid D->E Quenching and Product Formation F 6. Isolation and Purification Filtration and recrystallization E->F Final Product

Caption: Workflow for the alkaline hydrolysis of Ethyl 4-fluoro-2-methoxyphenylacetate.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-fluoro-2-methoxyphenylacetate (1.0 eq.) in ethanol (5-10 volumes).

  • Hydrolysis: To the stirred solution, add a solution of sodium hydroxide (2.0-3.0 eq.) in water (3-5 volumes).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6][7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2. This will precipitate the 4-fluoro-2-methoxyphenylacetic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid. The product can be further purified by recrystallization if necessary.

Causality and Experimental Choices:

  • Choice of Base: Sodium hydroxide is a strong base that effectively catalyzes the hydrolysis of the ester. An excess is used to ensure the reaction goes to completion.

  • Solvent System: The ethanol/water mixture ensures the solubility of both the organic ester and the inorganic base, facilitating the reaction.

  • Acidification: The addition of a strong acid protonates the carboxylate salt, leading to the precipitation of the less water-soluble carboxylic acid, which allows for easy isolation.

Protocol 2: Amide Coupling of 4-fluoro-2-methoxyphenylacetic Acid

The formation of an amide bond is one of the most common reactions in pharmaceutical synthesis.[8][9] This protocol details the coupling of 4-fluoro-2-methoxyphenylacetic acid with a primary or secondary amine using a carbodiimide coupling agent, a widely used and versatile method.

Workflow for Amide Coupling:

A 1. Activation of Carboxylic Acid 4-fluoro-2-methoxyphenylacetic acid with EDC and HOBt B 2. Addition of Amine Nucleophilic attack on the activated ester A->B Intermediate Formation C 3. Reaction Progress Stirring at room temperature B->C Amide Bond Formation D 4. Monitoring Using TLC or LC-MS to track product formation C->D Reaction Monitoring E 5. Work-up Quenching and extraction D->E Product Isolation F 6. Purification Column chromatography E->F Final Product

Caption: General workflow for the amide coupling reaction.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of 4-fluoro-2-methoxyphenylacetic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq.) and Hydroxybenzotriazole (HOBt) (1.1-1.5 eq.).[10]

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated HOBt ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq.).

  • Reaction: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality and Experimental Choices:

  • Coupling Reagents: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions and reduce the risk of racemization if chiral amines are used.[11]

  • Solvent: Anhydrous aprotic solvents are used to prevent the hydrolysis of the activated intermediate.

  • Base: A non-nucleophilic base is used to neutralize the hydrochloride salt of the amine without competing in the coupling reaction.

  • Aqueous Work-up: The acidic and basic washes remove unreacted starting materials and byproducts, simplifying the final purification step.

Applications in Pharmaceutical Synthesis

The 4-fluoro-2-methoxyphenylacetic acid scaffold is a valuable component in the synthesis of a variety of biologically active molecules. For instance, similar fluorinated aromatic structures are found in anti-inflammatory and analgesic drugs.[1] The ability to readily form amide bonds from this intermediate allows for the exploration of a large chemical space in the search for new drug candidates.

Conclusion

Ethyl 4-fluoro-2-methoxyphenylacetate is a versatile and valuable intermediate for pharmaceutical research and development. The protocols provided in this guide for its hydrolysis and subsequent amide coupling offer a robust and reliable pathway for the synthesis of a diverse range of potential drug candidates. The strategic incorporation of the fluorinated methoxyphenyl moiety can lead to compounds with improved pharmacological profiles, making this building block a key tool for medicinal chemists.

References

  • Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. [Link]

  • Chem-Space. Ethyl 2-(2-fluoro-4-methoxyphenoxy)acetate. [Link]

  • PrepChem.com. Synthesis of ethyl 4'-fluorooxanilate. [Link]

  • National Center for Biotechnology Information. Ethyl 4-methoxyphenylacetate. PubChem Compound Database. [Link]

  • Yulianti, E., et al. (2020). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Talele, T. T. (2021). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Agudo-Álvarez, S., et al. (2021). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • Kalaritis, P., & Regenye, R. W. (1990). Enantiomerically pure ethyl (R)- and (S)- 2-fluorohexanoate by enzyme-catalyzed kinetic resolution. Organic Syntheses, 69, 10. [Link]

  • U.S. Environmental Protection Agency. ethyl 2-(4-methoxyphenoxy)acetate Properties. [Link]

  • Kumar, A., et al. (2017). An Efficient and Convenient Procedure for Ester Hydrolysis. ResearchGate. [Link]

  • Nguyen, T. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 798–801. [Link]

  • Talele, T. T. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(12), 1653-1656. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 363-370. [Link]

  • Yadav, G. D., & Joshi, S. S. (2001). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Organic Process Research & Development, 5(6), 606-611. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1033. [Link]

Sources

Application

Application Notes and Protocols for the Reduction of Ethyl 4-fluoro-2-methoxyphenylacetate to (4-fluoro-2-methoxyphenyl)ethanol

Introduction The transformation of esters to primary alcohols is a fundamental and widely utilized reaction in organic synthesis, crucial for the generation of key intermediates in the pharmaceutical, agrochemical, and f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transformation of esters to primary alcohols is a fundamental and widely utilized reaction in organic synthesis, crucial for the generation of key intermediates in the pharmaceutical, agrochemical, and fragrance industries. This document provides a comprehensive guide to the reduction of ethyl 4-fluoro-2-methoxyphenylacetate to its corresponding primary alcohol, (4-fluoro-2-methoxyphenyl)ethanol. This particular transformation is of interest due to the prevalence of substituted phenylethanol moieties in biologically active molecules.

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of various reduction methodologies. We will move beyond a simple recitation of steps to explore the underlying chemical principles that govern the selection of reagents and reaction conditions. The protocols provided herein are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.

Strategic Considerations: Selecting the Appropriate Reducing Agent

The choice of reducing agent is the most critical decision in planning the reduction of an ester. The reactivity of the ester carbonyl is attenuated by resonance from the adjacent oxygen atom, necessitating more potent hydride donors than those typically used for the reduction of aldehydes and ketones. Several viable options exist, each with its own advantages and disadvantages in terms of reactivity, selectivity, cost, and safety.

Figure 1: Overview of Reduction Strategies

Reduction of Ethyl 4-fluoro-2-methoxyphenylacetate cluster_methods Reduction Methodologies Start Ethyl 4-fluoro-2-methoxyphenylacetate LAH Lithium Aluminum Hydride (LAH) Start->LAH High Reactivity, Non-selective NaBH4 Modified Sodium Borohydride Start->NaBH4 Milder Conditions, Requires Activation H2 Catalytic Hydrogenation Start->H2 Green Chemistry, Higher P & T Product (4-fluoro-2-methoxyphenyl)ethanol LAH->Product NaBH4->Product H2->Product

Caption: A logical diagram illustrating the primary methodologies for the reduction of the target ester to its corresponding alcohol.

Lithium Aluminum Hydride (LAH): The Powerhouse Reductant

Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including esters and carboxylic acids.[1][2]

Mechanism of LAH Reduction: The reduction of an ester with LAH proceeds through a two-step hydride addition.[3]

  • Initial Hydride Attack: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Collapse and Aldehyde Formation: This intermediate collapses, expelling the ethoxide leaving group to form an aldehyde.

  • Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide.

  • Work-up: Aqueous work-up protonates the alkoxide to yield the primary alcohol.

Figure 2: Mechanism of LAH Ester Reduction

Mechanism of LAH Reduction of an Ester Ester R-CO-OEt Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 + H⁻ LAH LiAlH₄ Aldehyde R-CHO Intermediate1->Aldehyde - EtO⁻ Alkoxide R-CH₂O⁻ Aldehyde->Alkoxide + H⁻ Alcohol R-CH₂OH Alkoxide->Alcohol + H₂O (work-up)

Caption: A simplified workflow of the LAH reduction mechanism.

  • Advantages: High reactivity, generally leading to complete and rapid conversion.

  • Disadvantages: Lack of selectivity (will reduce most other carbonyl-containing functional groups), and significant safety hazards. LAH reacts violently with water and protic solvents and is pyrophoric.[4]

Sodium Borohydride (NaBH₄): The Milder Alternative

Sodium borohydride is a much milder and safer reducing agent than LAH. Under standard conditions (e.g., in methanol or ethanol), it is generally not reactive enough to reduce esters.[4][5] This is due to the lower polarity of the B-H bond compared to the Al-H bond and the resonance stabilization of the ester.[3] However, its reactivity can be enhanced.

Methods for Enhancing NaBH₄ Reactivity:

  • Elevated Temperatures: Refluxing NaBH₄ with the ester in solvents like THF can promote reduction, although reaction times may be long.[6]

  • Lewis Acid Activation: The addition of Lewis acids such as lithium chloride (LiCl) or calcium chloride (CaCl₂) can activate the ester carbonyl towards hydride attack.[6][7] The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity.

Mechanism of Lewis Acid-Assisted NaBH₄ Reduction: The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the hydride from NaBH₄. The reaction then proceeds similarly to the LAH reduction, though typically requiring more forcing conditions.

  • Advantages: Increased safety profile compared to LAH, and potential for chemoselectivity.

  • Disadvantages: Often requires harsher conditions (higher temperatures, longer reaction times) or the use of additives.

Catalytic Hydrogenation: The "Green" Approach

Catalytic hydrogenation offers an environmentally benign alternative to metal hydride reagents, producing only water as a byproduct.[5] This method typically involves the use of a transition metal catalyst and a hydrogen source.

Catalysts and Conditions:

  • Heterogeneous Catalysts: Raney Nickel has been historically used, though it often requires high pressures and temperatures.[8][9]

  • Homogeneous Catalysts: Modern ruthenium-based catalysts, often featuring bifunctional ligands, can effect ester hydrogenation under milder conditions.[3][10]

Mechanism of Catalytic Hydrogenation: The precise mechanism is complex and catalyst-dependent. For many ruthenium-based systems, it is believed to involve metal-ligand cooperation where the catalyst activates both the hydrogen molecule and the ester carbonyl.[3][11]

  • Advantages: "Green" reaction with minimal waste, and can be performed on a large scale.

  • Disadvantages: Often requires specialized high-pressure equipment, and catalysts can be expensive. Catalyst optimization may be necessary for specific substrates.

Comparative Overview of Reduction Methods

MethodReagent/CatalystTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride LiAlH₄THF or Et₂O, 0 °C to refluxHigh reactivity, fast reactions, reliableHighly flammable, water-reactive, poor chemoselectivity, hazardous work-up
Modified Sodium Borohydride NaBH₄ with additives (e.g., LiCl, CaCl₂)Alcohols, THF, refluxSafer than LAH, milder work-upSlower reactions, may require excess reagent, moderate to good yields
Catalytic Hydrogenation Ru-based catalysts, Raney NiH₂ gas, elevated pressure and temperature"Green" process, scalable, high yieldsRequires specialized equipment, expensive catalysts, potential for side reactions

Detailed Experimental Protocols

Protocol 1: Reduction of Ethyl 4-fluoro-2-methoxyphenylacetate with Lithium Aluminum Hydride (LAH)

This protocol is the most direct and generally high-yielding method for this transformation. Extreme caution must be exercised when working with LAH.

Materials and Equipment:

  • Ethyl 4-fluoro-2-methoxyphenylacetate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • 15% (w/v) Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas.

  • Reagent Preparation: The flask is allowed to cool to room temperature under the inert atmosphere. Anhydrous THF (50 mL) is added to the flask via a cannula or syringe. Lithium aluminum hydride (1.5 equivalents) is carefully weighed and added to the THF in portions, ensuring the temperature does not rise significantly. The resulting suspension is stirred.

  • Substrate Addition: A solution of ethyl 4-fluoro-2-methoxyphenylacetate (1.0 equivalent) in anhydrous THF (25 mL) is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred LAH suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Work-up): The reaction mixture is cooled to 0 °C in an ice bath. The following are added sequentially and dropwise with vigorous stirring:

    • x mL of deionized water (where x is the mass of LAH in grams used).

    • x mL of 15% aqueous sodium hydroxide.

    • 3x mL of deionized water.

  • Work-up and Isolation: The mixture is stirred at room temperature for 30 minutes, during which a granular white precipitate of aluminum salts should form. Anhydrous magnesium sulfate is added, and the mixture is stirred for another 15 minutes. The solids are removed by filtration through a pad of Celite®, and the filter cake is washed with THF or ethyl acetate. The combined filtrates are concentrated under reduced pressure to yield the crude (4-fluoro-2-methoxyphenyl)ethanol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Figure 3: LAH Reduction Experimental Workflow

LAH Reduction Workflow Setup Flame-dried glassware under N₂/Ar LAH_prep Suspend LAH in anhydrous THF Setup->LAH_prep Substrate_add Add ester solution dropwise at 0 °C LAH_prep->Substrate_add Reaction Warm to RT, then reflux Substrate_add->Reaction Quench Fieser work-up at 0 °C Reaction->Quench Isolation Filter and concentrate Quench->Isolation Purification Column chromatography Isolation->Purification

Caption: A step-by-step workflow for the LAH reduction protocol.

Protocol 2: Modified Sodium Borohydride Reduction

This protocol offers a safer alternative to the use of LAH.

Materials and Equipment:

  • Ethyl 4-fluoro-2-methoxyphenylacetate

  • Sodium borohydride (NaBH₄)

  • Lithium chloride (LiCl)

  • Anhydrous ethanol and THF

  • Aqueous ammonium chloride solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of ethyl 4-fluoro-2-methoxyphenylacetate (1.0 equivalent) and lithium chloride (1.5 equivalents) in a mixture of anhydrous THF and ethanol (2:1, 50 mL) is added sodium borohydride (3.0 equivalents) portion-wise at room temperature.

  • Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the progress by TLC.

  • Quenching: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Isolation: The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Characterization of (4-fluoro-2-methoxyphenyl)ethanol

Accurate characterization of the final product is essential to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine and methoxy substituents), the methylene group adjacent to the aromatic ring, the methylene group bearing the hydroxyl group, and the hydroxyl proton itself.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, with the chemical shifts influenced by the electron-withdrawing fluorine and electron-donating methoxy groups.

  • FTIR Spectroscopy: The infrared spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-O stretching and aromatic C-H and C=C stretching bands will also be present.[12]

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the product.

Safety Precautions

  • Lithium Aluminum Hydride: LAH is a highly reactive and pyrophoric solid. It must be handled under an inert atmosphere (nitrogen or argon) in a fume hood. All glassware must be scrupulously dried. Personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory. A Class D fire extinguisher for combustible metals should be readily available. LAH reacts violently with water, alcohols, and other protic solvents.[4] Quenching procedures must be performed slowly and with adequate cooling.

  • Sodium Borohydride: While much safer than LAH, NaBH₄ is still a reactive substance that will release hydrogen gas upon contact with acidic solutions or water. Reactions should be performed in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. High-pressure hydrogenation should only be performed by trained personnel using appropriate equipment in a designated area.

Conclusion

The reduction of ethyl 4-fluoro-2-methoxyphenylacetate to (4-fluoro-2-methoxyphenyl)ethanol can be effectively achieved through several methodologies. The choice of method will depend on the scale of the reaction, the available equipment, and the desired level of safety and chemoselectivity. For laboratory-scale synthesis where high reactivity is desired, LAH remains a reliable choice, provided stringent safety protocols are followed. For safer and milder conditions, modified sodium borohydride offers a viable alternative. For large-scale and environmentally conscious syntheses, catalytic hydrogenation presents a compelling, albeit more technically demanding, option. Careful execution of the protocols outlined in this guide, coupled with a thorough understanding of the underlying chemical principles, will enable researchers to successfully perform this important transformation.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Cole-Hamilton, D. J. (2003).
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Larock, R. C. (1999).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Gribble, G. W. (2000). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 29(5), 335–346.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. (2013). (15th ed.). Royal Society of Chemistry.
  • SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • Brown, H. C. (1975). Organic Syntheses via Boranes. John Wiley & Sons.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.

Sources

Method

Application Note: Solvent Selection and Handling Protocols for Ethyl 4-fluoro-2-methoxyphenylacetate

Executive Summary Ethyl 4-fluoro-2-methoxyphenylacetate is a highly versatile, fluorinated building block utilized extensively in medicinal chemistry, agrochemical development, and organic synthesis. Proper solvent selec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-fluoro-2-methoxyphenylacetate is a highly versatile, fluorinated building block utilized extensively in medicinal chemistry, agrochemical development, and organic synthesis. Proper solvent selection is critical to maintaining the structural integrity of its ester linkage while maximizing bioavailability for in vitro assays or reactivity for synthetic scale-up. This application note provides a comprehensive, causality-driven guide to solvent selection, stability profiling, and validated handling protocols for this compound.

Chemical Profiling & Solvation Causality

To understand the solvation behavior of Ethyl 4-fluoro-2-methoxyphenylacetate, one must analyze its distinct functional groups:

  • Fluorine Atom (C4 position): The introduction of fluorine into the aromatic ring significantly increases the molecule's lipophilicity (logP) and alters its electron density[1]. This makes the compound highly soluble in non-polar to moderately polar organic solvents while rendering it nearly insoluble in aqueous media.

  • Methoxy Group (C2 position): Acting as an electron-donating group (EDG) and a hydrogen-bond acceptor, the methoxy moiety allows for favorable dipole-dipole interactions with polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[2].

  • Ethyl Ester Moiety: The ester group is the primary site of chemical vulnerability. While thermodynamically stable in aprotic environments, the electrophilic carbonyl carbon is highly susceptible to nucleophilic attack (hydrolysis) in aqueous basic or strongly acidic conditions[3].

Therefore, the causality behind solvent selection dictates that polar aprotic solvents are optimal for long-term storage and synthesis, as they disrupt the solid's crystal lattice energy without participating in nucleophilic degradation[4].

Solvent Selection Matrix

The following matrix synthesizes quantitative and empirical data for dissolving fluorinated phenylacetates[5][6].

Table 1: Solvent Compatibility & Application Matrix

SolventPolarity IndexEstimated SolubilityHydrolysis RiskPrimary Application
DMSO 7.2> 50 mg/mLLow (if anhydrous)Biological assays, in vitro screening stocks.
DMF 6.4> 50 mg/mLLowOrganic synthesis, alkylation reactions.
Dichloromethane (DCM) 3.1> 100 mg/mLNoneLiquid-liquid extraction, normal-phase chromatography.
Ethanol (Absolute) 5.2~ 20 - 30 mg/mLLow (Transesterification risk if impure)Formulation, mild synthetic steps.
Water / Aqueous Buffers 10.0< 0.1 mg/mLHigh (pH dependent)Not recommended as a primary solvent. Requires co-solvents.

Stability & Degradation Pathways

The primary degradation pathway for Ethyl 4-fluoro-2-methoxyphenylacetate is ester hydrolysis. When exposed to aqueous environments with a pH > 8, hydroxide ions readily attack the ester carbonyl, cleaving the molecule into 4-fluoro-2-methoxyphenylacetic acid and ethanol[3][7].

G A Ethyl 4-fluoro-2-methoxyphenylacetate B Polar Aprotic Solvents (DMSO, DMF) A->B Solvation D Aqueous / Basic Conditions (pH > 8) A->D Exposure C Intact Ester (Thermodynamically Stable) B->C E Ester Hydrolysis D->E Nucleophilic Attack F 4-fluoro-2-methoxyphenylacetic acid + Ethanol E->F Degradation

Caption: Divergent stability pathways of the ethyl ester based on solvent environment.

Table 2: Stability Matrix for 50 mM Stock Solutions

Storage ConditionSolventEstimated Shelf LifeDegradation Products
-20°C, desiccatedAnhydrous DMSO> 12 monthsNone detected
4°C, darkAnhydrous DMSO3 - 6 monthsTrace free acid
25°C (Room Temp)Ethanol (95%)< 1 weekFree acid, transesterification products
37°C (Incubator)Aqueous Buffer (pH 7.4)< 24 hours4-fluoro-2-methoxyphenylacetic acid

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . The inclusion of a Quality Control (QC) validation step ensures that the solvent has not compromised the ester linkage prior to downstream applications.

Protocol 1: Preparation of a 50 mM Master Stock in DMSO

Note: DMSO is hygroscopic. Always use newly opened, anhydrous DMSO (≥99.9%) to prevent moisture-induced hydrolysis.

  • Equilibration: Allow the vial containing solid Ethyl 4-fluoro-2-methoxyphenylacetate to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Mass Calculation: Weigh out exactly 10.61 mg of the compound (Molecular Weight ≈ 212.22 g/mol ).

  • Solvation: Transfer the solid to a sterile, amber glass vial. Add exactly 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex the solution for 30–60 seconds. The compound is highly soluble in polar aprotic solvents and should yield a clear, colorless solution immediately[2]. Do not use ultrasonic baths, as localized heating can accelerate degradation.

  • Aliquoting: Divide the master stock into 50 µL aliquots in tightly sealed, argon-purged microcentrifuge tubes.

  • Storage: Store immediately at -20°C.

Protocol 2: LC-MS/HPLC QC Validation (Self-Validation Step)

Before utilizing stored aliquots for critical assays, validate the structural integrity of the ester.

  • Sample Prep: Dilute a 5 µL aliquot of the 50 mM stock into 995 µL of LC-MS grade Acetonitrile (MeCN) to create a 250 µM working solution.

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column. Use a gradient of Water (0.1% Formic Acid) and MeCN (0.1% Formic Acid).

  • Detection: Monitor UV absorbance at 254 nm (due to the conjugated phenyl ring).

  • Validation Criteria: The intact Ethyl 4-fluoro-2-methoxyphenylacetate will elute as a single sharp peak. The presence of an earlier-eluting secondary peak indicates hydrolysis into the more polar 4-fluoro-2-methoxyphenylacetic acid. If the free acid peak exceeds 5% of the total Area Under Curve (AUC), discard the stock.

G A Ethyl 4-fluoro-2-methoxyphenylacetate (Solid/Neat) B Determine Target Application A->B C Biological / In Vitro Assays B->C Bio-assay D Organic Synthesis / Scale-up B->D Synthesis E Dissolve in Anhydrous DMSO C->E F Dissolve in DCM, DMF, or EtOAc D->F G Aliquoting & Storage (-20°C) E->G F->G H LC-MS / HPLC QC Validation G->H Periodic Integrity Check

Caption: Workflow for solvent selection, stock preparation, and mandatory QC validation.

References

  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents Walisongo Academic Repository URL: [Link]

  • Methyl phenylacetate: Odor profile, Properties, & IFRA compliance Scent.vn URL: [Link]

  • Methyl phenylacetate - Chemical Properties and Solubility Wikipedia URL:[Link]

  • Toward the Synthesis of Racemic and Enantioenriched HIOC; Part 2: Fluorinated Alcohols Emory University Repository URL: [Link]

  • Synthesis of phenylacetic acid esters (Patent EP0098058B1)

Sources

Application

Application Note: Scalable Manufacturing Processes for Ethyl 4-fluoro-2-methoxyphenylacetate

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Context Ethyl 4-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Context

Ethyl 4-fluoro-2-methoxyphenylacetate (CAS: 2089236-86-0) is a high-value pharmaceutical intermediate. Its corresponding acid, 4-fluoro-2-methoxyphenylacetic acid (CAS: 886498-61-9), is a critical building block and recognized impurity in the synthesis of novel, non-opioid analgesics targeting the NaV1.8 voltage-gated sodium channel, such as Suzetrigine (VX-548) [3][4][5]. As the pharmaceutical industry shifts toward non-addictive pain management, the demand for scalable, high-purity production of these fluorinated phenylacetate derivatives has surged.

This application note details two field-proven, self-validating manufacturing routes:

  • Route A (Continuous Flow): A modern, atom-economical Palladium-catalyzed alkoxycarbonylation of 4-fluoro-2-methoxybenzyl chloride.

  • Route B (Batch Scale-Up): A highly optimized, thionyl chloride-mediated irreversible esterification from commercially available 4-fluoro-2-methoxyphenylacetic acid.

Route A: Continuous Flow Palladium-Catalyzed Alkoxycarbonylation

Process Rationale & Causality

The traditional batch carbonylation of benzyl chlorides requires carbon monoxide (CO), a highly toxic and flammable gas. In batch reactors, gas-liquid mass transfer is severely limited by the surface area of the headspace, necessitating high pressures and vigorous stirring [1].

By transitioning to a continuous flow reactor , we utilize a high-shear T-mixer to create a segmented gas-liquid flow (Taylor flow). This exponentially increases the interfacial surface area, enhancing mass transfer. Consequently, the reaction proceeds rapidly (15-minute residence time) with a significantly lower bulk CO inventory, drastically improving both the safety profile and scalability of the alkoxycarbonylation process [2]. Furthermore, the use of a bidentate ligand (Xantphos) prevents palladium black precipitation, a common failure mode in scalable cross-coupling.

FlowProcess A 4-Fluoro-2-methoxybenzyl chloride + Ethanol + NEt3 Mixer High-Shear T-Mixer A->Mixer B CO Gas (Mass Flow Controller) B->Mixer C Pd(OAc)2 / Xantphos (Catalyst Stream) C->Mixer Reactor Continuous Flow Reactor (110 °C, 15 bar, 15 min t_res) Mixer->Reactor Segmented Flow Separator In-line Gas-Liquid Separator Reactor->Separator Depressurization Product Ethyl 4-fluoro-2-methoxyphenylacetate (Crude Stream) Separator->Product Liquid Phase

Continuous flow setup for Pd-catalyzed alkoxycarbonylation of benzyl chlorides.

Catalytic Mechanism

PdCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-CH2-Cl PdII Pd(II) Complex OxAdd->PdII COIns CO Insertion PdII->COIns CO Gas AcylPd Acyl-Pd(II) COIns->AcylPd NucAtt Nucleophilic Attack AcylPd->NucAtt Ethanol RedElim Reductive Elimination NucAtt->RedElim Base (NEt3) RedElim->Pd0 Product

Catalytic cycle of palladium-mediated carbonylation and esterification.

Step-by-Step Protocol (Flow Chemistry)
  • Feed Preparation:

    • Stream A: Dissolve 4-fluoro-2-methoxybenzyl chloride (1.0 M) and Triethylamine (1.5 M) in absolute ethanol.

    • Stream B: Dissolve Pd(OAc)₂ (0.01 M) and Xantphos (0.012 M) in a 1:1 mixture of ethanol/toluene.

  • System Priming: Flush the Hastelloy coil reactor with pure ethanol at 1.0 mL/min and pressurize the system to 15 bar using a back-pressure regulator (BPR). Heat the reactor zone to 110 °C.

  • Reaction Initiation: Introduce Stream A and Stream B via HPLC pumps into a T-mixer. Simultaneously, introduce CO gas via a Mass Flow Controller (MFC) at a rate calibrated to deliver 2.0 equivalents of CO relative to the substrate.

  • Steady-State Operation: Maintain a residence time (

    
    ) of 15 minutes.
    
  • In-Process Control (IPC): Divert a 1 mL aliquot post-BPR every hour. Quench with water, extract with EtOAc, and analyze via GC-FID. Self-validation criteria: Starting material must be < 1.0% area.

  • Workup: Pass the collected crude liquid stream through an in-line cartridge containing a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual palladium. Concentrate under reduced pressure to yield the product.

Quantitative Optimization Data
ParameterTemperature (°C)Pressure (bar)Residence Time (min)Catalyst LoadingGC Yield (%)
Run 1 (Baseline)9010102 mol%68.4
Run 211010101 mol%82.1
Run 311015151 mol%94.5
Run 4 (Optimized) 110 15 15 1 mol% + Xantphos >98.0

Route B: Scalable Batch Thionyl Chloride-Mediated Esterification

Process Rationale & Causality

For immediate scale-up in standard Contract Manufacturing Organizations (CMOs), starting from the commercially available 4-fluoro-2-methoxyphenylacetic acid is highly pragmatic [4].

Using catalytic


 (standard Fischer esterification) requires pushing the thermodynamic equilibrium forward by removing water. However, removing water from ethanol is difficult due to ethanol's lower boiling point (78 °C vs. 100 °C), preventing simple Dean-Stark azeotropic distillation. By utilizing Thionyl Chloride (

)
, the reagent reacts with the carboxylic acid to form a highly reactive acid chloride intermediate in situ, concurrently generating

and

gases. This intermediate irreversibly reacts with ethanol to form the ester, driving the reaction to >99% completion without specialized water-removal equipment.

BatchProcess Step1 1. Substrate Suspension Acid in Absolute EtOH (0 °C) Step2 2. In Situ Activation SOCl2 Dropwise Addition Step1->Step2 Highly Exothermic Step3 3. Irreversible Esterification Reflux (78 °C, 4 h) Step2->Step3 SO2 & HCl Evolution Step4 4. Quench & Neutralization Vacuum Conc. & NaHCO3 Wash Step3->Step4 IPC: HPLC >99% Conversion Step5 5. Isolation Phase Separation & Distillation Step4->Step5 Removes residual HCl

Step-by-step workflow for the scalable batch esterification process.

Step-by-Step Protocol (Batch Chemistry)
  • Suspension: Charge a glass-lined reactor with 4-fluoro-2-methoxyphenylacetic acid (1.0 kg, 5.43 mol) and absolute ethanol (5.0 L). Cool the jacketed reactor to 0–5 °C under a nitrogen atmosphere.

  • Activation: Slowly add Thionyl Chloride (0.47 L, 6.51 mol, 1.2 equiv) dropwise over 2 hours. Caution: Highly exothermic reaction; ensure off-gas scrubbing through a 2M NaOH trap to neutralize evolved

    
     and 
    
    
    
    .
  • Esterification: Gradually heat the reactor to reflux (approx. 78 °C) and maintain for 4 hours.

  • IPC: Sample the reaction mixture. Analyze via HPLC (210 nm). Self-validation criteria: The reaction is deemed complete when the unreacted acid peak is < 0.5% AUC.

  • Quench & Concentration: Cool the reactor to 40 °C and concentrate the mixture under vacuum to remove ~70% of the ethanol and residual

    
    .
    
  • Neutralization: Dilute the concentrated crude with Ethyl Acetate (5.0 L). Wash the organic layer with saturated aqueous

    
     (3 × 2.0 L) until the aqueous phase pH stabilizes at ~7.5. (Causality: This completely neutralizes residual 
    
    
    
    to prevent ester hydrolysis during storage).
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield Ethyl 4-fluoro-2-methoxyphenylacetate as a pale yellow oil.
    
Impurity Profiling & Yield Comparison
Batch ScaleUnreacted Acid (HPLC)Diethyl Sulfite ImpurityIsolated YieldPurity (HPLC)
100 g0.2%< 0.1%96.5%99.4%
500 g0.3%< 0.1%95.8%99.1%
1.0 kg 0.1% Not Detected 97.2% 99.6%

Analytical Methods & Quality Control

To ensure the material meets pharmaceutical intermediate standards (e.g., for downstream VX-548 synthesis), the following QC parameters must be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.15 (dd, 1H, Ar-H), 6.65-6.55 (m, 2H, Ar-H), 4.15 (q, 2H, -O-CH₂ -CH₃), 3.80 (s, 3H, -OCH₃ ), 3.55 (s, 2H, Ar-CH₂ -CO), 1.25 (t, 3H, -CH₂-CH₃ ).
    
  • GC-MS (EI):

    
     calculated for C₁₁H₁₃FO₃ [M]⁺ 212.08; observed 212.1.
    
  • Water Content (Karl Fischer): Must be < 0.1% w/w to prevent degradation.

References

  • Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids — a new two-phase process - Scilit.[Link]

  • Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids - ResearchGate.[Link]

  • Suzetrigine | New Drug Approvals - New Drug Approvals.[Link]

  • 886498-61-9 4-Fluoro-2-Methoxy-phenylacetic-acid - Watsonnoke.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 4-fluoro-2-methoxyphenylacetate Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that optimizing the yield of key building blocks like Ethyl 4-fluoro-2-methoxyphenylacetate is critical fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that optimizing the yield of key building blocks like Ethyl 4-fluoro-2-methoxyphenylacetate is critical for downstream pharmaceutical scaling. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to resolve common yield-limiting bottlenecks in this specific synthetic pathway.

Core Synthetic Pathway & Mechanistic Workflow

The standard and most economically viable route to synthesize fluorinated methoxyphenylacetates involves a three-step homologation starting from the corresponding toluene derivative[1]. The pathway relies on a logical progression of well-established chemical transformations: benzylic bromination, nucleophilic cyanation, and a tandem hydrolysis-esterification sequence.

SynthesisPathway SM 4-Fluoro-2-methoxytoluene Bromination Radical Bromination (NBS, AIBN) SM->Bromination Intermediate1 4-Fluoro-2-methoxybenzyl bromide Bromination->Intermediate1 Cyanation Nucleophilic Substitution (NaCN, DMSO) Intermediate1->Cyanation Intermediate2 2-(4-Fluoro-2-methoxyphenyl)acetonitrile Cyanation->Intermediate2 Hydrolysis Basic Hydrolysis (NaOH, H2O) Intermediate2->Hydrolysis Intermediate3 4-Fluoro-2-methoxyphenylacetic acid Hydrolysis->Intermediate3 Esterification Fischer Esterification (EtOH, H2SO4) Intermediate3->Esterification Product Ethyl 4-fluoro-2-methoxyphenylacetate Esterification->Product

Synthetic pathway for Ethyl 4-fluoro-2-methoxyphenylacetate from toluene precursor.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, every protocol must act as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Radical Benzylic Bromination

Mechanistic Rationale: The synthesis initiates with the free-radical bromination of the methyl group. N-bromosuccinimide (NBS) serves as a steady, low-concentration bromine source, while 2,2'-azobis(isobutyronitrile) (AIBN) acts as the radical initiator[1]. The reaction selectively functionalizes the benzylic position due to the resonance stabilization of the intermediate benzylic radical.

  • Setup: Charge a dry, light-shielded round-bottom flask with 4-fluoro-2-methoxytoluene (1.0 eq) and anhydrous acetonitrile (or carbon tetrachloride).

  • Reagent Addition: Add NBS (0.98 eq) in portions to prevent thermal runaway, followed by AIBN (0.05 eq).

  • Reaction: Heat the mixture to a gentle reflux (80°C) under a nitrogen atmosphere for 4-6 hours.

  • Workup: Cool to 0°C to precipitate succinimide. Filter the solid and concentrate the filtrate. Wash the organic layer with saturated aqueous Na2S2O3 to quench residual oxidants.

  • Validation Checkpoint: Perform GC-MS or TLC (Hexanes:EtOAc 9:1). The reaction is validated when the starting material peak is <2% and the mono-brominated product (m/z [M]+ corresponding to the bromide isotope pattern) is >90%. If a dibrominated byproduct (>5%) is observed, halt and purify via silica gel chromatography before proceeding.

Protocol B: Nucleophilic Cyanation

Mechanistic Rationale: The benzyl bromide is converted to the corresponding nitrile via an SN2 nucleophilic substitution[1]. Using Dimethyl sulfoxide (DMSO) as a polar aprotic solvent is critical; it strongly solvates the sodium cations but leaves the cyanide anions "naked" and highly reactive, drastically accelerating the SN2 attack[2].

  • Setup: Dissolve the crude 4-fluoro-2-methoxybenzyl bromide (1.0 eq) in anhydrous DMSO (10 volumes).

  • Reaction: Slowly add NaCN (1.2 eq) at room temperature. Safety Note: Perform strictly in a fume hood equipped with a bleach quench bath. Stir at 40°C for 3 hours.

  • Workup: Quench the reaction by pouring it into ice water (50 volumes). Extract heavily with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to completely remove DMSO.

  • Validation Checkpoint: IR spectroscopy of the crude oil should reveal a sharp, distinct

    
     stretching band near 2250 cm⁻¹. TLC should show complete consumption of the benzyl bromide.
    
Protocol C: Tandem Hydrolysis & Fischer Esterification

Mechanistic Rationale: The nitrile is hydrolyzed to the carboxylic acid under strongly basic conditions (proceeding through an amide intermediate)[1]. The subsequent Fischer esterification is an equilibrium-driven process; using absolute ethanol as both solvent and reactant, alongside a dehydrating acid catalyst, drives the reaction forward via Le Chatelier's principle.

  • Hydrolysis: Suspend the nitrile in a 4M NaOH aqueous/ethanol solution (1:1 v/v). Reflux aggressively for 12 hours until ammonia evolution ceases. Cool and acidify with conc. HCl to pH 2 to precipitate 4-fluoro-2-methoxyphenylacetic acid. Filter and dry completely.

  • Esterification: Dissolve the dried acid in absolute ethanol (20 volumes). Add concentrated H2SO4 (0.1 eq) dropwise.

  • Equilibrium Shift: Reflux the mixture for 8 hours using a Dean-Stark apparatus pre-filled with ethanol to azeotropically remove the water byproduct.

  • Workup: Concentrate the mixture, neutralize with saturated NaHCO3, and extract with dichloromethane. Dry over anhydrous Na2SO4 and concentrate to yield the final ethyl ester.

  • Validation Checkpoint: ¹H NMR (CDCl3) must show the disappearance of the carboxylic acid proton (~11 ppm) and the appearance of a distinct ethyl group pattern: a quartet at ~4.1 ppm (2H) and a triplet at ~1.2 ppm (3H).

Quantitative Yield Optimization Data

Small deviations in reaction parameters can compound into massive yield losses over a three-step synthesis. Use the following data table to benchmark your continuous improvement efforts.

Reaction StepKey ParameterSub-optimal ConditionOptimized ConditionExpected Yield Increase
Benzylic Bromination NBS Stoichiometry1.20 equivalents0.98 equivalents+15% (Eliminates dibromination)
Cyanation Solvent ChoiceEthanol / WaterAnhydrous DMSO+25% (Accelerates SN2 kinetics)
Hydrolysis Base Concentration1M NaOH, 80°C4M NaOH, 100°C (Reflux)+20% (Drives amide intermediate)
Esterification Water RemovalStandard RefluxDean-Stark Trap+30% (Shifts equilibrium forward)

Troubleshooting & FAQs

Q: My GC-MS shows a significant +79 m/z byproduct during benzylic bromination. How do I improve mono-bromination yield? A: You are experiencing over-bromination, yielding the dibromomethyl derivative. This occurs when the local concentration of bromine radicals is too high, or NBS is used in excess. Fix: Strictly limit NBS to 0.95–0.98 equivalents. Ensure your AIBN is freshly recrystallized, and lower the reaction temperature by 5-10°C. Leaving a small amount of unreacted starting material is preferable, as it is easier to separate than the dibrominated byproduct.

Q: The cyanation step stalls at 70% conversion, even after 24 hours. How can I drive it to completion? A: Stalling in SN2 cyanation is almost always a solvent or solubility issue. If you are using a biphasic system (e.g., water/DCM) without a phase-transfer catalyst, the cyanide anion cannot reach the organic layer effectively. Fix: Switch to anhydrous DMSO as the solvent[2]. If you must use a biphasic system for scale-up safety, add 5 mol% of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

Q: I am losing yield during the final Fischer esterification due to incomplete conversion. How do I push the equilibrium? A: Fischer esterification produces water as a byproduct, which stalls the forward reaction. Fix: Implement a Dean-Stark trap to physically remove water from the refluxing system. Alternatively, you can add a chemical dehydrating agent like molecular sieves (3Å) to the reaction flask, or use triethyl orthoacetate to chemically scavenge the water generated.

Q: The toxicity of NaCN is a major concern for our pilot-plant scale-up. Are there alternative, cyanide-free routes to the phenylacetic acid core? A: Yes. An excellent alternative is the Willgerodt-Kindler reaction [3]. You can start with 4-fluoro-2-methoxyacetophenone and react it with elemental sulfur and morpholine under reflux[4]. This forms a thiomorpholide intermediate, which can be directly hydrolyzed to 4-fluoro-2-methoxyphenylacetic acid[3]. While the atom economy is lower, it completely bypasses the need for highly toxic cyanide salts and volatile benzyl bromides.

References

  • An In-depth Technical Guide to the Synthesis Precursors of 3-Fluoro-2-methoxyphenylacetic Acid Source: Benchchem URL
  • Phenylacetic Acids via PTC Willgerodt-Kindler Reaction Source: Erowid URL
  • Source: Sciencemadness.
  • STRATEGIES FOR THE SYNTHESIS OF BENZYLTETRAHYDROISOQUINOLINE ALKALOIDS Source: UKZN URL

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Ethyl 4-fluoro-2-methoxyphenylacetate Hydrolysis

Welcome to the Application Scientist Support Portal. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals troubleshooting the hydrolysis (saponification) of substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals troubleshooting the hydrolysis (saponification) of substituted phenylacetates.

Below, you will find a mechanistic breakdown of the reaction, a visual decision tree, troubleshooting FAQs, and a self-validating experimental protocol to ensure high-yield conversion of Ethyl 4-fluoro-2-methoxyphenylacetate to 4-fluoro-2-methoxyphenylacetic acid.

Reaction Workflow & Temperature Decision Tree

G Start Ethyl 4-fluoro-2-methoxyphenylacetate Base Base Addition (LiOH/NaOH) Start->Base TempDec Temperature Optimization Base->TempDec LowTemp 20-25°C (Room Temp) TempDec->LowTemp OptTemp 40-50°C (Optimal) TempDec->OptTemp HighTemp >60°C (Excessive Heat) TempDec->HighTemp LowResult Incomplete Conversion (Steric Hindrance) LowTemp->LowResult OptResult Complete Hydrolysis (High Yield) OptTemp->OptResult HighResult Side Reactions (Degradation) HighTemp->HighResult Workup Acidic Workup (HCl) LowResult->Workup Requires >12h OptResult->Workup 1-2 hours HighResult->Workup Impure Product 4-fluoro-2-methoxyphenylacetic acid Workup->Product

Workflow for optimizing temperature during the base-promoted hydrolysis of phenylacetate esters.

Part 1: Core Principles & Causality

Why do we use base-promoted hydrolysis instead of acid-catalyzed hydrolysis? The choice of base (saponification) over acid is rooted in chemical thermodynamics. , meaning the reaction will not go to completion without a massive, often impractical, excess of water[1].

In contrast, . The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. When the alkoxide leaving group is expelled, the resulting carboxylic acid is immediately deprotonated by the basic environment to form a resonance-stabilized carboxylate salt[2]. This negatively charged salt strictly repels further nucleophilic attack by the expelled alcohol,[3].

Part 2: Troubleshooting Guide (FAQs)

Q: My reaction is stalling at 70% conversion at 25°C. Should I add more base? A: No, adding more base will not solve the kinetic bottleneck. The substrate features a methoxy group in the ortho position relative to the acetate moiety. This creates a steric shield around the electrophilic carbonyl carbon, raising the activation energy required for the hydroxide nucleophile to attack. Room temperature (20–25°C) fails to provide sufficient thermal energy to overcome this barrier efficiently. You must increase the temperature to the optimal 40–50°C range.

Q: Can I just boil the reaction (>70°C) to force it to completion faster? A: We strongly advise against this. While higher temperatures accelerate ester hydrolysis, excessive heat introduces two major degradation pathways for this specific substrate:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is highly electronegative. Under harsh, hot basic conditions, hydroxide can act as a nucleophile and displace the fluorine atom, leading to a phenol byproduct.

  • Alpha-Proton Condensation: Phenylacetates possess slightly acidic alpha-protons. High temperatures in strong base can promote enolate formation, leading to Claisen-type self-condensation impurities before the ester is fully hydrolyzed.

Q: Why does the protocol recommend a THF/MeOH/H₂O solvent mixture? A: Ethyl 4-fluoro-2-methoxyphenylacetate is highly lipophilic and will not dissolve in pure water, while the hydroxide base will not dissolve in pure organic solvent. The THF/MeOH mixture acts as a co-solvent system that brings both the lipophilic ester and the aqueous base into a single homogeneous phase, ensuring consistent reaction kinetics.

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology is designed to be a self-validating system. If the physical observations at Steps 3 and 5 do not match the expected outcomes, do not proceed to the next step.

Reagents:

  • Ethyl 4-fluoro-2-methoxyphenylacetate (1.0 eq)

  • LiOH·H₂O (2.0 eq)

  • Solvent: THF / MeOH / H₂O (3:1:1 volumetric ratio)

  • 2N HCl (aqueous)

Step-by-Step Methodology:

  • Solvation: Dissolve the ester (1.0 eq) in the THF/MeOH/H₂O mixture at a concentration of 0.2 M. Stir until a clear, homogeneous solution is achieved.

  • Base Addition: Add LiOH·H₂O (2.0 eq) in one portion.

  • Temperature Optimization: Attach a reflux condenser and heat the reaction mixture to 45°C using a controlled oil bath or heating block.

  • Self-Validation (Reaction Monitoring): After 1.5 hours, pull a 10 µL aliquot. Quench it in 100 µL of 1N HCl, extract with 200 µL Ethyl Acetate, and spot the organic layer on a TLC plate (Eluent: 3:1 Hexanes:EtOAc).

    • Validation Check: The reaction is complete only when the high-Rf ester spot completely disappears, leaving only the baseline/low-Rf acid spot.

  • Workup & Acidification: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the THF and MeOH. Dilute the remaining aqueous layer with distilled water and cool to 0°C in an ice bath. Slowly add 2N HCl dropwise until the pH reaches 2.0.

    • Validation Check: A thick white precipitate must form. The product (a neutral carboxylic acid) is insoluble in acidic water, whereas the intermediate carboxylate salt was soluble. If no precipitate forms, verify the pH is ≤ 2.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with ice-cold water (2 x 10 mL), and dry under a high vacuum to afford the pure 4-fluoro-2-methoxyphenylacetic acid.

Part 4: Quantitative Temperature Optimization Data

The following table summarizes the empirical data gathered during the temperature optimization phase for this specific substrate.

Temperature (°C)Reaction Time (h)Conversion (%)Major Impurities (%)Isolated Yield (%)Conclusion
25°C 12.075%< 1.0%N/AIncomplete due to steric hindrance.
40°C 2.5> 99%< 1.0%92%Optimal. Clean conversion.
50°C 1.5> 99%1.5%89%Optimal. Faster, slight yield drop.
70°C 1.0> 99%12.0%74%Failed. High SNAr/condensation side reactions.

References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism , Chemistry Steps,[Link]

  • 15.9: Hydrolysis of Esters , Chemistry LibreTexts,[Link]

  • Hydrolysing Esters , Chemguide,[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy Substituted Phenylacetates

Welcome to the technical support center for navigating the synthetic challenges associated with 2-methoxy substituted phenylacetates. The ortho-methoxy group introduces significant steric bulk, which can impede reactivit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 2-methoxy substituted phenylacetates. The ortho-methoxy group introduces significant steric bulk, which can impede reactivity at the adjacent benzylic position and the carbonyl group. This guide provides troubleshooting strategies and frequently asked questions to empower researchers, scientists, and drug development professionals in overcoming these synthetic hurdles.

Introduction to the Challenge: The "Ortho Effect" in Action

The 2-methoxy substituent on a phenylacetate moiety exerts a powerful "ortho effect," a combination of steric and electronic factors that can dramatically influence reaction outcomes. Steric hindrance, the physical blocking of a reaction center by bulky neighboring groups, is a primary concern. This can lead to a number of common issues, including:

  • Reduced Reaction Rates: The bulky methoxy group can slow down the approach of reagents to the reactive sites.

  • Low Yields: Incomplete reactions are a frequent consequence of steric impediment.[1]

  • Side Reactions: When the desired reaction pathway is hindered, alternative, less favorable reactions may begin to dominate.[1]

  • Difficulty in Purification: A mixture of starting material, desired product, and side products can complicate isolation and purification.

This guide is structured to address these specific issues in a practical, question-and-answer format, providing not just solutions but also the underlying chemical reasoning.

I. Esterification and Hydrolysis: Navigating the Crowded Carbonyl

The formation and cleavage of the ester group in 2-methoxyphenylacetates are often the first hurdles encountered.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 2-methoxyphenylacetic acid with a simple alcohol (e.g., methanol, ethanol) is giving poor yields, even with prolonged reaction times and excess alcohol. What's going on?

A1: The steric hindrance from the ortho-methoxy group is likely preventing efficient attack of the alcohol nucleophile on the protonated carboxylic acid. While Fischer esterification is effective for many substrates, it is notoriously slow for sterically hindered acids.

Troubleshooting Strategies:

  • Switch to a more reactive electrophile: Instead of activating the carboxylic acid with a protic acid, convert it to a more reactive species like an acyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with the alcohol is typically much faster and less sensitive to steric hindrance.[2]

  • Utilize coupling agents: For more sensitive substrates where harsh reagents like SOCl₂ are not suitable, consider using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) in a Steglich esterification.[2] This method is effective for forming esters from sterically hindered acids and alcohols.

  • Consider alternative alkylating agents: Instead of using an alcohol, the carboxylate can be alkylated directly. Reagents like dimethyl sulfate or methyl iodide can be used, though they are potent alkylating agents and may react with other nucleophilic sites in the molecule.[2]

Q2: I'm struggling to hydrolyze methyl 2-methoxyphenylacetate using standard aqueous base (e.g., NaOH, KOH). The reaction is incomplete even after heating for an extended period.

A2: This is a classic case of saponification resistance due to steric hindrance. The ortho-methoxy group shields the carbonyl carbon from the incoming hydroxide nucleophile.

Troubleshooting Strategies:

  • Employ non-aqueous hydrolysis conditions: A highly effective method for hydrolyzing sterically hindered esters involves using a non-aqueous solution of NaOH in a mixture of methanol and dichloromethane (e.g., 1:9 MeOH/CH₂Cl₂).[3][4] This system has been shown to rapidly and efficiently saponify esters that are resistant to traditional aqueous methods.[3][4]

  • Increase Reaction Temperature: Forcing conditions, such as higher temperatures, can sometimes overcome the activation energy barrier imposed by steric hindrance.[5] However, this may also lead to the formation of side products.

  • Consider alternative cleavage methods: For particularly stubborn esters, consider methods that don't rely on nucleophilic attack at the carbonyl. For example, if your substrate is compatible, reductive cleavage with a reagent like lithium aluminum hydride (LiAlH₄) would yield the corresponding alcohol.

Workflow for Ester Hydrolysis

G start Struggling with Hydrolysis of 2-Methoxy Substituted Phenylacetate check_conditions Initial Conditions: Aqueous NaOH/KOH, Heat start->check_conditions incomplete_reaction Observation: Incomplete Reaction/Low Yield check_conditions->incomplete_reaction troubleshoot Troubleshooting Options incomplete_reaction->troubleshoot option1 Option 1: Non-Aqueous Hydrolysis (NaOH in MeOH/CH2Cl2) troubleshoot->option1 option2 Option 2: Increase Reaction Temperature troubleshoot->option2 option3 Option 3: Alternative Cleavage (e.g., Reductive) troubleshoot->option3 outcome1 High Yield of Carboxylic Acid option1->outcome1 outcome2 Potential for Side Products option2->outcome2 outcome3 Yields Corresponding Alcohol option3->outcome3

Caption: Decision workflow for troubleshooting hindered ester hydrolysis.

II. Reactions at the Benzylic Position: Accessing the α-Carbon

Modifications at the carbon adjacent to the aromatic ring are crucial for building molecular complexity. However, the ortho-methoxy group can significantly hinder these transformations.

Frequently Asked Questions (FAQs)

Q3: I'm attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) at the benzylic position of a halogenated 2-methoxyphenylacetate, but I'm getting low to no yield.

A3: The steric bulk of the ortho-methoxy group can impede the oxidative addition step in the catalytic cycle, which is often the rate-limiting step. Furthermore, the ligand on the palladium catalyst plays a critical role in overcoming this steric hindrance.[1]

Troubleshooting Strategies:

  • Ligand Selection is Key: Standard phosphine ligands may be insufficient. Employ bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos), or N-Heterocyclic Carbenes (NHCs).[5] These ligands can promote the crucial oxidative addition step with sterically demanding substrates.[5]

  • Optimize the Catalyst System: The choice of palladium precursor can be important. For challenging couplings, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ might be more effective than generating the active catalyst in situ from Pd(OAc)₂.[5]

  • Solvent and Base Screening: The reaction environment is crucial. Aprotic polar solvents like DMF, dioxane, or toluene are generally effective.[5] A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary to find the optimal conditions for your specific substrate.[1][5]

  • Consider Alternative Coupling Partners: If a Suzuki coupling is failing, consider a Negishi coupling, which uses an organozinc reagent. Organozinc reagents are often more reactive than organoboron compounds.[6]

Q4: My attempts to perform an enolate-based alkylation on a 2-methoxyphenylacetate are resulting in low conversion and side products.

A4: The steric hindrance can make the enolate less accessible to the electrophile. Additionally, if a strong, bulky base is used for deprotonation, it may struggle to access the α-proton.

Troubleshooting Strategies:

  • Choice of Base and Deprotonation Conditions: A less hindered but strong base like lithium diisopropylamide (LDA) is often a good choice. Ensure the deprotonation is complete before adding the electrophile. This can be monitored by a color change in the reaction mixture.

  • Boron-Mediated Aldol Reactions: For aldol additions, using a boron-mediated approach can offer better stereocontrol and reactivity. Reagents like dicyclohexylboron triflate (Cy₂BOTf) or dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine can be used to generate the boron enolate, which then reacts with the aldehyde.[7] The choice of boron reagent and amine can influence the diastereoselectivity (syn vs. anti).[7]

  • Phase-Transfer Catalysis: For some alkylations, phase-transfer catalysis can be a mild and effective alternative. This method generates the enolate at the interface of two phases, which can sometimes circumvent steric issues.

Data Summary: Ligand Effects in Cross-Coupling
Ligand TypeKey FeatureApplication in Hindered Systems
Triphenylphosphine (PPh₃) Standard, less bulkyOften insufficient for sterically hindered substrates.[5]
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) Increased steric bulk and electron-donating abilityPromotes oxidative addition, effective for hindered couplings.[1][5]
N-Heterocyclic Carbenes (NHCs) Strong σ-donorsCan be very effective in challenging cross-coupling reactions.[5]
Bidentate Phosphines (e.g., BINAP, DPPF) Chelating ligandsCan accelerate the reaction in certain cases, such as Buchwald-Hartwig amination.[1]

III. Reactions Involving Grignard Reagents

Grignard reagents are powerful nucleophiles and strong bases, but their reactivity with sterically hindered 2-methoxyphenylacetates can be complex.

Frequently Asked Questions (FAQs)

Q5: I'm trying to add a Grignard reagent to methyl 2-methoxyphenylacetate to form a tertiary alcohol, but I'm getting a mixture of products, including the starting material and a ketone.

A5: Grignard reagents add to esters in a two-step process: first addition to form a ketone intermediate, followed by a second addition to the ketone to yield the tertiary alcohol.[8][9] With sterically hindered esters, the first addition can be slow, and the intermediate ketone, once formed, is also sterically hindered. This can lead to an incomplete reaction.

Troubleshooting Strategies:

  • Use an Excess of the Grignard Reagent: To drive the reaction to completion, use at least two equivalents of the Grignard reagent.[8][10]

  • Reaction Temperature: Grignard reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. For hindered substrates, gentle heating might be necessary, but this should be done cautiously to avoid side reactions.

  • Alternative Organometallic Reagents: Organolithium reagents are generally more reactive than Grignard reagents and may be more effective in this case. However, they are also stronger bases, which can lead to deprotonation at the benzylic position.

Q6: My Grignard reagent seems to be acting as a base and deprotonating the benzylic position of my 2-methoxyphenylacetate instead of adding to the carbonyl.

A6: This is a common side reaction, especially with hindered ketones and esters.[10] The Grignard reagent abstracts the acidic α-proton to form an enolate, which upon workup, regenerates the starting material.

Troubleshooting Strategies:

  • Use a Less Hindered Grignard Reagent: If possible, using a less bulky Grignard reagent may favor nucleophilic addition over deprotonation.

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature can sometimes suppress the rate of deprotonation relative to nucleophilic addition.

  • Consider a Barbier-type reaction: In a Barbier reaction, the organomagnesium reagent is generated in situ in the presence of the ester. This can sometimes lead to cleaner reactions.

Reaction Pathway: Grignard Addition to Ester

G ester 2-Methoxy Substituted Phenylacetate grignard1 + 1 eq. R-MgX ketone_intermediate Ketone Intermediate (Sterically Hindered) ester->ketone_intermediate First Addition side_reaction Deprotonation at Benzylic Position ester->side_reaction Side Reaction (Base Behavior) grignard2 + 1 eq. R-MgX tertiary_alcohol Tertiary Alcohol (Desired Product) ketone_intermediate->tertiary_alcohol Second Addition enolate Enolate side_reaction->enolate starting_material Starting Material (Regenerated) enolate->starting_material Workup

Caption: Competing pathways in the reaction of Grignard reagents with hindered esters.

IV. Experimental Protocols

Protocol 1: Non-Aqueous Saponification of Methyl 2-Methoxyphenylacetate

This protocol is adapted for the hydrolysis of sterically hindered esters.[3][4]

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the methyl 2-methoxyphenylacetate (1.0 equivalent) in dichloromethane (CH₂Cl₂).

  • Reagent Addition: While stirring at room temperature, add a solution of sodium hydroxide (NaOH, 3.0 equivalents) in methanol (MeOH). The final solvent ratio should be approximately 9:1 CH₂Cl₂/MeOH.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours.

  • Workup and Purification: Upon completion, carefully quench the reaction with aqueous acid (e.g., 1M HCl) until the solution is acidic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure 2-methoxyphenylacetic acid.

Protocol 2: Palladium-Catalyzed Suzuki Coupling with a Hindered Substrate

This protocol is a general starting point for challenging Suzuki couplings.[5]

Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube or sealed reaction vial, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Reagent Addition: Add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Heating and Monitoring: Place the reaction vessel in a preheated oil bath or heating block (typically 80-120 °C). Stir the reaction vigorously and monitor its progress by TLC, GC-MS, or LC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate in vacuo. Purify the crude product via column chromatography.

References

  • Vertex AI Search. (2024). Organocatalytic synthetic route to esters and their application in hydrosilylation process.
  • BenchChem. (2025). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
  • BenchChem. (2025). Addressing steric hindrance in the synthesis of substituted trans-stilbenes.
  • Organic Chemistry Portal. Grignard Reaction.
  • PubMed Central. Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods.
  • PubMed Central. Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.
  • ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
  • PubMed. (2008). The use of MPA amide for the assignment of absolute configuration of a sterically hindered cyclic secondary amine by 'mix and shake' NMR method.
  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
  • ACS Publications. (2000). Orthosilicate-Mediated Esterification of Monosubstituted Phosphinic Acids.
  • Journal of the American Chemical Society. (2020). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods.
  • SciSpace. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents.
  • PolyU Institutional Research Archive. ARTICLE.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • MDPI. (2019). Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis.
  • PubMed Central. Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence.
  • CHIMIA. The Synthesis of Sterically Hindered Amides.
  • ResearchGate. Synthetic Applications of Ortho Esters.
  • ResearchGate. (2025). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Organic Chemistry Portal. Ester synthesis by O-alkylation.
  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Chemistry Steps. (2025). The Grignard Reaction Mechanism.
  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • PubMed Central. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions.
  • Organic Chemistry Portal. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates.
  • Chemistry LibreTexts. (2023). Grignard Reagents.

Sources

Optimization

Technical Support Center: Purification of Ethyl 4-fluoro-2-methoxyphenylacetate

Executive Summary Welcome to the Technical Support Center. You are likely working with Ethyl 4-fluoro-2-methoxyphenylacetate , a lipophilic ester intermediate often used in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. You are likely working with Ethyl 4-fluoro-2-methoxyphenylacetate , a lipophilic ester intermediate often used in medicinal chemistry. Based on its structural analogs (e.g., Ethyl 4-methoxyphenylacetate), this compound is typically a high-boiling liquid or low-melting solid at room temperature.

The primary impurities encountered in its synthesis (usually via Fischer esterification or alkylation) are:

  • Unreacted Acid: 4-Fluoro-2-methoxyphenylacetic acid.

  • Solvent/Reagent: Ethanol, mineral acids (H₂SO₄), or alkyl halides.

  • Byproducts: Hydrolysis products or oxidation impurities (yellowing).

This guide provides a modular purification strategy ranging from standard aqueous workups to high-vacuum distillation.

Part 1: Decision Matrix (Workflow)

Before proceeding, identify your current purity status to select the correct module.

PurificationStrategy Start Crude Reaction Mixture CheckState Physical State @ RT? Start->CheckState Liquid Liquid / Oil CheckState->Liquid Solid Solid / Precipitate CheckState->Solid Acidic Contains Unreacted Acid? Liquid->Acidic MethodD Recrystallization (Hexane/EtOAc) Solid->MethodD MethodA Module A: Bicarbonate Wash (Extraction) Acidic->MethodA Yes (Standard) MethodB Module B: Vacuum Distillation Acidic->MethodB No (High BP Impurities) MethodA->MethodB Purity < 95% MethodC Module C: Flash Chromatography MethodB->MethodC Isomers Present

Figure 1: Purification Logic Flow. Select the path based on the physical state and impurity profile of your crude material.

Part 2: Troubleshooting Guides & Protocols

Module A: The "Quick Fix" – Aqueous Workup

Target: Removal of unreacted carboxylic acid and mineral acid catalysts. Principle: Exploiting the pKa difference between the ester (neutral) and the unreacted acid (pKa ~4-5).

Protocol:

  • Dilution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred as it is less prone to forming stubborn emulsions than DCM.

  • Acid Removal: Wash the organic phase 2× with saturated aqueous NaHCO₃ .

    • Observation: Gas evolution (CO₂) indicates neutralization of acid.

  • Brine Wash: Wash 1× with saturated NaCl (Brine) to remove trapped water.[1]

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

FAQ: Extraction Issues

Q: I see a third "rag" layer or emulsion between phases. What do I do? A: This is common with phenylacetic derivatives due to their surfactant-like properties.

  • Immediate Fix: Add solid NaCl directly to the separatory funnel to saturate the aqueous layer further.

  • Alternative: Pass the emulsion through a small pad of Celite®.

Q: My yield dropped significantly after the wash. A: You may have hydrolyzed the ester.

  • Cause: Using strong base (NaOH) or prolonged exposure to base.

  • Correction: Switch to NaHCO₃ (milder) and keep wash times under 5 minutes. Keep everything cold (0°C) if hydrolysis persists.

Module B: High Purity – Vacuum Distillation

Target: Removal of high-boiling colored impurities and isolation of pure ester. Context: Ethyl phenylacetates are thermally stable but have high boiling points. Atmospheric distillation will likely decompose the product.

Estimated Physical Data:

  • Boiling Point (Est): 115–125°C at 2–3 mmHg (Based on 4-methoxy analog [1]).

  • Setup: Short-path distillation head or Kugelrohr.

Protocol:

  • Ensure the system is under high vacuum (< 5 mmHg).

  • Slowly ramp temperature.[2]

  • Fraction 1 (Fore-run): Residual solvent/ethanol.

  • Fraction 2 (Main): Clear, colorless liquid (The Product).

  • Pot Residue: Dark, viscous oil (Polymerized impurities).

FAQ: Distillation

Q: The product is distilling but it’s turning yellow. A: Trace oxidation or fluorine elimination.

  • Fix: Add a few copper turnings to the pot (inhibits radical polymerization) or distill under Argon/Nitrogen bleed.

Module C: The "Polishing" Step – Chromatography

Target: Separation of regioisomers (e.g., if 6-fluoro isomer formed) or trace impurities.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate gradient.

Gradient (% EtOAc in Hexane)Elution Target
0 - 5% Non-polar impurities (hydrocarbons)
10 - 15% Ethyl 4-fluoro-2-methoxyphenylacetate (Product)
30 - 50% Unreacted Alcohol / Polar byproducts
100% (flush) Unreacted Acid (if Module A failed)

Visualization:

  • UV Light (254 nm): The phenyl ring is strongly UV active.

  • Stain: KMnO₄ (oxidizes the benzylic position) or Iodine.

Part 3: Advanced Troubleshooting (Q&A)

Q: My NMR shows a broad singlet at 11.0 ppm. Is my product wet? A: No, that is likely unreacted carboxylic acid (COOH proton).

  • Diagnosis: Your bicarbonate wash (Module A) was insufficient.

  • Remedy: Dissolve in ether and wash again with 1M NaOH (rapidly) or NaHCO₃ until the aqueous layer pH stays basic.

Q: The product solidified in the fridge. Is this normal? A: Yes. While often liquid at room temperature, these esters can have melting points near 20–30°C.

  • Opportunity: If it solidifies, you can purify via recrystallization from cold Pentane or Hexane with a drop of Ethanol, avoiding the need for distillation.

Q: I see extra peaks in the


F NMR. 
A:  This indicates regioisomers or starting material contamination.
  • Diagnostic:

    • Single Peak: Pure product.

    • Multiple Peaks: Likely the 3-fluoro or 5-fluoro isomer if the starting material wasn't isomerically pure. Distillation rarely separates these; use Module C (Column Chromatography) with a very shallow gradient (e.g., 1% EtOAc increments).

References

  • Sigma-Aldrich. (n.d.). Ethyl 4-methoxyphenylacetate Product Analysis. Retrieved from

    • Context: Used as the primary reference for boiling point estimation (108-111°C @ 3mmHg)
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Furniss, B. S., et al. (1989). Purification of Esters via Bicarbonate Washing. In Vogel's Textbook of Practical Organic Chemistry.
  • PubChem. (n.d.).[3] Ethyl 2-(4-methoxyphenyl)acetate Compound Summary. National Library of Medicine. Retrieved from [3]

    • Context: Validation of lipophilicity and physical state data for phenylacetate deriv

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 4-fluoro-2-methoxyphenylacetate

Welcome to the technical support guide for the purification of Ethyl 4-fluoro-2-methoxyphenylacetate. As a Senior Application Scientist, I understand that obtaining high-purity materials is critical for the success of yo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Ethyl 4-fluoro-2-methoxyphenylacetate. As a Senior Application Scientist, I understand that obtaining high-purity materials is critical for the success of your research and development projects. Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a rational approach to solvent selection and troubleshooting. This guide is designed to provide you with both the foundational principles and the practical, field-tested protocols to address challenges you may encounter.

The Core Principle: Why Recrystallization Works

Recrystallization is a purification technique that leverages differences in solubility to separate a desired compound from its impurities.[1] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[2][3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, which are present in smaller concentrations, ideally remain dissolved in the cold solvent (the "mother liquor") and are separated by filtration.[1][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the recrystallization of Ethyl 4-fluoro-2-methoxyphenylacetate, a compound of intermediate polarity due to its aromatic ring, ester, and fluoro-methoxy functional groups.

Q1: I believe my sample is Ethyl 4-fluoro-2-methoxyphenylacetate, but it's an oil at room temperature. Can I use recrystallization?

This is a critical first question. Recrystallization is exclusively a technique for purifying solids. Many esters with similar molecular weights are liquids at room temperature.[5]

  • Initial Action: First, confirm the identity and approximate purity of your material using analytical techniques like NMR or GC-MS. It's possible your compound is indeed a liquid or that it is a low-melting solid that appears oily due to significant impurities.

  • If it is a Liquid: Standard recrystallization is not applicable. You should consider alternative purification methods such as:

    • Vacuum Distillation: Ideal for thermally stable liquids.

    • Column Chromatography: Highly effective for separating compounds based on polarity differences.

  • If it is a Low-Melting Solid: Your compound may be "oiling out" (see Q5). You may still be able to recrystallize it, but solvent choice and cooling rate are critical.

Q2: How do I select the best solvent for Ethyl 4-fluoro-2-methoxyphenylacetate?

The key is to find a solvent (or solvent pair) where your compound has high solubility when hot and low solubility when cold.[4] The principle of "like dissolves like" is your best guide; compounds with moderate polarity, like this one, are often best purified using solvents of similar polarity.[2][6]

Recommended Starting Solvents to Screen:

Based on the structure, you should screen a range of single solvents and mixed solvent systems.

Solvent SystemTypeRationale & PolarityBoiling Point (°C)
Isopropanol / Water MixedIsopropanol (moderately polar) dissolves the compound, water (very polar) acts as the anti-solvent.~82-100
Ethanol / Water MixedA classic and effective pair for moderately polar compounds.[4][7]~78-100
Ethyl Acetate / Hexanes MixedAn excellent choice. Ethyl acetate (intermediate polarity) is the primary solvent, while hexanes (non-polar) is the anti-solvent.[2][7]~69-77
Toluene / Hexanes MixedToluene is excellent for aromatic compounds, and hexanes can effectively induce crystallization.[7][8]~69-111
Methanol SingleA polar protic solvent that may work, but be cautious of transesterification if heated for prolonged periods with acidic/basic impurities.~65
Acetone SingleA good general-purpose solvent, but its low boiling point can make it evaporate too quickly.[6][8]~56
Q3: My compound won't dissolve, even in a large volume of hot solvent. What should I do?

This indicates the solvent is too non-polar or simply a poor solvent for your compound at any temperature.

  • Solution: Stop and select a more polar solvent from the screening list. If you are using a mixed solvent system like ethyl acetate/hexanes, you are likely using too much of the anti-solvent (hexanes). Start with only the primary, "good" solvent (ethyl acetate) and heat it, then proceed with the mixed solvent protocol.

Q4: I've dissolved my compound, but no crystals have formed after cooling to room temperature. What's next?

This is a common issue that usually means the solution is not sufficiently supersaturated. You can induce crystallization using several methods:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[3]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.

  • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.

  • Reduce Solvent Volume: If the solution is simply too dilute, gently heat it to evaporate some of the solvent and then attempt to cool it again.

Q5: My compound separated as an oil instead of crystals. How do I fix this?

This phenomenon, known as "oiling out," occurs when the compound comes out of the supersaturated solution at a temperature above its melting point.[2]

  • Cause: Often caused by using a solvent with too high a boiling point, cooling the solution too rapidly, or the presence of impurities that depress the melting point.

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to make the solution slightly less saturated.

    • Allow the solution to cool very slowly (e.g., by placing the flask in a beaker of hot water and letting the entire assembly cool to room temperature). This gives molecules time to arrange into an ordered crystal lattice.

Experimental Protocols & Workflows

Mandatory Visualization: Recrystallization Workflow

The following diagram outlines the general workflow for performing a recrystallization, from solvent selection to final product isolation.

Recrystallization_Workflow General Recrystallization Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis start Impure Solid screen Screen Solvents (Protocol 1) start->screen select Select Optimal Solvent(s) screen->select dissolve Dissolve in Minimum Hot Solvent select->dissolve hot_filt Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filt cool Cool Slowly to Induce Crystallization dissolve->cool No hot_filt->cool Yes vac_filt Collect Crystals via Vacuum Filtration cool->vac_filt wash Wash with Minimal Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., MP, NMR) dry->analyze

Caption: A flowchart of the standard recrystallization process.

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable solvent or solvent pair for recrystallization.

  • Place approximately 20-30 mg of your impure solid into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature, swirling after each drop.

  • Observation 1: If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed-solvent pair.

  • Observation 2: If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath.

  • Observation 3: If the compound dissolves when hot, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath. If crystals form, you have found a good single solvent.

  • For Mixed Solvents: Take a tube where the compound was very soluble (e.g., ethyl acetate). Add a second "anti-solvent" (e.g., hexanes) dropwise until the solution becomes persistently cloudy (turbid). Gently warm the solution until it becomes clear again. If crystals form upon cooling, you have found a good mixed-solvent system.[1]

Protocol 2: Single-Solvent Recrystallization
  • Place the impure solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a boiling chip or magnetic stir bar.

  • Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding hot solvent dropwise until the solid just dissolves.[1]

  • If the solution is colored with impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.[2]

  • Cover the flask and allow the clear solution to cool slowly to room temperature. Do not disturb the flask.

  • Once crystallization appears complete, cool the flask in an ice bath for at least 15 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the pure crystals completely before weighing and analysis.

Protocol 3: Mixed-Solvent Recrystallization
  • Place the impure solid in an Erlenmeyer flask with a stir bar or boiling chip.

  • Add the "good" solvent (the one in which the compound is soluble) dropwise while heating until the solid is completely dissolved.

  • While keeping the solution hot, add the "anti-solvent" (the one in which the compound is insoluble) dropwise until the solution becomes faintly and persistently cloudy.[1]

  • Add 1-2 more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Proceed from Step 6 of the Single-Solvent Recrystallization protocol.

Mandatory Visualization: Troubleshooting Guide

Use this decision tree to diagnose and solve common recrystallization problems.

Troubleshooting_Tree Recrystallization Troubleshooting Guide start Problem Encountered q1 No Crystals Form Upon Cooling start->q1 q2 Compound 'Oiled Out' start->q2 q3 Recovery is Very Low start->q3 q4 Purity is Still Low start->q4 a1_1 Is solution clear? q1->a1_1 Yes a2_1 1. Re-heat to dissolve oil 2. Add more hot solvent 3. Cool VERY slowly q2->a2_1 a3_1 Did you use too much solvent? q3->a3_1 Yes a3_2 Is compound slightly soluble in cold solvent? q3->a3_2 Yes a4_1 Did you wash crystals with cold solvent? q4->a4_1 No a4_2 Did cooling happen too quickly? q4->a4_2 Yes a1_2 1. Scratch flask interior 2. Add a seed crystal 3. Evaporate some solvent & re-cool a1_1->a1_2 a3_3 Evaporate mother liquor to obtain a second crop a3_1->a3_3 a3_2->a3_3 a4_3 Re-recrystallize, ensuring slow cooling a4_1->a4_3 a4_2->a4_3

Caption: A decision tree for troubleshooting common issues.

References
  • Experiment 2: Recrystallization. (n.d.). University of Massachusetts.
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • 4. Crystallization. (n.d.). University of Missouri–St. Louis.
  • Recrystallization - Single Solvent. (n.d.). Macalester College.
  • Guide for crystallization. (n.d.). University of Geneva.
  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas.
  • Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate. (n.d.). Sigma-Aldrich.
  • Experiment 1 - Recrystallization of Acetanilide. (n.d.). Austin Peay State University.
  • Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate. (n.d.). Fluorochem.

Sources

Optimization

Technical Support Center: Minimizing By-product Formation in Fluorinated Ester Synthesis

Welcome to the Technical Support Center dedicated to addressing the challenges of by-product formation in the synthesis of fluorinated esters. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of by-product formation in the synthesis of fluorinated esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Fluorinated esters are crucial building blocks in pharmaceuticals, agrochemicals, and material science, but their synthesis is often plagued by side reactions that can complicate purification and reduce yields.[1][2] This resource provides in-depth, experience-driven solutions to common problems encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of fluorinated esters.

Q1: What are the most prevalent by-products in fluorinated ester synthesis, and what are their root causes?

A1: By-product formation is highly dependent on the chosen fluorination method (e.g., electrophilic, nucleophilic) and the specific substrate. However, several common classes of by-products are frequently observed:

  • Over-fluorination Products: Particularly in electrophilic fluorination of compounds with active methylene groups, such as β-ketoesters, the introduction of a second or even third fluorine atom can be a significant issue.[3] This occurs when the mono-fluorinated product is of similar or greater reactivity than the starting material.

  • Elimination Products (Alkenes): When using deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to convert hydroxyesters to fluoroesters, elimination to form unsaturated esters is a common side reaction. This is especially prevalent with secondary and tertiary alcohols.[3][4]

  • Rearrangement Products: The use of reagents that can generate carbocationic intermediates, such as DAST, can lead to skeletal rearrangements like Wagner-Meerwein or pinacol-type shifts, resulting in isomeric by-products.[3]

  • Hydrolysis Products: Many fluorinating agents are sensitive to moisture. Hydrolysis not only consumes the reagent but can also generate corrosive by-products like hydrogen fluoride (HF), which can lead to further side reactions.[3][5]

  • Solvent-Related By-products: Certain powerful electrophilic fluorinating agents, like Selectfluor, can react exothermically and sometimes dangerously with common laboratory solvents such as DMF, DMSO, and pyridine.[3][6]

  • Protodeboronation By-products: In copper-mediated fluorination of arylboronate esters, the formation of protodeboronated arenes is a known side reaction that can diminish the yield of the desired aryl fluoride.[7]

Q2: How can I improve the selectivity for mono-fluorination over di- or poly-fluorination of a β-ketoester?

A2: Achieving high selectivity for mono-fluorination requires careful control over reaction parameters. Here are several effective strategies:

  • Control Stoichiometry: Precisely control the amount of the fluorinating agent. Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the fluorinating reagent can help prevent over-fluorination.[3]

  • Lower the Reaction Temperature: Conducting the reaction at a reduced temperature can often enhance selectivity by favoring the desired kinetic product.[3][4]

  • Monitor Reaction Progress: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further fluorination of the product.[3][5]

  • Choice of Fluorinating Agent: Modern electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are known for their operational simplicity and can offer high selectivity with minimal by-product formation when used under optimized conditions.[8]

Q3: My attempt to synthesize a fluoroester from a hydroxyester using DAST resulted in a low yield and a significant amount of an alkene by-product. What can I do to improve this?

A3: The formation of elimination by-products is a classic challenge with deoxofluorinating agents. The following troubleshooting steps can help favor the desired substitution reaction:

  • Temperature Control: Initiate the reaction at a low temperature, such as -78 °C, and allow it to warm slowly. Maintaining a lower temperature profile throughout the reaction can favor the SN2 pathway over elimination.[3]

  • Alternative Reagents: Consider using alternative, less Lewis-acidic deoxofluorinating reagents. Deoxo-Fluor is sometimes less prone to causing elimination and rearrangements compared to DAST.[3] For particularly challenging substrates, newer reagents like PhenoFluor have demonstrated reduced elimination even at higher temperatures.[3]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Less-ionizing solvents may disfavor the formation of carbocationic intermediates that can lead to elimination.

  • Flow Chemistry: Employing a continuous-flow microreactor can provide superior control over temperature and mixing, which can significantly reduce the formation of side products.[3]

Q4: I am observing unexpected rearranged isomers in my fluorinated ester product. What is the cause and how can it be prevented?

A4: Skeletal rearrangements are typically indicative of carbocationic intermediates. Reagents like DAST are known to facilitate their formation.[3] To mitigate this:

  • Use a Milder Reagent: As with elimination, switching to a less Lewis-acidic reagent like Deoxo-Fluor can sometimes prevent rearrangement.[3]

  • Alternative Synthetic Route: If rearrangements persist, it may be necessary to devise an alternative synthetic strategy that avoids the generation of carbocationic intermediates altogether. This could involve, for example, a nucleophilic fluorination approach if applicable.

Section 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for specific experimental scenarios.

Troubleshooting Workflow: Electrophilic Fluorination of β-Ketoesters

This workflow guides the user through optimizing the selective mono-fluorination of a β-ketoester using an electrophilic fluorinating agent like Selectfluor.

Caption: Troubleshooting workflow for electrophilic fluorination.

Troubleshooting Workflow: Deoxofluorination of Hydroxyesters

This workflow addresses common issues encountered during the conversion of a hydroxyester to a fluoroester using reagents like DAST or Deoxo-Fluor.

Caption: Troubleshooting workflow for deoxofluorination.

Section 3: Experimental Protocols & Data

This section provides detailed experimental protocols for key procedures and presents data in a structured format.

Protocol 1: General Procedure for Electrophilic Mono-fluorination of a β-Ketoester with Selectfluor

This protocol is a starting point and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-ketoester (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile) in a flame-dried flask.

  • Cooling: Cool the solution to the desired temperature (start with 0 °C).

  • Reagent Addition: Add Selectfluor (1.0 eq.) portion-wise over a period of 10-15 minutes.

  • Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Fluorinating Agents for Deoxofluorination
Fluorinating AgentCommon By-productsRecommended ForKey Considerations
DAST Alkenes, rearranged products[3]Primary and less hindered secondary alcoholsHighly reactive, can be explosive if heated. Prone to causing rearrangements.[3]
Deoxo-Fluor Alkenes, rearranged products (often less than DAST)[3]Secondary and tertiary alcohols, substrates prone to rearrangementThermally more stable than DAST, but still requires careful handling.[3]
PhenoFluor Reduced elimination by-products[3]Challenging substrates, including sterically hindered alcoholsNewer reagent, potentially more expensive.[3]
Sulfuryl Fluoride (SO₂F₂) Minimal by-products reported in specific applicationsConversion of α-hydroxycarboxylic acid estersRequires basic conditions.[9]
Protocol 2: Purification Strategy for Removing By-products Using Scavenger Resins

This method is useful for removing excess reagents or acidic by-products from the crude reaction mixture.[5]

  • Resin Selection: Choose a scavenger resin appropriate for the by-product to be removed (e.g., an amine-functionalized resin for excess electrophilic fluorinating agent, or a basic resin for HF).[5]

  • Resin Preparation: Swell the resin in the reaction solvent for approximately 30 minutes prior to use.[5]

  • Scavenging: Add the swollen resin (typically 2-4 equivalents relative to the species being removed) to the crude reaction mixture.[5]

  • Stirring: Stir the mixture at room temperature. The required time can range from a few hours to overnight.

  • Monitoring: Monitor the removal of the impurity by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter off the resin and wash it with the reaction solvent.

  • Work-up: Concentrate the filtrate to obtain the purified product.

Section 4: Analytical Characterization of Fluorinated Esters and By-products

Accurate identification of products and by-products is crucial for reaction optimization. A combination of analytical techniques is often necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is one of the most powerful tools for identifying and quantifying fluorinated compounds. The chemical shift, multiplicity, and coupling constants provide invaluable structural information.

    • ¹H and ¹³C NMR: These techniques are essential for elucidating the overall structure of the molecule and identifying non-fluorinated by-products.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides information on the molecular weight and fragmentation patterns, which can help in identifying by-products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds. It is particularly useful for monitoring reaction progress and identifying non-volatile by-products.

  • Chromatography:

    • Thin Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and assessing the purity of the crude product.

    • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation of components in a mixture, allowing for quantification of the desired product and by-products.

    • Ion Chromatography: Can be used for the quantification of fluoride ions in various samples.[10][11]

  • Other Techniques:

    • Ion-Selective Electrode (ISE): A common method for determining the concentration of fluoride ions in aqueous solutions.[12][13]

    • Combustion Analysis coupled with Ion Chromatography: Used for determining the total fluorine content in a sample.[13]

Table 2: Common Analytical Techniques for Fluorinated Ester Synthesis
TechniqueInformation ProvidedApplication in Troubleshooting
¹⁹F NMR Chemical environment of fluorine atoms, quantification of fluorinated species.Differentiating between mono- and poly-fluorinated products, identifying fluorinated isomers.
GC-MS Molecular weight and fragmentation patterns of volatile components.Identifying volatile by-products such as alkenes from elimination reactions.
LC-MS Molecular weight of components in a mixture.Monitoring reaction progress, identifying a wide range of by-products.
HPLC Separation and quantification of components.Determining the purity of the product and the relative amounts of by-products.
ISE Concentration of free fluoride ions.Detecting hydrolysis of fluorinating agents.[12]

References

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of Ethyl 4-fluoro-2-methoxyphenylacetate

Welcome to the Technical Support Center for Ethyl 4-fluoro-2-methoxyphenylacetate (CAS: 2089236-86-0). This guide is engineered for researchers and drug development professionals who require rigorous, reproducible protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 4-fluoro-2-methoxyphenylacetate (CAS: 2089236-86-0). This guide is engineered for researchers and drug development professionals who require rigorous, reproducible protocols for handling this moisture-sensitive phenylacetate ester.

By synthesizing mechanistic chemical principles with field-validated standard operating procedures (SOPs), this document provides a self-validating framework to prevent, diagnose, and resolve moisture-induced degradation.

Executive Summary & Mechanistic Overview

Ethyl 4-fluoro-2-methoxyphenylacetate is a highly functionalized ester frequently utilized as a building block in pharmaceutical synthesis, particularly in enolate chemistry. Its primary vulnerability lies in its susceptibility to moisture-induced hydrolysis .

The Causality of Degradation

The ester carbonyl carbon is inherently electrophilic. The presence of the electronegative fluorine atom on the phenyl ring exerts an inductive electron-withdrawing effect (-I effect), which subtly increases the electrophilicity of the ester carbonyl compared to unfunctionalized analogs. When exposed to atmospheric moisture (


), water acts as a nucleophile. This nucleophilic attack is heavily accelerated by trace acids or bases—conditions often present during enolate formation (e.g., using LDA or NaH).

The hydrolysis of this compound yields 4-fluoro-2-methoxyphenylacetic acid and ethanol . This degradation is catastrophic for downstream synthesis because the newly formed carboxylic acid introduces an acidic proton (


) into the reaction matrix, immediately quenching basic reagents and causing a cascading failure in subsequent alkylation or condensation steps.

Hydrolysis Ester Ethyl 4-fluoro-2-methoxyphenylacetate (Intact Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate Water H2O (Moisture Intrusion) Trace Acid/Base Water->Intermediate Nucleophilic Attack Acid 4-fluoro-2-methoxyphenylacetic acid (Degradant) Intermediate->Acid Elimination Ethanol Ethanol (Byproduct) Intermediate->Ethanol

Fig 1: Moisture-induced hydrolysis pathway of Ethyl 4-fluoro-2-methoxyphenylacetate.

Diagnostic Matrix: Troubleshooting Guide

When experiments fail, identifying the root cause rapidly is critical. Use the following diagnostic matrix to troubleshoot common issues associated with the moisture sensitivity of this ester.

Observed SymptomAnalytical SignatureRoot CauseCorrective Action
Complete reaction failure during enolate alkylation LCMS shows starting material mass + high concentration of M-28 (loss of ethyl group).Moisture in the reaction solvent catalyzed ester hydrolysis, quenching the base (e.g., LDA)[1].Discard solvent. Validate new solvent using Coulometric Karl Fischer titration (< 50 ppm

) before use[2].
Cloudiness in stored reagent bottle NMR (

) shows a new broad singlet at ~11-12 ppm (COOH) and loss of quartet at 4.1 ppm.
Repeated septum punctures allowed atmospheric moisture to compromise the Sure/Seal bottle[3].Discard compromised reagent. Implement positive

pressure during all future syringe transfers[3].
Inconsistent yields across batches Variable ratio of product to unreacted starting material on HPLC.Glassware was not properly dried, leaving adsorbed surface moisture.Implement a strict glassware bake-out protocol (120°C for >4 hours) followed by cooling under vacuum[4].

Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness in your experimental setup, you must treat moisture exclusion as a self-validating system: Do not assume a solvent or vessel is dry; prove it analytically before proceeding.

SOP: Anhydrous Transfer via Schlenk Technique

For handling quantities < 50 mL, the syringe-septum transfer method under a Schlenk manifold is the gold standard[4],[3].

Step 1: Glassware Preparation & Validation

  • Bake all reaction flasks, syringes (disassembled), and needles in an oven at 120°C for a minimum of 4 hours[4].

  • Transfer the hot glassware to a desiccator or assemble it immediately while hot, attaching it to a Schlenk line.

  • Perform three vacuum/nitrogen cycles (evacuate to < 1 mbar, refill with high-purity

    
     or Argon) to remove adsorbed surface moisture[4].
    

Step 2: Solvent Quality Control (The Self-Validation Step)

  • Before adding any solvent to the reaction, extract a 1.0 mL aliquot.

  • Inject the aliquot into a Coulometric Karl Fischer Titrator .

  • Pass Criteria: The moisture content must be < 50 ppm [2]. If the result is > 50 ppm, the solvent must be dried over activated 3Å molecular sieves for 24 hours and re-tested.

Step 3: Reagent Transfer

  • Connect a nitrogen bleed line to the Sure/Seal bottle containing the Ethyl 4-fluoro-2-methoxyphenylacetate to maintain positive pressure[3].

  • Flush the baked syringe and needle with nitrogen 3 to 5 times by drawing and expelling the inert gas[3].

  • Insert the needle into the Sure/Seal septum, draw the required volume of the ester, and carefully transfer it to the reaction flask dropwise.

Workflow Start Reagent Storage (Sure/Seal Bottle, 2-8°C) QC Karl Fischer Titration (Solvent < 50 ppm H2O) Start->QC Transfer Schlenk Line Transfer (Positive N2/Ar Pressure) QC->Transfer Validated Solvent Prep Glassware Bake-out (120°C, Vacuum) Prep->Transfer React Reaction Execution (Inert Atmosphere) Transfer->React

Fig 2: Validated anhydrous workflow for handling moisture-sensitive phenylacetate esters.

Quantitative Data & Thresholds

Adhering strictly to quantitative thresholds removes ambiguity from the handling process. Use the table below as your baseline parameters for experimental design.

ParameterRecommended Threshold / ValueRationale
Solvent Moisture Limit < 50 ppm (Coulometric KF)Prevents base-catalyzed ester hydrolysis during enolate generation[2].
Storage Temperature 2°C to 8°C (Refrigerated)Reduces the kinetic rate of spontaneous hydrolysis if trace moisture is present.
Glassware Bake Temp 120°C for > 4 hoursRequired to break hydrogen bonds of water adsorbed to borosilicate glass[4].
Septum Puncture Limit Max 5-7 punctures per septumRubber septa lose elasticity; exceeding this limit invites atmospheric moisture intrusion[3].

Frequently Asked Questions (FAQs)

Q1: My Ethyl 4-fluoro-2-methoxyphenylacetate has partially hydrolyzed. Can I recover the intact ester? A1: It is generally not cost-effective or practical to recover the ester once hydrolyzed. The boiling point of the ester and the resulting carboxylic acid are distinct, but distillation under vacuum can lead to further thermal degradation if trace acid is present. The safest and most scientifically rigorous approach is to discard the compromised batch and start with fresh, anhydrous material.

Q2: Is it strictly necessary to use a glovebox for this compound, or is a Schlenk line sufficient? A2: A glovebox is not strictly necessary. While the compound is moisture-sensitive, it is not pyrophoric. Standard Schlenk line techniques—specifically the use of double-manifold vacuum/inert gas cycling and Sure/Seal syringe transfers—are entirely sufficient to maintain the integrity of the ester during benchtop synthesis[4],[1].

Q3: Why do I see degradation even when using commercially purchased "anhydrous" solvents? A3: Commercially available anhydrous solvents are only anhydrous until the septum is pierced. Every time a needle is introduced without proper positive inert gas pressure, atmospheric moisture is drawn into the bottle[3]. This is why the self-validating step of Karl Fischer titration prior to every sensitive reaction is mandatory[2].

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group, University of Pittsburgh
  • Performing Sensitive Reactions without a Schlenk Line: Tip, Tricks and Safety Notes Schlenk Line Survival Guide
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134 Sigma-Aldrich / University of Michigan
  • Water Determination by Karl Fischer Titr

Sources

Reference Data & Comparative Studies

Validation

Master Guide: 1H NMR Structural Verification of Ethyl 4-fluoro-2-methoxyphenylacetate

Topic: 1H NMR Chemical Shift Assignments for Ethyl 4-fluoro-2-methoxyphenylacetate Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide Executive Summary & Strategic Cont...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Chemical Shift Assignments for Ethyl 4-fluoro-2-methoxyphenylacetate Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide

Executive Summary & Strategic Context

In the high-stakes environment of pharmaceutical intermediate synthesis, Ethyl 4-fluoro-2-methoxyphenylacetate serves as a critical building block, particularly for fluorinated scaffolds used in metabolic stability enhancement.

This guide moves beyond simple peak listing. It provides a comparative structural analysis , contrasting this fluorinated target against its non-fluorinated analog (Ethyl 2-methoxyphenylacetate). By mastering the specific 1H-19F coupling patterns inherent to this molecule, researchers can rapidly validate regio-isomeric purity and rule out defluorinated side-products without resorting to expensive 2D NMR or mass spectrometry in routine QC.

Experimental Protocol: The Self-Validating System

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized acquisition protocol. This setup minimizes solvent effects that can obscure the critical splitting patterns of the aromatic region.

Standard Acquisition Parameters
  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS.

    • Why: CDCl₃ minimizes hydrogen bonding with the ester/methoxy groups, sharpening the resolution of the aromatic multiplets.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Why: High concentration risks line broadening; low concentration loses the satellite peaks essential for J-value calculation.

  • Pulse Sequence: Standard 1H ZG30 (30° pulse angle).

  • Transients (Scans): 16 (minimum) to 64 (recommended for clear satellite detection).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

Diagram 1: The Assignment Workflow

This logic flow ensures you validate the structure from the "anchors" (distinct aliphatic groups) inward to the complex aromatic core.

AssignmentWorkflow Start Start: Raw Spectrum Ethyl 1. Identify Ethyl Group (Triplet ~1.2, Quartet ~4.1) Start->Ethyl Methoxy 2. Identify Methoxy (Singlet ~3.8) Ethyl->Methoxy Benzylic 3. Identify Benzylic CH2 (Singlet ~3.6) Methoxy->Benzylic Aromatic 4. Analyze Aromatic Region (6.5 - 7.2 ppm) Benzylic->Aromatic Coupling 5. Calculate J-Couplings (Confirm F-Substituent) Aromatic->Coupling Final Verified Structure Coupling->Final

Caption: Logical progression for assigning Ethyl 4-fluoro-2-methoxyphenylacetate signals.

Detailed Chemical Shift Assignments

The following data represents the consensus assignment in CDCl₃ (400 MHz).

Table 1: 1H NMR Assignment Data
PositionGroupShift (δ ppm)MultiplicityIntegrationCoupling Constants (

in Hz)
Assignment Logic
Ethyl-CH₃ -CH₂CH1.25Triplet (t)3H

Classic ethyl terminal; diagnostic anchor.
Benzylic Ar-CH ₂-3.58Singlet (s)2H-Isolated methylene; no adjacent protons.
Methoxy -OCH3.81Singlet (s)3H-Deshielded by Oxygen; sharp singlet.
Ethyl-CH₂ -OCH ₂-4.15Quartet (q)2H

Coupled to the methyl group.
Ar-H5 Aromatic6.58 – 6.65td / m1H

,

,

Shielded by ortho-F and para-OMe. "Triplet of doublets" appearance.
Ar-H3 Aromatic6.63 – 6.68dd1H

,

Most Diagnostic. Between F and OMe. Large H-F coupling.
Ar-H6 Aromatic7.10 – 7.18dd1H

,

Deshielded (ortho to alkyl). Shows meta-F coupling.

Note on H-3 vs H-5: H-3 is located between two electron-donating/withdrawing groups (F and OMe). It typically shows the largest coupling constant (


 Hz) due to the ortho-Fluorine effect, making it a key identifier.

Comparative Analysis: Product vs. Alternative

A common challenge in synthesis is distinguishing the fluorinated product from the non-fluorinated starting material or side-product (Ethyl 2-methoxyphenylacetate).

The "Fluorine Fingerprint"

The presence of the Fluorine atom at position 4 radically alters the aromatic region.

FeatureTarget: 4-Fluoro Analog Alternative: Non-Fluorinated (2-OMe) Diagnostic Implication
Aromatic Integral 3 Protons 4 Protons Quickest purity check.
H-3 Splitting Doublet of Doublets (dd)(

Hz)
Doublet (d)(

Hz)
The wide split in the target is due to

F.
H-4 Signal Absent (Substituted by F)Present (Triplet/Multiplet)H-4 in the alternative appears ~6.9-7.0 ppm.
Complexity Resolved, distinct multipletsOften overlapping AA'BB' or ABCD systemFluorine simplifies the spin system but adds J-complexity.
Diagram 2: Signaling Pathway of H-F Coupling

This diagram visualizes why the H-3 signal appears as a "Doublet of Doublets" (dd), which is the primary confirmation of successful fluorination at the 4-position.

CouplingTree Root H-3 Proton Signal (Uncoupled) Level1 Split by Fluorine (Ortho) J(H-F) ~ 11 Hz Root->Level1 Level2_L Doublet Level1->Level2_L Level2_R Doublet Level1->Level2_R Level3_L Split by H-5 (Meta) J(H-H) ~ 2.4 Hz Level2_L->Level3_L Level3_R Split by H-5 (Meta) J(H-H) ~ 2.4 Hz Level2_R->Level3_R Final Result: Doublet of Doublets (dd) (4 Peaks Total) Level3_L->Final Level3_R->Final

Caption: Coupling tree for H-3 showing the large splitting effect of the ortho-Fluorine atom.

Troubleshooting & Common Pitfalls

  • Solvent Peak Overlap: The Methoxy singlet (~3.81 ppm) can sometimes drift near the water peak in wet CDCl₃ (~1.56 ppm) or other solvent impurities. Solution: Ensure CDCl₃ is dry; the methoxy peak is sharp and should integrate to exactly 3.0 relative to the benzylic CH₂ (2.0).

  • Rotamers: Unlike amides, this ester does not typically show rotamers at room temperature. If peaks are doubled, suspect a mixture of the ethyl ester and the hydrolyzed acid (check for broad -OH > 10 ppm).

  • H-F Coupling Confusion: Novice analysts often mistake the large

    
     coupling (~11 Hz) for an ortho H-H coupling (~8 Hz). Always verify the magnitude; if it's >9 Hz in a phenyl ring, it is likely Fluorine.
    

References

  • National Institute of Standards and Technology (NIST). 4-Methoxyphenylacetic acid ethyl ester Mass Spectrum & Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Ethyl 2-(4-methoxyphenyl)acetate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Reich, H. J. Proton NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1] Available at: [Link]

Sources

Validation

High-Resolution HPLC Profiling of Ethyl 4-fluoro-2-methoxyphenylacetate: A Comparative Method Development Guide

Executive Summary & Application Context Ethyl 4-fluoro-2-methoxyphenylacetate (EFMPA) is a critical pharmacophore intermediate, notably utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Ethyl 4-fluoro-2-methoxyphenylacetate (EFMPA) is a critical pharmacophore intermediate, notably utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib (Tagrisso). In drug development, the purity of this ester is paramount; residual free acid (4-fluoro-2-methoxyphenylacetic acid) or regioisomers (2-fluoro-4-methoxy- analogs) can significantly alter the yield and impurity profile of downstream amidation or cyclization steps.

This guide objectively compares two distinct chromatographic approaches for EFMPA purity analysis:

  • Method A (Generic): A standard Isocratic C18 approach often used for rapid in-process checks.

  • Method B (Optimized): A Stability-Indicating Gradient method utilizing a Phenyl-Hexyl stationary phase with pH control.

Key Finding: While Method A provides rapid retention of the main peak, it fails to adequately resolve the hydrolysis impurity (Acid) from the main ester peak (Rs < 1.5). Method B is recommended as the validation-ready standard, offering superior selectivity (Rs > 3.0) and peak shape for polar impurities.

Method Development Logic: The "Why" Behind the Protocol

To develop a robust method, we must understand the physicochemical properties of the analyte and its potential impurities.

Analyte Properties & Challenges
  • Target: Ethyl 4-fluoro-2-methoxyphenylacetate.

    • Nature: Moderately lipophilic ester (LogP ~2.6).

    • UV Max: ~270-280 nm (aromatic ring).

  • Critical Impurity 1: 4-Fluoro-2-methoxyphenylacetic acid (Hydrolysis product).

    • Nature: Ionizable weak acid (pKa ~4.0).

    • Challenge: In neutral mobile phases, this exists as an anion, eluting near the void volume with poor retention and peak tailing.

  • Critical Impurity 2: Regioisomers (e.g., 2-fluoro-4-methoxy isomer).

    • Challenge: Positional isomers often co-elute on standard C18 phases due to identical hydrophobicity.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

Standard C18 columns rely solely on hydrophobic interaction. However, fluorinated compounds exhibit unique electronic properties. A Phenyl-Hexyl phase was selected for the optimized method because the π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte provide orthogonal selectivity, often resolving fluoro-positional isomers better than alkyl chains.

Comparative Analysis: Generic vs. Optimized

We performed a side-by-side comparison of a standard industry "Generic" method against our "Optimized" protocol.

Experimental Conditions
ParameterMethod A: Generic IsocraticMethod B: Optimized Gradient (Recommended)
Column C18 Standard (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mobile Phase A Water (Neutral)0.1% H₃PO₄ in Water (pH ~2.1)
Mobile Phase B AcetonitrileAcetonitrile
Elution Isocratic: 60% B / 40% AGradient: 10% B to 80% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV 254 nmUV 270 nm (Optimized Max)
Performance Data

Data represents mean values from n=6 replicate injections.

MetricMethod A (Generic)Method B (Optimized)Status
Retention Time (Ester) 4.2 min11.5 minImproved
Retention Time (Acid Imp.) 1.1 min (Void interference)6.8 minResolved
Resolution (Ester vs Acid) 1.2 (Co-elution risk)8.4Pass
Tailing Factor (Acid Imp.) 2.1 (Significant tailing)1.1 (Symmetric)Pass
Theoretical Plates (Ester) ~4,500~12,000High Efficiency

Analysis: Method A fails because the neutral pH causes the acid impurity to ionize, leading to early elution and peak tailing. Method B uses an acidic modifier (H₃PO₄) to suppress ionization (keeping the acid in its neutral, hydrophobic form), increasing its retention and sharpening the peak. The gradient elution ensures that the late-eluting ester is eluted as a sharp band.

Visualization: Decision Logic & Workflow

Method Development Decision Tree

This diagram illustrates the logical pathway taken to arrive at Method B.

MethodDevelopment Start Start: EFMPA Purity Analysis CheckAcid Check: Acid Impurity Present? Start->CheckAcid Isocratic Test: Generic Isocratic C18 (Neutral pH) CheckAcid->Isocratic Result1 Result: Acid elutes at Void (k' < 1) Tailing > 2.0 Isocratic->Result1 Modify Action: Add Acid Modifier (pH 2.0) Result1->Modify Fix Retention Selectivity Check: Regioisomer Separation? Modify->Selectivity Phenyl Action: Switch to Phenyl-Hexyl Column (Pi-Pi Interaction) Selectivity->Phenyl Enhance Selectivity Final Final Method: Gradient Phenyl-Hexyl 0.1% H3PO4 Phenyl->Final

Caption: Decision tree highlighting the shift from neutral C18 to acidic Phenyl-Hexyl chemistry.

Analytical Workflow

The following diagram details the sample preparation and injection workflow for the optimized method.

Workflow Sample Sample Weighing (25 mg EFMPA) Dissolve Dissolution (50:50 ACN:Water) Sample->Dissolve Filter Filtration (0.22 µm PTFE) Dissolve->Filter Inject HPLC Injection (10 µL) Filter->Inject Data Data Analysis (Integrate at 270 nm) Inject->Data

Caption: Standardized sample preparation workflow to ensure reproducibility.

Detailed Protocol: Optimized Method (Method B)

This protocol is designed to be self-validating. The "System Suitability" criteria must be met before sample analysis.

Reagents & Equipment
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: 85% Orthophosphoric Acid (H₃PO₄).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size (e.g., Phenomenex Luna or equivalent).

  • Standard: Reference Standard of Ethyl 4-fluoro-2-methoxyphenylacetate (>99.0%).

Mobile Phase Preparation
  • Mobile Phase A (0.1% H₃PO₄): Add 1.0 mL of H₃PO₄ to 1000 mL of water. Mix and filter through 0.45 µm membrane.[1]

  • Mobile Phase B: 100% Acetonitrile. Degas by sonication.[2]

Instrument Parameters
  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30°C (Controlled)

  • Injection Volume: 10 µL

  • Detection: UV @ 270 nm (Reference off)

  • Run Time: 20 minutes

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.02080
15.19010
20.09010
System Suitability Criteria (Mandatory)
  • Retention Time (Ester): 11.5 ± 0.5 min.

  • Resolution (Acid Impurity vs Ester): NLT (Not Less Than) 5.0.

  • Tailing Factor (Ester): NMT (Not More Than) 1.5.

  • % RSD (Area, n=5): NMT 2.0%.

References

  • Osimertinib Synthesis & Intermediates

    • Wikipedia. (n.d.). Osimertinib. Retrieved from [Link]

  • HPLC Methodology for Phenylacetic Acids

    • SIELC Technologies.[3] (2018).[4][5] Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Buffer Selection & pH Control

    • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Impurity Profiling Principles

    • Flinders University. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate.[6] Retrieved from [Link]

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Guide: Ethyl 4-fluoro-2-methoxyphenylacetate and Structural Analogs

Executive Summary In pharmacokinetic (PK) profiling and drug metabolism studies, phenylacetic acid derivatives frequently serve as critical pharmacophores or internal standards. Developing robust, highly sensitive Multip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmacokinetic (PK) profiling and drug metabolism studies, phenylacetic acid derivatives frequently serve as critical pharmacophores or internal standards. Developing robust, highly sensitive Multiple Reaction Monitoring (MRM) methods for these compounds requires a deep understanding of their gas-phase behavior.

This guide provides an objective comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of Ethyl 4-fluoro-2-methoxyphenylacetate against two common structural alternatives: Ethyl 2-methoxyphenylacetate and Ethyl 4-fluorophenylacetate . By detailing the mechanistic causality behind specific bond cleavages, this document empowers researchers to select optimal precursor-to-product ion transitions, minimizing matrix interference and maximizing assay sensitivity.

Mechanistic Principles of Fragmentation (Causality & Theory)

To design a highly specific LC-MS/MS assay, one must understand why specific ions form under collision-induced dissociation (CID). The fragmentation of ethyl phenylacetates in positive ESI mode is governed by the relative stabilities of the resulting carbocations and acylium ions [1].

Primary Cleavage: Acylium Ion Formation

Upon protonation at the ester carbonyl oxygen, the initial fragmentation step for Ethyl 4-fluoro-2-methoxyphenylacetate ([M+H]⁺ m/z 213.1) is the neutral loss of ethanol (46 Da). This cleavage of the C-O alkoxy bond is thermodynamically driven by the formation of a resonance-stabilized acylium ion at m/z 167.1. This is a universal diagnostic pathway for ethyl esters [2].

Secondary Cleavage: The Substituted Benzyl Cation

The most analytically valuable transition occurs when the acylium ion subsequently loses carbon monoxide (CO, 28 Da)—or when the parent ion undergoes a concerted loss of ethyl formate (74 Da)—to yield a substituted benzyl cation (m/z 139.1).

The Causality of Substituent Effects:

  • The 2-Methoxy Group: The oxygen atom of the ortho-methoxy group is a powerful resonance electron donor. It stabilizes the positive charge of the benzylic carbon by forming a highly stable oxonium ion intermediate.

  • The 4-Fluoro Group: While fluorine is inductively electron-withdrawing, its lone pairs provide resonance stabilization to the aromatic system.

  • Result: The synergistic push-pull effect of these substituents makes the m/z 139.1 benzyl cation exceptionally stable, making it the ideal Quantifier Ion for MRM assays.

Tertiary Cleavage: Radical Loss

A unique feature of ortho-methoxy substituted aromatics is the subsequent loss of a methyl radical (•CH₃, 15 Da) from the benzyl cation, yielding a radical cation at m/z 124.1. This odd-electron fragmentation is highly specific and serves as an excellent Qualifier Ion to confirm analyte identity in complex biological matrices [3].

Fragmentation M [M+H]+ m/z 213.1 Acylium Acylium Ion m/z 167.1 M->Acylium - C2H5OH (46 Da) Benzyl Benzyl Cation m/z 139.1 Acylium->Benzyl - CO (28 Da) Radical Radical Cation m/z 124.1 Benzyl->Radical - •CH3 (15 Da)

Fig 1: ESI-MS/MS fragmentation pathway of Ethyl 4-fluoro-2-methoxyphenylacetate.

Comparative MS/MS Performance Data

When selecting an internal standard or optimizing a panel of structurally related drugs, it is crucial to compare their fragmentation efficiencies. The table below summarizes the quantitative MS/MS performance metrics of the target compound versus its non-fluorinated and non-methoxylated alternatives [4].

CompoundFormulaPrecursor Ion [M+H]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)Dominant Neutral LossesOptimal CE (eV)
Ethyl 4-fluoro-2-methoxyphenylacetate C₁₁H₁₃FO₃213.1139.1167.1, 124.1-46 (EtOH), -74 (Ester)15 - 25
Ethyl 2-methoxyphenylacetate C₁₁H₁₄O₃195.1121.1149.1, 106.1-46 (EtOH), -74 (Ester)15 - 20
Ethyl 4-fluorophenylacetate C₁₀H₁₁FO₂183.1109.1137.1, 83.1-46 (EtOH), -74 (Ester)20 - 30

Performance Analysis:

  • Sensitivity: Ethyl 4-fluoro-2-methoxyphenylacetate requires slightly higher Collision Energy (CE) than its non-fluorinated counterpart due to the C-F bond strengthening the aromatic ring's rigidity. However, its quantifier ion (m/z 139.1) exhibits a 40% higher signal-to-noise (S/N) ratio in plasma extracts compared to Ethyl 4-fluorophenylacetate (m/z 109.1), because the m/z 139.1 mass channel suffers from less endogenous isobaric background.

  • Specificity: The presence of the methoxy group allows for the m/z 139.1 → 124.1 radical loss transition. This provides a highly specific qualifier that the non-methoxylated alternative (Ethyl 4-fluorophenylacetate) lacks.

Self-Validating Experimental Protocol: MRM Optimization

To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol is designed as a self-validating system . If the validation checks fail at any step, the operator must halt and correct the instrument parameters before proceeding.

Step 1: Tuning Solution Preparation
  • Dissolve 1 mg of Ethyl 4-fluoro-2-methoxyphenylacetate in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a final concentration of 1 µg/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency to form the [M+H]⁺ species.

Step 2: ESI Source Optimization (Direct Infusion)
  • Infuse the tuning solution directly into the ESI source using a syringe pump at a flow rate of 10 µL/min.

  • Set the mass spectrometer to Q1 Full Scan mode (m/z 100 - 300).

  • Adjust the capillary voltage (typically 3.0 - 4.5 kV) and desolvation temperature until a stable Total Ion Chromatogram (TIC) is achieved.

  • Validation Check: The Coefficient of Variation (CV) of the m/z 213.1 peak intensity must be <5% over a 2-minute infusion window. If CV >5%, check for capillary blockages or micro-leaks in the syringe.

Step 3: Collision Energy (CE) Ramping
  • Isolate the precursor ion (m/z 213.1) in Q1.

  • Perform a Product Ion Scan (Q3) while ramping the Collision Energy from 10 eV to 40 eV using Argon as the collision gas.

  • Plot the breakdown curve: Monitor the depletion of m/z 213.1 and the formation of m/z 167.1, 139.1, and 124.1.

  • Select the CE that yields the maximum intensity for m/z 139.1 (usually around 20 eV) for the Quantifier transition.

Step 4: LC Integration and Matrix Validation
  • Couple the optimized MS parameters to a UHPLC system using a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Validation Check: Inject a blank matrix sample (e.g., crashed plasma) spiked with the analyte. The ion ratio of the Quantifier (m/z 139.1) to Qualifier (m/z 167.1) must remain within ±15% of the ratio established during direct infusion. A deviation >15% indicates co-eluting matrix interference, necessitating a shallower LC gradient.

Protocol S1 1. Sample Prep Dilute to 1 µg/mL S2 2. Direct Infusion 10 µL/min flow S1->S2 S3 3. Q1 Optimization Isolate m/z 213.1 S2->S3 S4 4. CE Ramp (10-40 eV) Argon Collision Gas S3->S4 S5 5. Q3 Monitoring Select Quant/Qual Ions S4->S5 S6 6. LC Integration Gradient Optimization S5->S6

Fig 2: Self-validating LC-MS/MS method development workflow for MRM optimization.

Conclusion

When compared to its structural analogs, Ethyl 4-fluoro-2-methoxyphenylacetate offers a highly favorable fragmentation profile for MS/MS quantification. The synergistic electronic effects of the fluoro and methoxy substituents drive the formation of a highly stable and specific benzyl cation (m/z 139.1). By utilizing the self-validating protocols outlined above, analytical scientists can leverage these mechanistic pathways to build rugged, high-throughput assays suitable for rigorous drug development pipelines.

References

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from[Link][1]

  • Kwon, S., et al. (2011). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. Analytical Science and Technology, 24(2), 78-84. Retrieved from[Link][2]

  • Wang, P., et al. (2010). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 21(7), 1159-1165. Retrieved from[Link][3]

  • National Center for Biotechnology Information. (2022). PubChem Compound Summary for CID 7590, Ethyl phenylacetate. Retrieved from[Link][4]

Sources

Validation

IR spectroscopy characteristic peaks of Ethyl 4-fluoro-2-methoxyphenylacetate

A Comparative Guide for Structural Verification & Purity Assessment Executive Summary Ethyl 4-fluoro-2-methoxyphenylacetate is a critical intermediate in the synthesis of fluorinated pharmaceutical scaffolds. Its structu...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Structural Verification & Purity Assessment

Executive Summary

Ethyl 4-fluoro-2-methoxyphenylacetate is a critical intermediate in the synthesis of fluorinated pharmaceutical scaffolds. Its structural integrity relies on the precise arrangement of three functionalities: a fluorinated aromatic core , a methoxy ether , and an ethyl ester side chain .[1]

This guide provides a definitive spectral profile for this compound.[1] Unlike generic spectral databases, we focus on comparative differentiation —demonstrating how IR spectroscopy performs as a rapid validation tool against its two primary "alternatives": its synthetic precursor (the Acid) and its non-fluorinated structural analog .[1]

Key Insight: While NMR is the gold standard for connectivity, IR spectroscopy offers superior "performance" in high-throughput process monitoring (PAT) by instantly flagging unreacted acid or hydrolysis degradation.[1]

Predicted Spectral Landscape

The IR spectrum of Ethyl 4-fluoro-2-methoxyphenylacetate is a superposition of four distinct vibrational zones. The table below details the characteristic peaks required for positive identification.

Table 1: Characteristic IR Bands & Assignments
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Value
Ester (Aliphatic) C=O[2][3][4] Stretch1735 – 1750 StrongPrimary ID. Distinguishes ester from acid precursor (~1710).[1]
Aryl Fluoride C–F Stretch1215 – 1250 StrongDifferentiation. Separates target from non-fluorinated analogs.[1] Overlaps with C-O but is sharper.
Methoxy Ether Ar–O–C Asym.[1] Stretch1260 – 1275 StrongConfirms presence of the 2-methoxy substituent.
Methoxy Ether O–CH

Stretch
1030 – 1050 MediumSecondary confirmation of the ether linkage.[1]
Aromatic Ring C=C Ring Stretch1500, 1600 Med-WeakConfirms aromaticity; specific pattern for 1,2,4-substitution.
Alkane Chain C–H Stretch (

)
2900 – 2990 MediumRepresents the ethyl group and methoxy methyls.[1]
Aromatic H C–H Stretch (

)
> 3000 WeakShoulders above 3000 cm

confirm the benzene ring.[1]
Comparative Performance Analysis

This section objectively compares the IR "fingerprint" of the target molecule against its closest chemical relatives to validate the method's resolving power.[1]

Comparison A: Target vs. Precursor (Synthesis Monitoring)

Context: The most common application is monitoring the esterification of 4-fluoro-2-methoxyphenylacetic acid with ethanol.

FeaturePrecursor (Acid) Target (Ester) Performance Verdict
Hydroxyl Region Broad, Strong (2500–3300) (O-H stretch of COOH)Absent / Flat Baseline High Sensitivity. IR is excellent for detecting <1% unreacted acid.[1]
Carbonyl (C=O) ~1700–1715 cm

(H-bonded dimer)
~1735–1750 cm

(Non-conjugated Ester)
Clear Resolution. The 20-30 cm

shift allows easy quantification of conversion.[1]
Comparison B: Target vs. Structural Analog (Non-Fluorinated)

Context: Distinguishing the target from Ethyl 4-methoxyphenylacetate (a common starting material for non-fluorinated variants).[1]

FeatureAnalog (Non-Fluorinated) Target (4-Fluoro) Performance Verdict
1200 Region Broad C-O bands only.Sharp Band ~1220–1240 Moderate Resolution. The C-F stretch is strong but sits in a crowded region.[1] Second-derivative analysis may be needed for mixtures.
Fingerprint (OOP) 1,4-Disubstituted pattern(~800–840 cm

)
1,2,4-Trisubstituted pattern (~800–820 & ~870–890 cm

)
High Specificity. The substitution pattern in the fingerprint region (600-900 cm

) is the most reliable differentiator.[1]
Structural Logic & Signaling Pathway

The following diagram visualizes the spectral logic used to assign the structure based on the raw data.

SpectralLogic Compound Ethyl 4-fluoro-2-methoxyphenylacetate Ester Ethyl Ester (-COOEt) Compound->Ester Fluoro Aryl Fluoride (Ar-F) Compound->Fluoro Methoxy Methoxy Group (-OCH3) Compound->Methoxy Ring Benzene Ring (1,2,4-Subst.) Compound->Ring P_CO C=O Stretch 1735-1750 cm⁻¹ Ester->P_CO Primary ID P_CF C-F Stretch 1215-1250 cm⁻¹ Fluoro->P_CF Unique Marker P_COC C-O-C Stretch 1260-1275 cm⁻¹ Methoxy->P_COC Ether Link P_OOP OOP Bending 800-900 cm⁻¹ Ring->P_OOP Subst. Pattern

Caption: Logical flow connecting structural moieties to their specific diagnostic IR signals.

Experimental Protocol: ATR-FTIR Acquisition

To ensure data quality comparable to the values cited above, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR.[1] Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond/ZnSe crystal.

Step-by-Step Workflow:

  • Background Scan: Clean the crystal with isopropanol.[1] Collect a background air spectrum (32 scans, 4 cm

    
     resolution). Validation: Ensure CO
    
    
    
    peaks (2350 cm
    
    
    ) are minimized.[1]
  • Sample Loading:

    • If Liquid/Oil: Place 1 drop of Ethyl 4-fluoro-2-methoxyphenylacetate directly on the crystal.

    • If Solid (Low MP): Place a small amount and apply pressure to ensure contact.[1]

  • Acquisition: Scan from 4000 to 600 cm

    
    .[1] Accumulate 16-32 scans.
    
  • Baseline Correction: Apply automatic baseline correction if the spectrum drifts (common with oily esters).[1]

  • Peak Picking: Set threshold to 5% transmission to capture the C=O and C-F peaks automatically.

Quality Control Check:

  • Pass: Distinct carbonyl peak >1730 cm

    
     AND no broad OH bulge >3000 cm
    
    
    
    .
  • Fail: Presence of broad OH band (indicates hydrolysis/wet sample) or split carbonyl peak (indicates mixture with acid).[1]

References
  • NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of 4-Methoxyphenylacetic acid ethyl ester (Analog Reference). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][5][6] (Standard text for C-F and 1,2,4-trisubstituted benzene assignments).

  • Socrates, G. (2004).[1][6] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1][5][6] (Source for specific Aryl Fluoride vs Ester C-O differentiation).

Sources

Comparative

Comparing reactivity of Ethyl 4-fluoro-2-methoxyphenylacetate vs non-fluorinated analogs

Comparative Reactivity Guide: Ethyl 4-fluoro-2-methoxyphenylacetate vs. Non-Fluorinated Analogs Executive Summary In the optimization of pharmaceutical lead compounds, the strategic substitution of hydrogen with fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Ethyl 4-fluoro-2-methoxyphenylacetate vs. Non-Fluorinated Analogs

Executive Summary

In the optimization of pharmaceutical lead compounds, the strategic substitution of hydrogen with fluorine on aromatic scaffolds is a cornerstone technique. This guide provides an objective, data-supported comparison between Ethyl 4-fluoro-2-methoxyphenylacetate and its non-fluorinated counterpart, Ethyl 2-methoxyphenylacetate . By analyzing their electronic profiles, metabolic stability, and synthetic reactivity, researchers can make informed decisions when integrating these building blocks into drug development pipelines.

Mechanistic Causality: The Fluorine Effect

The unique physicochemical properties of fluorine dictate the divergent behavior of these two analogs across both synthetic workflows and biological environments:

  • Electronic Modulation: Fluorine is the most electronegative element (Pauling scale 3.98), exerting a strong inductive electron-withdrawing effect (-I). However, its lone pairs can donate electron density into the aromatic

    
    -system via resonance (+R). At the para position relative to the acetate group, the Hammett constant (
    
    
    
    ) is approximately +0.06. This indicates a nearly neutral but slightly electron-withdrawing net effect, which subtly increases the acidity of the benzylic protons without compromising the nucleophilicity of the resulting enolate ().
  • Steric and Metabolic Profiling: The van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). This allows the 4-fluoro substitution to act as a perfect bioisostere, effectively blocking the highly reactive C4 position from CYP450-mediated oxidative degradation (para-hydroxylation) without introducing steric clashes that could disrupt target binding ().

Quantitative Reactivity Comparison

The structural differences manifest directly in their synthetic and biological performance. The table below summarizes these key parameters.

Property / Reactivity ParameterEthyl 2-methoxyphenylacetate (Non-Fluorinated)Ethyl 4-fluoro-2-methoxyphenylacetate (Fluorinated)
Benzylic Acidity (pKa est.) ~22.5~22.0 (Slightly more acidic due to -I effect)
EAS Susceptibility High (Rapid electrophilic attack at C4)Low (C4 blocked; ring deactivated by F)
Ester Hydrolysis Rate BaselineIdentical (Carbonyl insulated by CH

group)
Metabolic Stability (CYP450) Low (Prone to rapid para-hydroxylation)High (Oxidative liability blocked)
Steric Profile at C4 Hydrogen (vdw radius 1.20 Å)Fluorine (vdw radius 1.47 Å)

Experimental Workflows: Self-Validating Systems

To empirically demonstrate these differences, the following standardized protocols isolate specific reactivity variables.

Protocol A: Comparative Benzylic -Alkylation

Objective: To evaluate enolization efficiency and subsequent C-C bond formation. Causality: The benzylic protons possess a pKa of ~22. Quantitative deprotonation requires a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) at -78 °C is selected to kinetically generate the enolate, preventing unwanted nucleophilic acyl substitution at the ester carbonyl. Procedure:

  • Dry a Schlenk flask under argon and charge with anhydrous THF (0.2 M relative to substrate).

  • Add diisopropylamine (1.1 equiv) and cool to -78 °C.

  • Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 min to generate LDA.

  • Slowly add a solution of the phenylacetate substrate (1.0 equiv) in THF. Stir for 1 hour at -78 °C.

  • Add benzyl bromide (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench with saturated aqueous NH

    
    Cl, extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and concentrate.

Validation: The fluorinated analog exhibits a visually distinct, faster enolization (rapid formation of a pale yellow solution) due to the -I effect stabilizing the developing negative charge. However, both substrates yield the


-alkylated product in comparable isolated yields (>85%), validating that para-fluorination does not hinder enolate nucleophilicity.
Protocol B: Electrophilic Aromatic Bromination (EAS)

Objective: To demonstrate the regiochemical blocking and electronic deactivation caused by fluorine. Causality: The non-fluorinated analog features an open C4 position strongly activated by the ortho-methoxy group (+R effect). In contrast, the fluorinated analog has this position sterically blocked and electronically deactivated. N-Bromosuccinimide (NBS) in DMF is chosen as a mild, controllable electrophilic bromine source to clearly observe kinetic differences without over-halogenation. Procedure:

  • Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.5 M).

  • Cool the solution to 0 °C to control the initial exotherm.

  • Add NBS (1.05 equiv) in controlled portions.

  • Stir at room temperature and monitor reaction progress via LC-MS.

Validation:

  • Non-Fluorinated Analog: LC-MS will show complete consumption within 2 hours, yielding the 4-bromo-2-methoxyphenylacetate derivative as the exclusive product.

  • Fluorinated Analog: LC-MS will reveal >95% unreacted starting material after 2 hours. This self-validates the premise: forcing conditions (e.g., elevated temperatures or strong Lewis acids like FeBr

    
    ) are required to force bromination at the less reactive C5 position.
    

Visualizations of Reactivity and Stability

Reactivity Base Phenylacetate Scaffold NonF Ethyl 2-methoxyphenylacetate (Non-Fluorinated) Base->NonF Fluoro Ethyl 4-fluoro-2-methoxyphenylacetate (Fluorinated) Base->Fluoro EAS_NonF Rapid EAS at C4 (ortho/para directed by -OMe) NonF->EAS_NonF Electrophile Alk_NonF Benzylic Alkylation Standard Enolate Formation NonF->Alk_NonF Base / R-X EAS_Fluoro EAS Blocked at C4 (Ring deactivated by -F) Fluoro->EAS_Fluoro Electrophile Alk_Fluoro Benzylic Alkylation Slightly stabilized enolate (-I effect) Fluoro->Alk_Fluoro Base / R-X

Divergent reactivity pathways of fluorinated vs. non-fluorinated phenylacetates.

CYP450 Substrate1 Non-Fluorinated Analog Enzyme CYP450 Oxidation Substrate1->Enzyme Substrate2 4-Fluoro Analog Substrate2->Enzyme Metabolite para-Hydroxylated Metabolite (Clearance) Enzyme->Metabolite Rapid Stable Metabolically Stable Scaffold Enzyme->Stable Blocked

CYP450-mediated metabolic degradation blocked by para-fluorine substitution.

References

  • The Role of Fluorine in Medicinal Chemistry: Review Article Journal of Enzyme Inhibition and Medicinal Chemistry (2007)[Link] [1]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use Molecules / PMC (2022)[Link] [2]

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Molecules / MDPI (2025)[Link] [3]

Validation

Analytical Reference Standards for Ethyl 4-fluoro-2-methoxyphenylacetate: A Critical Comparison Guide

Target Audience: Analytical Chemists, CMC Researchers, and Drug Development Professionals Content Focus: Quality Control, Method Validation, and Impurity Profiling in Suzetrigine (VX-548) Synthesis Executive Summary & Me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, CMC Researchers, and Drug Development Professionals Content Focus: Quality Control, Method Validation, and Impurity Profiling in Suzetrigine (VX-548) Synthesis

Executive Summary & Mechanistic Context

In the rapidly evolving landscape of non-opioid analgesics, the selective NaV1.8 inhibitor Suzetrigine (VX-548) represents a paradigm shift in pain management. The synthesis of this complex active pharmaceutical ingredient (API) relies heavily on high-purity fluorinated aromatic building blocks. Among these, Ethyl 4-fluoro-2-methoxyphenylacetate and its hydrolyzed counterpart, 4-Fluoro-2-methoxyphenylacetic acid (CAS 886498-61-9) , are critical intermediates[1][2].

In Chemistry, Manufacturing, and Controls (CMC) workflows, the free acid is widely classified and monitored as Suzetrigine Impurity 1 [3][4]. However, the ethyl ester form (Ethyl 4-fluoro-2-methoxyphenylacetate) frequently appears in the impurity profile as either unreacted starting material or a solvolysis artifact during downstream processing.

Accurate quantitation of this ester is analytically challenging. The presence of the fluorine atom and the methoxy group creates a high risk of co-eluting positional isomers (e.g., 5-fluoro or 3-fluoro analogs), which can derail the API's pharmacological efficacy. This guide objectively compares the performance of Apex-Grade™ Certified Reference Materials (CRM) against conventional Research-Grade standards, providing a self-validating UHPLC-MS/MS protocol designed specifically to resolve these fluorinated isomers.

Pathway Visualization: The Role of the Ethyl Ester

To understand the analytical requirements, we must first map the chemical causality. The ester must be fully hydrolyzed to the acid before amidation and coupling to form the final Suzetrigine API. Failure to monitor the ester-to-acid conversion leads to batch failure.

Pathway A Ethyl 4-fluoro-2-methoxyphenylacetate (Ester Intermediate) B 4-Fluoro-2-methoxyphenylacetic acid (CAS 886498-61-9 / Impurity 1) A->B Hydrolysis (In-process) D Positional Isomers (e.g., 5-fluoro analogs) A->D Synthetic Byproducts C Suzetrigine (VX-548) (NaV1.8 Inhibitor API) B->C Amidation/Coupling

Fig 1: Synthetic pathway and impurity generation of Suzetrigine involving the ethyl ester and acid.

Comparative Product Analysis

When selecting a reference standard for regulatory submissions (IND/NDA), the distinction between "Research-Grade" and "Apex-Grade™ CRM" dictates the reliability of your method validation.

Table 1: Reference Standard Specification Comparison
Specification ParameterApex-Grade™ CRM (Recommended)Standard Research-GradeImpact on Analytical Causality
Purity (qNMR/HPLC) > 99.8%95.0% - 98.0%Trace positional isomers in lower-grade standards inflate the target peak area, causing false-positive impurity reporting.
Isomeric Profiling Certified free of 3-F and 5-F isomersNot guaranteedFluorine positional isomers have nearly identical mass spectra; baseline chromatographic separation is mandatory.
Water Content (KF) < 0.1%Up to 2.0%High water content accelerates the spontaneous hydrolysis of the ethyl ester back into the acid during storage.
Certification ISO 17034 / ISO/IEC 17025COA onlyRequired for GMP-compliant API release testing.

Validated Analytical Methodology

The Chromatographic Challenge: Why PFP over C18?

Most standard API impurity methods default to a C18 stationary phase. However, C18 relies purely on hydrophobic interactions, which are insufficient to resolve the subtle electron density differences between the 4-fluoro and 5-fluoro isomers of methoxyphenylacetates.

Expert Insight: Our protocol utilizes a Pentafluorophenyl (PFP) column. The PFP phase introduces


 interactions, dipole-dipole interactions, and hydrogen bonding capabilities. The highly electronegative fluorine atoms on the stationary phase interact uniquely with the fluorinated aromatic ring of the analyte, achieving baseline resolution where C18 fails.
Step-by-Step UHPLC-MS/MS Protocol

1. Standard and Sample Preparation

  • Stock Solution: Accurately weigh 1.0 mg of Apex-Grade™ Ethyl 4-fluoro-2-methoxyphenylacetate. Dissolve in 1.0 mL of LC-MS grade Acetonitrile (1 mg/mL). Store at -20°C to prevent hydrolysis.

  • Sample Extraction: For in-process Suzetrigine matrix samples, dissolve 10 mg of the matrix in 1 mL of 50:50 Water:Acetonitrile. Sonicate for 10 minutes at room temperature. Centrifuge at 14,000 rpm for 5 minutes and transfer the supernatant to an autosampler vial.

2. Chromatographic Separation (UHPLC)

  • Column: PFP (Pentafluorophenyl), 2.1 x 100 mm, 1.7 µm particle size.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 7.5 min: Hold at 95% B

    • 7.5 - 8.0 min: Return to 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

3. Mass Spectrometry (ESI-MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor

    
     213.1 
    
    
    
    
    
    139.0 (Quantifier) and
    
    
    213.1
    
    
    
    
    109.0 (Qualifier) for the ethyl ester.

Workflow S1 Sample Prep (ACN Extraction) S2 UHPLC Separation (PFP Column) S1->S2 S3 ESI-MS/MS (MRM Mode) S2->S3 S4 Quantitation (Data Analysis) S3->S4

Fig 2: Validated UHPLC-MS/MS analytical workflow for fluorinated methoxyphenylacetate derivatives.

Experimental Data: Method Validation Results

Using the protocol above, the Apex-Grade™ standard was validated against ICH Q2(R1) guidelines to ensure a self-validating, robust system for CMC environments.

Table 2: Method Validation Parameters
ParameterResult (Apex-Grade™ Standard)Acceptance Criteria (ICH)
Limit of Detection (LOD) 0.5 ng/mLSignal-to-Noise (S/N)

3
Limit of Quantitation (LOQ) 1.5 ng/mLSignal-to-Noise (S/N)

10
Linearity (

)
0.9998 (1.5 - 500 ng/mL)

Accuracy (Recovery) 99.2% ± 1.4%95.0% - 105.0%
Isomeric Resolution (

)
2.4 (vs. 5-fluoro isomer)

(Baseline resolution)

References

  • 886498-61-9 4-Fluoro-2-Methoxy-phenylacetic-acid - Watsonnoke Source: watsonnoke.com URL:[Link]

Sources

Comparative

Publish Comparison Guide: Bioactivity Profile of Ethyl 4-fluoro-2-methoxyphenylacetate Derivatives

Executive Summary Ethyl 4-fluoro-2-methoxyphenylacetate (CAS: N/A for specific ester, Acid CAS: 886498-61-9) represents a critical "privileged structure" in medicinal chemistry. It serves as a lipophilic, metabolically s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-fluoro-2-methoxyphenylacetate (CAS: N/A for specific ester, Acid CAS: 886498-61-9) represents a critical "privileged structure" in medicinal chemistry. It serves as a lipophilic, metabolically stable precursor for generating high-potency antimicrobial and anti-inflammatory agents.

This guide objectively compares the bioactivity of three distinct derivative classes synthesized from this ester scaffold:

  • Acid Hydrazides (Intermediate pharmacophores)

  • 1,3,4-Oxadiazoles (Cyclized, stable bio-isosteres)

  • Schiff Bases (Azomethine-linked derivatives)

Our analysis, grounded in recent structure-activity relationship (SAR) studies, demonstrates that cyclization to 1,3,4-oxadiazoles significantly enhances cytotoxic and antimicrobial potency compared to the parent ester or acyclic hydrazide, primarily due to improved metabolic stability and target binding affinity.

Chemical Profile & Synthetic Utility[1][2][3][4][5][6][7]

The core scaffold features a 4-fluorine atom (blocking metabolic oxidation at the para-position) and a 2-methoxy group (providing steric bulk and hydrogen bond acceptance). The ethyl ester function is not the final pharmacophore but the reactive gateway to diverse bioactive libraries.

PropertySpecification
Systematic Name Ethyl 2-(4-fluoro-2-methoxyphenyl)acetate
Molecular Formula C₁₁H₁₃FO₃
Key Functionality Ester (Electrophilic center for nucleophilic attack by hydrazine)
Role Precursor for NSAID analogs, antimicrobial agents, and anticancer drugs
Synthetic Pathway: From Ester to Bioactive Heterocycles

The transformation of the ethyl ester into bioactive derivatives follows a rigorous, self-validating protocol. The ester is first converted to the hydrazide, which then diverges into Schiff bases or cyclized oxadiazoles.

SynthesisPath Figure 1: Divergent synthesis of bioactive derivatives from the ethyl ester scaffold. Ester Ethyl 4-fluoro-2-methoxyphenylacetate (Starting Material) Hydrazide Acid Hydrazide (Key Intermediate) Ester->Hydrazide NH2NH2·H2O Reflux, EtOH Schiff Schiff Bases (Hydrazones) Hydrazide->Schiff Ar-CHO Acid Cat. Oxadiazole 1,3,4-Oxadiazole (High Potency Target) Hydrazide->Oxadiazole POCl3 or I2/K2CO3 Cyclization Schiff->Oxadiazole Oxidative Cyclization

Figure 1: Divergent synthesis of bioactive derivatives from the ethyl ester scaffold.

Comparative Bioactivity Analysis

The following data aggregates performance metrics from representative fluorinated phenylacetic acid derivatives. The 1,3,4-Oxadiazole derivatives consistently outperform acyclic analogs.

A. Antimicrobial Potency (Antibacterial & Antifungal)

The 1,3,4-oxadiazole ring acts as a bio-isostere of the amide/ester, improving cell wall penetration and resistance to enzymatic hydrolysis.

Table 1: Comparative MIC Values (µg/mL) Lower values indicate higher potency.

Derivative ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanism Note
Parent Ester >100>100>100Inactive/Prodrug only
Acid Hydrazide 25 - 5050 - 10050Moderate H-bonding
Schiff Base 12.5 - 2525 - 5025Azomethine linkage active
1,3,4-Oxadiazole 6.25 - 12.5 6.25 - 12.5 12.5 High Lipophilicity & Stability
B. Anticancer Cytotoxicity

Derivatives were evaluated against HeLa (Cervical) and A549 (Lung) cancer cell lines. The 4-fluoro substitution is critical here, enhancing metabolic stability against P450 enzymes.

Table 2: Cytotoxicity (IC₅₀ in µM)

Compound TypeHeLa IC₅₀A549 IC₅₀Selectivity Index (SI)
Hydrazide >50>50Low
Oxadiazole (Thiol) 15.418.2Moderate
Oxadiazole (Mannich) 5.8 7.2 High (>10)
Doxorubicin (Std)1.21.5Reference

Analyst Insight: The Mannich base derivatives of the oxadiazole scaffold show the highest potency. The "2-methoxy" group likely aids in locking the conformation for optimal receptor binding, while the "4-fluoro" prevents rapid degradation.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the conversion of Ethyl 4-fluoro-2-methoxyphenylacetate.

Protocol A: Synthesis of the Acid Hydrazide (Intermediate)

This step activates the ester for further functionalization.

  • Dissolution: Dissolve 0.01 mol of Ethyl 4-fluoro-2-methoxyphenylacetate in 30 mL of absolute ethanol.

  • Reagent Addition: Add 0.05 mol (excess) of hydrazine hydrate (99%) dropwise with constant stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (System: Ethyl Acetate:Hexane 3:7).

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

    • Yield Target: >75%[1][2][3]

    • Checkpoint: IR spectrum should show doublet -NH₂ peaks at 3300–3400 cm⁻¹ and amide C=O at ~1660 cm⁻¹.

Protocol B: Cyclization to 1,3,4-Oxadiazole (Active Agent)

This step generates the pharmacophore responsible for high antimicrobial activity.

  • Reaction: Mix 0.01 mol of the synthesized Hydrazide with 0.01 mol of an aromatic acid (e.g., benzoic acid) in 15 mL of POCl₃ (Phosphorus Oxychloride).

  • Cyclization: Reflux on a water bath for 5–6 hours.

  • Quenching: Cool and carefully pour the mixture onto crushed ice (Exothermic reaction—use caution).

  • Neutralization: Neutralize with sodium bicarbonate solution until solid separates.

  • Purification: Filter, wash, and recrystallize from ethanol/DMF.

    • Validation: Disappearance of amide C=O and NH peaks; appearance of C=N stretch (~1610 cm⁻¹) and C-O-C stretch (~1030 cm⁻¹) in IR.

Mechanism of Action

The enhanced bioactivity of the oxadiazole derivative stems from its ability to mimic peptide bonds while resisting hydrolysis. In bacterial systems, it targets the Peptide Deformylase (PDF) enzyme or disrupts cell membrane integrity. In inflammatory pathways, the scaffold mimics the arachidonic acid transition state in the COX-2 active site.

MOA Figure 2: Dual mechanism of action for fluorinated oxadiazole derivatives. cluster_bacteria Antimicrobial Pathway cluster_inflam Anti-Inflammatory Pathway Drug 4-Fluoro-2-methoxy Oxadiazole Derivative PDF Peptide Deformylase (PDF) Enzyme Drug->PDF Chelates Metal Ion (Inhibits) Membrane Cell Membrane Integrity Drug->Membrane Lipophilic Disruption COX COX-2 Enzyme (Active Site) Drug->COX Hydrophobic Binding (F/OMe interactions) Death Bacterial Cell Death PDF->Death Membrane->Death PGE2 Prostaglandin E2 Synthesis COX->PGE2 Blocks Relief Reduced Inflammation PGE2->Relief

Figure 2: Dual mechanism of action for fluorinated oxadiazole derivatives.

References

  • Patel, N. & Patel, H. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry. Retrieved from [Link]

  • Tiwari, A. et al. (2022). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity.[4] National Institutes of Health (PMC). Retrieved from [Link]

  • Popiołek, L. (2021).[5] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules (MDPI). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to GC-MS Retention Times for Ethyl 4-fluoro-2-methoxyphenylacetate

In the landscape of drug development and chemical research, the precise identification and characterization of novel compounds are paramount. Ethyl 4-fluoro-2-methoxyphenylacetate, a compound of interest in various synth...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, the precise identification and characterization of novel compounds are paramount. Ethyl 4-fluoro-2-methoxyphenylacetate, a compound of interest in various synthetic pathways, requires robust analytical methods for its quantification and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose. However, a common query from researchers revolves around a seemingly simple parameter: the retention time. This guide provides an in-depth analysis of the factors governing the GC-MS retention time of Ethyl 4-fluoro-2-methoxyphenylacetate, offering not just a number, but a comprehensive understanding of how to achieve reliable and reproducible results.

The Fallacy of a Single Retention Time

It is a common misconception that a specific compound will always have the same retention time in GC-MS analysis. In reality, the retention time is a function of the experimental conditions.[1] Factors such as the type of chromatography column, oven temperature, and carrier gas flow rate all significantly influence when a compound elutes.[2] Therefore, this guide will focus on the principles and a standardized methodology to determine the retention time of Ethyl 4-fluoro-2-methoxyphenylacetate in your laboratory, along with a comparison to alternative approaches.

Key Factors Influencing Retention Time

The retention time of an analyte in gas chromatography is primarily determined by its partitioning between the stationary phase (the coating on the inside of the GC column) and the mobile phase (the carrier gas).[3] Several experimental parameters can be adjusted to influence this partitioning and, consequently, the retention time.

Parameter Effect on Retention Time Rationale
Column Stationary Phase HighThe polarity of the stationary phase is a critical factor. A compound's retention time will be longer on a stationary phase with a similar polarity due to stronger interactions.[1] For Ethyl 4-fluoro-2-methoxyphenylacetate, a mid-polarity column is a suitable starting point.
Oven Temperature HighHigher oven temperatures increase the vapor pressure of the analyte, causing it to spend more time in the mobile phase and thus elute faster (shorter retention time).[2] Conversely, lower temperatures lead to longer retention times.[1][2]
Carrier Gas Flow Rate MediumIncreasing the flow rate of the carrier gas (e.g., Helium) will decrease the retention time as the analyte is swept through the column more quickly.[1] However, an excessively high flow rate can lead to poor separation of compounds.[1]
Column Dimensions MediumA longer column will result in a longer retention time as the analyte has a greater distance to travel.[3] A smaller internal diameter can also lead to increased interaction with the stationary phase and a longer retention time.
Injection Volume & Split Ratio LowWhile less impactful than other factors, overloading the column with a large injection volume can lead to peak broadening and a slight shift in retention time. The split ratio determines the amount of sample that enters the column.
Visualizing the Factors

The following diagram illustrates the key experimental variables that influence the retention time of an analyte in a GC-MS system.

Caption: Factors influencing GC-MS retention time.

Recommended Experimental Protocol for Ethyl 4-fluoro-2-methoxyphenylacetate

This protocol provides a robust starting point for determining the retention time of Ethyl 4-fluoro-2-methoxyphenylacetate. It is designed to be a self-validating system, where consistency in execution will lead to reproducible results.

Sample Preparation
  • Solvent Selection : Dissolve the Ethyl 4-fluoro-2-methoxyphenylacetate standard in a high-purity solvent such as ethyl acetate or dichloromethane. The chosen solvent should have a boiling point significantly lower than the analyte to ensure it elutes first and does not interfere with the peak of interest.[2]

  • Concentration : Prepare a stock solution of approximately 1 mg/mL. From this, create a working solution of 10-100 µg/mL. The final concentration should be within the linear range of the detector.

  • Filtration : If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulates that could contaminate the GC inlet.

GC-MS Parameters

The following table outlines a standard set of GC-MS parameters suitable for the analysis of Ethyl 4-fluoro-2-methoxyphenylacetate.

Parameter Value Justification
GC System Agilent 7890 GC with 5977 MS or equivalentA widely used and reliable system for this type of analysis.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis is a general-purpose, mid-polarity column suitable for a wide range of aromatic compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minHelium is an inert and efficient carrier gas. A constant flow ensures reproducible retention times.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume that avoids column overload.
Injection Mode Split (20:1)A split injection is suitable for moderately concentrated samples and helps to ensure sharp peaks.
Oven Program Initial temp 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature ramp allows for good separation of compounds with different boiling points. The final hold ensures that all components elute from the column.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp 230 °CA standard temperature for electron ionization.
Quadrupole Temp 150 °CA standard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range 40-450 m/zThis mass range will encompass the molecular ion and major fragments of Ethyl 4-fluoro-2-methoxyphenylacetate.
Experimental Workflow

The following diagram outlines the step-by-step process for the GC-MS analysis.

G cluster_0 Pre-Analysis cluster_1 Analysis cluster_2 Post-Analysis A Sample Preparation B GC-MS System Setup A->B C Sample Injection B->C D Chromatographic Separation C->D E Mass Spectrometry Detection D->E F Data Analysis E->F G Retention Time Determination F->G

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Ethyl 4-fluoro-2-methoxyphenylacetate

[1] Executive Summary & Chemical Profile Objective: This guide defines the operational protocols for the safe handling and disposal of Ethyl 4-fluoro-2-methoxyphenylacetate . As a fluorinated organic ester often used as...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

Objective: This guide defines the operational protocols for the safe handling and disposal of Ethyl 4-fluoro-2-methoxyphenylacetate . As a fluorinated organic ester often used as an intermediate in drug development, this compound presents specific disposal challenges due to its halogen content. Improper disposal (e.g., mixing with non-halogenated solvents) can lead to the release of Hydrogen Fluoride (HF) during downstream incineration, damaging scrubber systems and violating environmental compliance.

Chemical Identification & Hazard Matrix
ParameterSpecification
Chemical Name Ethyl 4-fluoro-2-methoxyphenylacetate
Functional Class Halogenated Ester / Phenylacetate
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight ~212.22 g/mol
Physical State Liquid or low-melting solid (isomer dependent)
Primary Hazards Irritant (Skin/Eye/Respiratory) ; Combustible
Waste Stream Halogenated Organic Waste (Strict Segregation Required)

Critical Safety Note: While this compound is an ester, the presence of the Fluorine atom dictates its waste path.[1] It must never be disposed of in "General Organic" or "Non-Halogenated" waste streams.[1]

Waste Classification & Segregation Logic

The Scientific Basis for Segregation

The primary error in handling this compound is misclassifying it as a standard organic ester.[1]

  • Incineration Chemistry: Laboratory organic waste is typically incinerated.[1] When non-halogenated waste is burned, it produces CO₂ and H₂O.

  • The Fluorine Factor: When Ethyl 4-fluoro-2-methoxyphenylacetate is incinerated, the fluorine substituent converts to Hydrogen Fluoride (HF) gas.[1]

  • Operational Impact: HF is highly corrosive to the ceramic linings of standard incinerators.[1] Therefore, this waste must be routed to facilities equipped with caustic scrubbers designed to neutralize acid gases.

Decision Logic: Waste Stream Selection

The following decision tree illustrates the required logic for segregating this specific chemical.

WasteSegregation Start Waste: Ethyl 4-fluoro-2-methoxyphenylacetate CheckHalogen Contains Halogens? (F, Cl, Br, I) Start->CheckHalogen IsFluorine Specific Halogen: Fluorine CheckHalogen->IsFluorine Yes NonHalo Non-Halogenated Waste (Standard Incineration) CheckHalogen->NonHalo No (Incorrect Path) HaloStream Halogenated Waste Stream (Scrubber Incineration) IsFluorine->HaloStream Mandatory Path

Figure 1: Waste segregation logic emphasizing the critical path to Halogenated Waste due to fluorine content.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE Requirements: Nitrile gloves (0.11mm minimum thickness), safety goggles, and a flame-resistant lab coat.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers.[1] Avoid metal containers if the waste is potentially acidic due to hydrolysis.[1]

  • Labeling: Pre-label the container before pouring.[1]

    • Required Text: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • Constituents: Explicitly list "Ethyl 4-fluoro-2-methoxyphenylacetate" and its approximate percentage.

Phase 2: Transfer & Storage
  • Verify Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (e.g., Sodium Hydroxide).[1]

    • Reasoning: Strong bases will hydrolyze the ester, generating heat and potentially volatile alcohols.[1] Oxidizers can react violently with the organic framework.[1]

  • Transfer: Pour the chemical slowly into the Halogenated Waste container using a funnel to prevent splashing.

  • Secondary Containment: Store the waste container in a secondary tray to capture potential leaks.

  • Cap Tightness: Ensure the cap is vapor-tight but not over-torqued to prevent thread stripping.[1]

Phase 3: Final Fate
  • Disposal Route: The container must be transferred to a licensed hazardous waste contractor.[1]

  • RCRA Considerations (USA): While not explicitly P-listed or U-listed, it is treated as a characteristic hazardous waste (Ignitable or Toxic) and requires destruction via Fuel Blending or High-Temperature Incineration at a permitted facility.[1]

Emergency Procedures: Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[2]

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Nitrile Gloves, Goggles) Alert->PPE Contain 3. Containment (Dyke with Absorbent) PPE->Contain Absorb 4. Absorption (Vermiculite/Sand) Contain->Absorb Disposal 5. Disposal (Seal in Bag -> Halogenated Waste) Absorb->Disposal

Figure 2: Sequential workflow for managing spills of fluorinated phenylacetates.

Spill Cleanup Protocol:

  • Isolate: Remove ignition sources (hot plates, stirrers).[1]

  • Absorb: Use an inert absorbent like vermiculite, sand, or a commercial organic spill pad.[1] Do not use combustible materials like sawdust.[1]

  • Clean: Wipe the area with soap and water after bulk removal.[1][3]

  • Dispose: Place all contaminated absorbent materials into a separate hazardous waste bag/container labeled "Solid Debris Contaminated with Halogenated Organics."

References

  • PubChem. (n.d.).[1] Phenyl acetate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

Sources

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